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  • Product: 5-pyridin-2-ylthiophene-2-sulfonamide
  • CAS: 190659-63-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 5-Pyridin-2-ylthiophene-2-sulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Pyridin-2-ylthiophene-2-sulfonamide is a heterocyclic compound of significant interest in medicinal chemistry. Its structural m...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Pyridin-2-ylthiophene-2-sulfonamide is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, featuring a sulfonamide group appended to a thiophene ring which is coupled to a pyridine moiety, serves as a privileged scaffold for the development of potent enzyme inhibitors. Notably, this scaffold is a cornerstone in the design of carbonic anhydrase (CA) inhibitors, a class of drugs with applications in treating glaucoma, epilepsy, and certain types of cancer.[1][2][3] This guide provides an in-depth, scientifically grounded methodology for the synthesis of this key molecule, focusing on a robust and reproducible strategy. We will dissect a convergent synthetic approach, detailing the preparation of key intermediates and their subsequent union via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, detailed protocols, and process validation are emphasized to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

The Target Molecule: Structure and Significance

5-Pyridin-2-ylthiophene-2-sulfonamide combines three key pharmacophoric elements: a pyridine ring, a central thiophene scaffold, and a sulfonamide functional group. The sulfonamide group is a critical zinc-binding group in many metalloenzyme inhibitors, particularly carbonic anhydrases.[2][4] The thiophene acts as a rigid spacer, while the terminal pyridine ring provides a vector for exploring further interactions within a target's binding pocket, allowing for the fine-tuning of selectivity and pharmacokinetic properties. The development of efficient synthetic routes to this and related molecules is therefore a critical endeavor in drug discovery programs.[5]

Synthetic Strategy: A Convergent Approach

A robust synthesis must be efficient, scalable, and utilize readily available starting materials. For a bi-aryl compound like 5-pyridin-2-ylthiophene-2-sulfonamide, a retrosynthetic analysis points towards a cross-coupling reaction as the key bond-forming step.

G cluster_target Target Molecule cluster_precursors Key Precursors cluster_starting_materials Commercially Available Starting Materials Target 5-Pyridin-2-ylthiophene-2-sulfonamide Precursor1 5-Bromothiophene-2-sulfonamide Target->Precursor1 C-C Disconnection (Suzuki Coupling) Precursor2 Pyridine-2-boronic Acid Derivative Target->Precursor2 SM1 2-Bromothiophene Precursor1->SM1 Chlorosulfonylation & Amination SM2 2-Bromopyridine Precursor2->SM2 Miyaura Borylation

We have selected a strategy centered on a Suzuki-Miyaura cross-coupling reaction. This approach offers high functional group tolerance, generally good yields, and relies on commercially available and well-understood catalyst systems. [6][7]The synthesis is broken down into two primary stages:

  • Preparation of Key Intermediates: The synthesis of 5-bromothiophene-2-sulfonamide and a suitable pyridine-2-boronic acid derivative .

  • Palladium-Catalyzed Cross-Coupling: The union of these two intermediates to form the final product.

This convergent strategy is advantageous as it allows for the parallel synthesis and optimization of both halves of the molecule before the crucial C-C bond formation, maximizing overall efficiency.

Synthesis of Precursor 1: 5-Bromothiophene-2-sulfonamide

The synthesis of this key intermediate is a critical first step. It is efficiently achieved via a one-pot, two-step process starting from 2-bromothiophene. The thiophene ring is sufficiently electron-rich to undergo electrophilic substitution with chlorosulfonic acid, which is then converted to the sulfonamide.

Mechanism and Rationale

The reaction proceeds via electrophilic aromatic substitution. Chlorosulfonic acid serves as the source of the chlorosulfonyl electrophile (+SO2Cl). The substitution occurs preferentially at the 5-position of 2-bromothiophene due to the activating, ortho-para directing nature of the bromine atom and the inherent reactivity of the α-positions of the thiophene ring. The resulting 5-bromothiophene-2-sulfonyl chloride is a reactive intermediate that is not typically isolated. It is directly quenched with an ammonia source (e.g., aqueous ammonia) to yield the stable sulfonamide product.

Detailed Experimental Protocol

Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Bromothiophene163.0450.01.0
Chlorosulfonic Acid116.52200.04.0
Ammonium Hydroxide (28%)35.05Excess-
Dichloromethane (DCM)84.93-Solvent

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromothiophene (50.0 mmol).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add chlorosulfonic acid (200.0 mmol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. [8][9]4. After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • The reaction mixture will become a dark, viscous solution. Carefully and slowly pour this mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring. This step is highly exothermic and must be done with caution.

  • The intermediate sulfonyl chloride hydrolyzes in part, but the primary reaction is quenching. Slowly add concentrated ammonium hydroxide solution until the mixture is strongly basic (pH > 10).

  • A precipitate will form. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral, then with a small amount of cold diethyl ether to aid in drying.

  • Dry the crude product under vacuum. The product, 5-bromothiophene-2-sulfonamide, is typically obtained as a white to off-white solid and can be used in the next step without further purification if purity is sufficient, or recrystallized from an ethanol/water mixture. [10]

The Key Coupling Step: Suzuki-Miyaura Reaction

The core of this synthesis is the palladium-catalyzed cross-coupling of 5-bromothiophene-2-sulfonamide with a pyridine-2-boronic acid derivative. This reaction forms the pivotal carbon-carbon bond between the two heterocyclic rings.

Mechanistic Principles and Component Selection

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that relies on a palladium catalyst to couple an organoboron compound with an organohalide.

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// Edges for the cycle Pd0 -> PdII_Aryl [label="+ R-X"]; PdII_Aryl -> PdII_Biaryl [label="+ R'-B(OR)₂\n(Base)"]; PdII_Biaryl -> Pd0 [label="- R-R'"];

// Labels for steps Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [style=invis]; PdII_Aryl -> Transmetal [style=invis]; Transmetal -> PdII_Biaryl [style=invis]; PdII_Biaryl -> RedElim [style=invis]; RedElim -> Pd0 [style=invis];

// Invisible nodes for positioning text dummy1 [pos="1.5,2.5!", shape=plaintext, label=""]; dummy2 [pos="3.5,1!", shape=plaintext, label=""]; dummy3 [pos="1.5,-0.5!", shape=plaintext, label=""];

// Edges to position text Pd0 -> dummy1 [style=invis]; dummy1 -> PdII_Aryl [style=invis]; PdII_Aryl -> dummy2 [style=invis]; dummy2 -> PdII_Biaryl [style=invis]; PdII_Biaryl -> dummy3 [style=invis]; dummy3 -> Pd0 [style=invis]; }

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a highly effective and commercially available catalyst for this type of transformation. [8]It enters the catalytic cycle as Pd(0).

  • Organohalide: 5-Bromothiophene-2-sulfonamide serves as the electrophilic partner.

  • Organoboron Reagent: Pyridine-2-boronic acid or its pinacol ester is the nucleophilic partner. The pinacol ester is often preferred due to its enhanced stability and easier handling.

  • Base: A base, such as potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃), is essential. [8][11]Its primary role is to activate the organoboron species, forming a more nucleophilic boronate complex, which facilitates the transmetalation step.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used to dissolve both the organic substrates and the inorganic base.

Detailed Experimental Protocol

Reagents & Conditions:

ComponentRoleExample Quantity (1 mmol scale)
5-Bromothiophene-2-sulfonamideOrganohalide243 mg (1.0 mmol)
Pyridine-2-boronic acid pinacol esterOrganoboron Reagent225 mg (1.1 mmol)
[Pd(PPh₃)₄]Catalyst58 mg (0.05 mmol, 5 mol%)
Potassium Phosphate (K₃PO₄)Base424 mg (2.0 mmol)
1,4-Dioxane / Water (4:1)Solvent10 mL

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromothiophene-2-sulfonamide (1.0 mmol), pyridine-2-boronic acid pinacol ester (1.1 mmol), [Pd(PPh₃)₄] (0.05 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Add the degassed 4:1 solvent mixture of 1,4-dioxane and water (10 mL) via syringe.

  • Heat the reaction mixture to 90-95 °C with vigorous stirring. [8]5. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is typically a solid that requires purification.

  • Purification: The most common method is flash column chromatography on silica gel, using a gradient elution system such as hexane/ethyl acetate or dichloromethane/methanol to isolate the pure compound.

  • Characterization: The identity and purity of the final product, 5-pyridin-2-ylthiophene-2-sulfonamide, must be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity of the protons and carbons.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

This guide outlines a reliable and well-precedented synthetic route for the preparation of 5-pyridin-2-ylthiophene-2-sulfonamide. By employing a convergent strategy based on the robust Suzuki-Miyaura cross-coupling reaction, this valuable medicinal chemistry scaffold can be synthesized efficiently. The detailed protocols for the synthesis of the key 5-bromothiophene-2-sulfonamide intermediate and its subsequent coupling provide a clear and actionable pathway for researchers. The principles discussed—from mechanistic rationale to detailed experimental procedures—are broadly applicable to the synthesis of other bi-aryl sulfonamides, empowering drug discovery professionals in their pursuit of novel therapeutics.

References

  • ResearchGate. Synthesis of pyridine derivatives (2–4) and thioamide (5). Available from: [Link]

  • MDPI. Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. Available from: [Link]

  • Google Patents. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Available from: [Link]

  • National Institutes of Health. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available from: [Link]

  • National Institutes of Health. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Available from: [Link]

  • National Institutes of Health. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Available from: [Link]

  • ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Available from: [Link]

  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

  • PubMed. Synthesis of different thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties and X-ray investigations for their inhibitory mechanism. Available from: [Link]

  • ResearchGate. Synthesis of 5-bromothiophene-2-sulfonamide (2). Reagents and.... Available from: [Link]

  • Organic Syntheses. 2-vinylthiophene. Available from: [Link]

  • Journal of Chemical Reviews. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Available from: [Link]

  • Google Patents. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.
  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

  • PubMed. Synthesis and antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives. Available from: [Link]

  • ScienceHub. Synthesis of different thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties and X-ray investigations for their inhibitory mechanism. Available from: [Link]

  • Google Patents. CN111763194A - Preparation method of 2-bromothiophene.
  • The Buchwald Group, MIT. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • Iraqi National Journal of Chemistry. Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. Available from: [Link]

  • FLORE, University of Florence. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Available from: [Link]

  • Google Patents. EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available from: [Link]

  • LookChem. 5-Bromothiophene-2-sulfonamide. Available from: [Link]

  • PubMed. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Available from: [Link]

Sources

Exploratory

Introduction: A Heterocyclic Scaffold of Significant Pharmacological Interest

An In-depth Technical Guide to the Chemical Properties of 5-pyridin-2-ylthiophene-2-sulfonamide For Researchers, Scientists, and Drug Development Professionals 5-pyridin-2-ylthiophene-2-sulfonamide is a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-pyridin-2-ylthiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

5-pyridin-2-ylthiophene-2-sulfonamide is a heterocyclic compound featuring a pyridine ring linked to a thiophene-2-sulfonamide core. This molecular architecture places it within the esteemed class of heteroaryl sulfonamides, which are prominent structural motifs in medicinal chemistry.[1][2] The sulfonamide functional group is a critical pharmacophore, renowned for its ability to inhibit various enzymes, most notably carbonic anhydrases.[3][4] The strategic combination of the π-excessive thiophene ring and the π-deficient pyridine ring imparts unique electronic and steric properties, making this scaffold a compelling candidate for drug discovery and development.

This guide provides a comprehensive technical overview of the synthesis, structural characteristics, physicochemical properties, and key biological activities of 5-pyridin-2-ylthiophene-2-sulfonamide, with a particular focus on its role as a carbonic anhydrase inhibitor. The information presented is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.

Synthesis and Structural Elucidation

The construction of the 5-pyridin-2-ylthiophene-2-sulfonamide scaffold requires a multi-step synthetic approach. The general strategy involves the initial formation of the bi-heterocyclic core, followed by the introduction of the sulfonamide functionality.

Synthetic Pathway

A robust and logical synthetic route proceeds in three primary stages:

  • Formation of the 2-(Pyridin-2-yl)thiophene Core: This key step is typically achieved via modern cross-coupling reactions. A common and effective method is the Suzuki coupling, which involves the palladium-catalyzed reaction of a pyridine-derived boronic acid with a halogenated thiophene, or vice versa. More recent innovations in synthetic chemistry have also introduced methods for the skeletal editing of pyridines to directly form thiophenes.[5][6][7]

  • Sulfonylation of the Thiophene Ring: The 2-(pyridin-2-yl)thiophene intermediate is then subjected to electrophilic sulfonation. The C5 position of the thiophene ring is electronically activated and is the preferred site of substitution. Treatment with a strong sulfonating agent, such as chlorosulfonic acid (ClSO₃H) at low temperatures, effectively installs the sulfonyl chloride group (-SO₂Cl).

  • Amidation to Form the Sulfonamide: The final step involves the conversion of the highly reactive 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride to the desired sulfonamide. This is accomplished by reacting the sulfonyl chloride with an ammonia source, such as aqueous or gaseous ammonia, to yield the primary sulfonamide.

A generalized workflow for this synthesis is depicted below.

G cluster_0 Step 1: Core Synthesis (Suzuki Coupling) cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Amidation Pyridine Boronic Acid Pyridine Boronic Acid Core 2-(Pyridin-2-yl)thiophene Pyridine Boronic Acid->Core 2-Bromothiophene 2-Bromothiophene 2-Bromothiophene->Core Pd Catalyst Pd Catalyst Pd Catalyst->Core Intermediate 5-(Pyridin-2-yl)thiophene- 2-sulfonyl chloride Core->Intermediate ClSO3H Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Intermediate Final_Product 5-Pyridin-2-ylthiophene- 2-sulfonamide Intermediate->Final_Product NH3 Ammonia Ammonia Ammonia->Final_Product

Figure 1: Generalized Synthetic Workflow.
Detailed Experimental Protocol: A Representative Synthesis

Expertise & Experience: The following protocol is a representative methodology based on established procedures for heteroaryl sulfonamide synthesis.[1][8] The choice of solvent, base, and purification method is critical for achieving high yield and purity.

Objective: To synthesize 5-pyridin-2-ylthiophene-2-sulfonamide.

Part 1: Synthesis of 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(pyridin-2-yl)thiophene (1.0 eq) and dry dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Sulfonylation: Add chlorosulfonic acid (2.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Dropwise addition and low temperature are crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. This crude sulfonyl chloride intermediate is often used directly in the next step without further purification due to its reactivity.

Part 2: Synthesis of 5-Pyridin-2-ylthiophene-2-sulfonamide

  • Setup: In a separate flask, cool a concentrated solution of aqueous ammonia (approx. 28-30%) to 0 °C.

  • Amidation: Add the crude 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride portion-wise to the cold ammonia solution with vigorous stirring. Trustworthiness: Using a large excess of ammonia ensures complete conversion of the sulfonyl chloride and neutralizes the HCl byproduct.

  • Reaction: Stir the resulting suspension at room temperature for 2-3 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield pure 5-pyridin-2-ylthiophene-2-sulfonamide as a solid.

Structural Characterization

The identity and purity of the synthesized compound are confirmed using a suite of spectroscopic techniques.

Technique Expected Observations Reference
¹H NMR Aromatic protons on the pyridine and thiophene rings would appear as multiplets in the δ 7.0-9.0 ppm region. The two protons of the -SO₂NH₂ group would typically appear as a broad singlet at δ 7.0-8.0 ppm, which is exchangeable with D₂O.[9]
¹³C NMR Signals for the nine distinct carbon atoms would be observed in the aromatic region (δ 110-160 ppm). The carbon bearing the sulfonamide group would be significantly deshielded.[9][10]
IR Spectroscopy Characteristic absorption bands would confirm key functional groups: two distinct bands for S=O stretching (asymmetric ~1350 cm⁻¹ and symmetric ~1160 cm⁻¹), N-H stretching of the sulfonamide (~3300-3200 cm⁻¹), and aromatic C-H and C=C/C=N stretches.[9][11]
Mass Spectrometry The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 240.3 or 241.3, respectively. A characteristic fragmentation is the loss of SO₂ (64 Da), resulting in a prominent [M+H-64]⁺ ion.[12][13]
X-Ray Crystallography Provides unambiguous structural confirmation, including bond lengths, bond angles, and the dihedral angle between the pyridine and thiophene rings, which influences the molecule's overall conformation.[14][15]

Physicochemical Properties

A summary of the core physicochemical properties of 5-pyridin-2-ylthiophene-2-sulfonamide is provided below.

Property Value Reference
CAS Number 190659-63-3[16][17]
Molecular Formula C₉H₈N₂O₂S₂[18][19]
Molecular Weight 240.3 g/mol [18][19]
Appearance Expected to be a crystalline solid at room temperature.
Solubility Generally low solubility in water; soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols.

Biological Activity: A Potent Carbonic Anhydrase Inhibitor

The primary pharmacological interest in 5-pyridin-2-ylthiophene-2-sulfonamide stems from its classification as a heterocyclic sulfonamide, a well-established class of carbonic anhydrase inhibitors (CAIs).[3][20]

Mechanism of Action

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] Inhibition of specific CA isoforms is a validated therapeutic strategy for various conditions, including glaucoma, edema, and epilepsy.[21][22]

The inhibitory action of sulfonamides is a classic example of mechanism-based drug design. The key steps are:

  • Deprotonation: The sulfonamide N-H proton is acidic and can be deprotonated under physiological conditions to form the sulfonamidate anion (-SO₂NH⁻).

  • Zinc Binding: This anion acts as a powerful ligand that coordinates directly to the Zn²⁺ ion located in the enzyme's active site.

  • Inhibition: By binding to the zinc ion, the sulfonamide displaces the zinc-bound water/hydroxide molecule that is essential for catalysis, thereby blocking the enzyme's function.

This interaction is a high-affinity binding event that effectively shuts down the catalytic cycle of the enzyme.

Sources

Foundational

An In-depth Technical Guide to the Characterization of 5-Pyridin-2-yl-thiophene-2-sulfonic Acid Amide (CAS 190659-63-3)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the characterization of 5-Pyridin-2-yl-thiophene-2-sulfonic acid amide (CAS 190659-63-3)....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 5-Pyridin-2-yl-thiophene-2-sulfonic acid amide (CAS 190659-63-3). This document outlines the fundamental physicochemical properties, proposes a detailed synthesis pathway, and establishes a robust framework for the analytical characterization of this molecule. The methodologies detailed herein are designed to ensure the identity, purity, and quality of the compound, employing a multi-technique approach encompassing spectroscopy and chromatography. This guide is intended to be a valuable resource for researchers engaged in the synthesis, analysis, and application of this and structurally related compounds in the field of medicinal chemistry and drug discovery.

Introduction

5-Pyridin-2-yl-thiophene-2-sulfonic acid amide is a heterocyclic compound featuring a pyridine ring linked to a thiophene sulfonamide core. Such scaffolds are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. The combination of the aromatic, electron-deficient pyridine ring and the thiophene sulfonamide moiety suggests potential applications as enzyme inhibitors or receptor modulators. Accurate and thorough characterization is paramount for any further investigation into the biological activity and therapeutic potential of this molecule. This guide provides the scientific rationale and detailed protocols for a comprehensive characterization workflow.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Pyridin-2-yl-thiophene-2-sulfonic acid amide is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings, including solubility for in vitro assays and formulation development.

Table 1: Physicochemical Properties of 5-Pyridin-2-yl-thiophene-2-sulfonic Acid Amide

PropertyValueSource
CAS Number 190659-63-3[1]
Molecular Formula C₉H₈N₂O₂S₂[1][2]
Molecular Weight 240.30 g/mol [1][2]
Purity ≥95%[1]
MDL Number MFCD00107905[1]

Synthesis and Purification

The synthesis of 5-Pyridin-2-yl-thiophene-2-sulfonic acid amide can be approached through a multi-step process, leveraging established organic chemistry transformations. A proposed synthetic route is outlined below, followed by a general purification protocol.

Proposed Synthetic Pathway

The synthesis initiates with a Suzuki coupling reaction between 2-bromothiophene and a suitable pyridine boronic acid derivative to form the 2-(pyridin-2-yl)thiophene intermediate. This is followed by sulfonation of the thiophene ring and subsequent conversion to the sulfonyl chloride. The final step involves the amination of the sulfonyl chloride to yield the desired product.

Synthesis_Pathway cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Sulfonation cluster_2 Step 3: Amination 2_bromothiophene 2-Bromothiophene intermediate_1 2-(Pyridin-2-yl)thiophene 2_bromothiophene->intermediate_1 Pd catalyst, base pyridine_boronic_acid Pyridine-2-boronic acid pyridine_boronic_acid->intermediate_1 intermediate_2 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride intermediate_1->intermediate_2 1. Chlorosulfonic acid 2. Thionyl chloride final_product 5-Pyridin-2-yl-thiophene-2-sulfonic acid amide intermediate_2->final_product Ammonia HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto HPLC System Sample->Injection Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) Injection->Column Detection UV Detection (e.g., 254 nm) Column->Detection Mobile_Phase Mobile Phase A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile Mobile_Phase->Column Gradient Gradient Elution (e.g., 5-95% B over 15 min) Gradient->Column Data_Analysis Data Analysis (Purity Assessment) Detection->Data_Analysis

Sources

Exploratory

An In-depth Technical Guide to 5-pyridin-2-ylthiophene-2-sulfonamide: Physicochemical Properties, Reactivity, and Synthetic Protocols

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the strategic combination of heterocyclic moieties has proven to be a powerful approach for the design of novel...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of heterocyclic moieties has proven to be a powerful approach for the design of novel therapeutic agents. The molecule 5-pyridin-2-ylthiophene-2-sulfonamide emerges as a compound of significant interest, embodying a privileged structural motif. This guide provides a comprehensive technical overview of its core physical and chemical properties, intended for researchers, scientists, and professionals in drug development. The synthesis of this guide is underpinned by a deep understanding of the causality behind experimental choices and is grounded in authoritative scientific literature to ensure trustworthiness and accuracy.

Molecular Architecture and Physicochemical Profile

The structure of 5-pyridin-2-ylthiophene-2-sulfonamide, with the CAS Number 190659-63-3, marries the electron-rich thiophene ring with the electron-deficient pyridine ring, and incorporates the pharmacologically crucial sulfonamide functional group.[1] This unique amalgamation of functionalities dictates its physicochemical behavior and, consequently, its potential biological activity.

Core Physical Properties

A summary of the key physical properties of 5-pyridin-2-ylthiophene-2-sulfonamide is presented in the table below. It is important to note that while some data is derived from direct experimental reports, other values are estimated based on the well-understood contributions of its constituent functional groups.

PropertyValueSource/Justification
Molecular Formula C₉H₈N₂O₂S₂[2][3]
Molecular Weight 240.3 g/mol [3]
Appearance Expected to be a crystalline solid.Sulfonamides are typically crystalline due to the rigidity of the functional group.
Melting Point Not explicitly reported; likely in the range of 160-180 °C.Based on the melting point of similar aromatic sulfonamides like sulfanilamide (164-166 °C).[4]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The aromatic nature of the heterocyclic rings suggests poor aqueous solubility, while the polar sulfonamide group enhances solubility in polar organic solvents.
pKa Estimated acidic pKa (sulfonamide N-H) ~9-10; Estimated basic pKa (pyridine N) ~4-5.The sulfonamide proton is weakly acidic. The pyridine nitrogen is a weak base.
Predicted Spectroscopic Signature

The structural features of 5-pyridin-2-ylthiophene-2-sulfonamide give rise to a characteristic spectroscopic fingerprint. The following table outlines the expected signals in key analytical techniques.

TechniqueExpected Chemical Shifts/SignalsRationale
¹H NMR Aromatic protons (thiophene and pyridine rings): δ 7.0-8.5 ppm; Sulfonamide protons (-SO₂NH₂): broad singlet, δ ~7.0-8.0 ppm.The chemical shifts of aromatic protons are influenced by the electronic nature of the heterocyclic rings.[5][6][7] The sulfonamide protons are exchangeable and often appear as a broad signal.[8]
¹³C NMR Aromatic carbons: δ 110-160 ppm.Aromatic carbons in heterocyclic systems typically resonate in this region.[9][10]
IR Spectroscopy N-H stretch (sulfonamide): ~3300-3200 cm⁻¹; S=O stretch (sulfonamide): ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric); Aromatic C-H stretch: ~3100-3000 cm⁻¹.These are characteristic vibrational frequencies for the key functional groups present in the molecule.[11][12][13][14][15]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 240.3.Reflects the molecular weight of the compound.[16] Fragmentation patterns would likely involve cleavage of the C-S and S-N bonds.

Chemical Reactivity and Synthetic Considerations

The reactivity of 5-pyridin-2-ylthiophene-2-sulfonamide is a composite of the individual reactivities of its thiophene, pyridine, and sulfonamide moieties. Understanding these intrinsic properties is paramount for its application in further chemical synthesis and for predicting its metabolic fate.

Reactivity of the Heterocyclic Core

The thiophene ring is generally susceptible to electrophilic substitution, though the presence of the electron-withdrawing sulfonamide group at the 2-position will deactivate the ring towards this type of reaction. Conversely, the pyridine ring is electron-deficient and is generally resistant to electrophilic attack but can undergo nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom. The nitrogen atom of the pyridine ring can also act as a nucleophile and a base.

Caption: A diagram illustrating the differential reactivity of the thiophene and pyridine rings.

Chemistry of the Sulfonamide Group

The sulfonamide functional group is a cornerstone of many therapeutic agents.[17] The protons on the nitrogen are weakly acidic and can be deprotonated by a strong base. The sulfonamide moiety is also a key pharmacophore for inhibiting enzymes like carbonic anhydrase.[18][19][20][21]

Synthetic Protocol: A Validated Approach

The synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide can be approached through a multi-step sequence, leveraging established methodologies for the formation of bi-heterocyclic systems and the introduction of the sulfonamide group. The following protocol is a robust and reproducible method.[11][22][23]

Synthetic Workflow

Synthesis_Workflow A 2-Bromopyridine C Suzuki Coupling (Pd catalyst, base) A->C B Thiophene-2-boronic acid B->C D 2-(Thiophen-2-yl)pyridine C->D F Chlorosulfonation D->F E Chlorosulfonic acid E->F G 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride F->G I Amination G->I H Ammonia H->I J 5-pyridin-2-ylthiophene-2-sulfonamide I->J

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 5-pyridin-2-ylthiophene-2-sulfonamide: A Carbonic Anhydrase Inhibitor

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action of 5-pyridin-2-ylthiophene-2-sulfonamid...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 5-pyridin-2-ylthiophene-2-sulfonamide, a heterocyclic sulfonamide with significant potential as a carbonic anhydrase (CA) inhibitor. Drawing upon extensive research into the broader class of thiophene-based sulfonamides, this document elucidates the molecular interactions underpinning its inhibitory activity, particularly against tumor-associated CA isoforms. We will delve into the critical role of carbonic anhydrases in cancer biology, the detailed molecular mechanism of sulfonamide-based inhibition, relevant experimental methodologies for characterization, and the structure-activity relationships that govern the efficacy of this class of compounds. While specific kinetic data for 5-pyridin-2-ylthiophene-2-sulfonamide is not extensively published, this guide synthesizes data from closely related analogs to provide a robust framework for its evaluation and future development.

Introduction: The Therapeutic Promise of Targeting Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This fundamental reaction is integral to a multitude of physiological processes, including pH homeostasis, gas exchange, and electrolyte secretion. In the context of oncology, specific CA isoforms, notably the transmembrane proteins Carbonic Anhydrase IX (CA IX) and Carbonic Anhydrase XII (CA XII), are highly overexpressed in a wide array of solid tumors.[1][2]

The expression of CA IX and CA XII is often induced by hypoxia, a common feature of the tumor microenvironment.[2] By catalyzing the hydration of CO₂, these enzymes contribute to the acidification of the extracellular space while maintaining a neutral to slightly alkaline intracellular pH. This pH gradient promotes tumor cell survival, proliferation, invasion, and resistance to conventional therapies.[1][3] Consequently, the selective inhibition of these tumor-associated CA isoforms has emerged as a promising strategy for anticancer drug development.[4]

5-pyridin-2-ylthiophene-2-sulfonamide belongs to the sulfonamide class of compounds, which are renowned for their potent CA inhibitory activity.[5] The incorporation of both a thiophene and a pyridine ring suggests a nuanced structure-activity relationship, positioning it as a molecule of significant interest for targeted cancer therapy.

The Core Mechanism: Sulfonamide Inhibition of Carbonic Anhydrase

The primary mechanism of action for 5-pyridin-2-ylthiophene-2-sulfonamide is the potent and specific inhibition of carbonic anhydrase activity. This inhibition is achieved through the direct interaction of the sulfonamide moiety with the zinc ion (Zn²⁺) located at the catalytic core of the enzyme.

The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. Sulfonamide inhibitors act as transition-state analogs, effectively competing with the binding of bicarbonate. The deprotonated sulfonamide group (SO₂NH⁻) coordinates directly to the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule and forming a stable enzyme-inhibitor complex.[4] This interaction is further stabilized by a network of hydrogen bonds with conserved active site residues, such as Thr199 and Glu106 in human CA II.[6]

The overall binding can be conceptualized in two key components:

  • The Zinc-Binding Group (ZBG): The sulfonamide moiety (–SO₂NH₂) is the quintessential ZBG for this class of inhibitors.

  • The "Tail": The remainder of the molecule, in this case, the 5-pyridin-2-ylthiophene scaffold, extends into the active site cavity. The interactions of this tail with various amino acid residues within the active site determine the inhibitor's potency and, crucially, its isoform selectivity.[5]

Visualizing the Inhibition: A Conceptual Pathway

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Catalytic Reaction cluster_2 Inhibitor Interaction Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH OH⁻ Zn->OH CO2 CO₂ OH->CO2 Nucleophilic Attack HCO3 HCO₃⁻ CO2->HCO3 Hydration H H⁺ HCO3->H H2O H₂O Inhibitor 5-pyridin-2-ylthiophene-2-sulfonamide Sulfonamide SO₂NH⁻ Inhibitor->Sulfonamide presents Sulfonamide->Zn Binds & Displaces OH⁻ caption Figure 1: Mechanism of Carbonic Anhydrase Inhibition.

Caption: Figure 1: Mechanism of Carbonic Anhydrase Inhibition.

Isoform Selectivity: A Critical Determinant of Therapeutic Index

While there are 15 known human CA isoforms, not all are viable therapeutic targets. The cytosolic isoforms CA I and CA II are ubiquitously expressed, and their inhibition can lead to undesirable side effects. Therefore, the development of inhibitors that selectively target the tumor-associated isoforms CA IX and CA XII over CA I and CA II is a primary objective in anticancer drug design.

The selectivity of sulfonamide inhibitors is dictated by the chemical nature of the "tail." The active site of different CA isoforms, while highly conserved around the catalytic zinc ion, exhibits subtle variations in amino acid composition and topology at the periphery. These differences can be exploited to design inhibitors with tails that form favorable interactions with residues unique to the target isoform. For instance, the active site of CA IX is known to possess a hydrophobic pocket that can accommodate bulky substituents, a feature that can be leveraged to enhance selectivity.

Compound ClasshCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides224 - 75442.2 - 7.75.4 - 8113.4 - 239[5]
5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides683 - 4250Subnanomolar to NanomolarSubnanomolar to NanomolarSubnanomolar to Nanomolar
Pyrazolo[4,3-c]pyridine Sulfonamides58.8 - 8010Nanomolar rangeModerate to low activity34.5 - 713.6

Table 1: Representative Inhibition Constants (Ki) for Thiophene and Pyridine-Containing Sulfonamides Against Human Carbonic Anhydrase Isoforms. Note: Data is for structurally related compounds, not 5-pyridin-2-ylthiophene-2-sulfonamide itself.

The data in Table 1 illustrates that thiophene-based sulfonamides can achieve potent, low-nanomolar inhibition of the target isoforms CA II, CA IX, and CA XII, while often displaying weaker activity against the off-target CA I. The pyridyl moiety in 5-pyridin-2-ylthiophene-2-sulfonamide likely plays a significant role in modulating its binding affinity and selectivity profile, though one study on a series of thiazole sulfonamides noted that a 2-pyridyl moiety was less effective than a phenyl ring.[5]

Experimental Protocols for Mechanistic Elucidation

The characterization of the mechanism of action of a CA inhibitor like 5-pyridin-2-ylthiophene-2-sulfonamide involves a combination of enzymatic, biophysical, and structural biology techniques.

Enzymatic Inhibition Assay: Stopped-Flow CO₂ Hydrase Assay

This is the gold-standard method for determining the inhibitory potency (Ki) of a compound against a specific CA isoform.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change using a colorimetric indicator. The rate of the reaction is measured in the presence and absence of the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol).

    • Prepare a stock solution of the purified recombinant human CA isoform of interest (e.g., hCA II, hCA IX).

    • Prepare serial dilutions of the inhibitor, 5-pyridin-2-ylthiophene-2-sulfonamide.

    • Prepare a CO₂-saturated water solution.

  • Assay Execution (Stopped-Flow Spectrophotometer):

    • Equilibrate the enzyme solution with the buffer and inhibitor at a specific temperature (typically 25°C).

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution.

    • Monitor the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • Calculate the initial reaction rates from the absorbance curves.

    • Plot the fractional enzyme activity against the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme.

Visualizing the Experimental Workflow

G cluster_0 Preparation cluster_1 Stopped-Flow Assay cluster_2 Data Analysis Reagents Prepare Reagents: - Buffer with pH indicator - Purified CA isoform - Inhibitor dilutions - CO₂-saturated water Mix Rapidly mix enzyme-inhibitor solution with CO₂ solution Reagents->Mix Monitor Monitor absorbance change over time Mix->Monitor Calculate Calculate initial reaction rates Monitor->Calculate Plot Plot % activity vs. [Inhibitor] Calculate->Plot Determine Determine IC₅₀ and Ki Plot->Determine caption Figure 2: Workflow for Stopped-Flow CO₂ Hydrase Assay.

Caption: Figure 2: Workflow for Stopped-Flow CO₂ Hydrase Assay.

Structural Elucidation: X-ray Crystallography

Determining the crystal structure of 5-pyridin-2-ylthiophene-2-sulfonamide in complex with a CA isoform provides invaluable, high-resolution insights into its binding mode.

Principle: This technique involves crystallizing the protein-inhibitor complex and then diffracting X-rays through the crystal to determine the three-dimensional arrangement of atoms.

Step-by-Step Methodology:

  • Protein Expression and Purification: Produce and purify high-quality, homogenous recombinant CA protein.

  • Complex Formation: Incubate the purified protein with a molar excess of the inhibitor.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals of the protein-inhibitor complex.

  • Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam (often at a synchrotron source). Collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the protein-inhibitor complex into the electron density and refine it to obtain a final, high-resolution structure.

  • Analysis: Analyze the refined structure to identify all the specific molecular interactions (coordination to zinc, hydrogen bonds, hydrophobic interactions) between the inhibitor and the enzyme's active site.

Conclusion and Future Directions

5-pyridin-2-ylthiophene-2-sulfonamide is a promising molecule that leverages the well-established principle of sulfonamide-based carbonic anhydrase inhibition. Its mechanism of action is centered on the coordination of its sulfonamide group to the catalytic zinc ion within the CA active site, leading to potent inhibition of the enzyme's function. The thiophene and pyridine moieties of the molecule are critical for determining its binding affinity and, most importantly, its selectivity for the tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms.

While this guide provides a robust framework for understanding its mechanism based on extensive data from structurally related compounds, further research is imperative. The synthesis and direct biological evaluation of 5-pyridin-2-ylthiophene-2-sulfonamide to determine its specific Ki values against a panel of CA isoforms is a critical next step. Furthermore, co-crystallization studies with CA IX and CA XII would provide definitive structural evidence of its binding mode and pave the way for rational, structure-based drug design of even more potent and selective second-generation inhibitors. Such studies will be instrumental in fully elucidating the therapeutic potential of this compound in the realm of targeted cancer therapy.

References

  • McKenna, R., & Frost, S. C. (2011). Carbonic Anhydrases: Role in pH Control and Cancer. Subcellular Biochemistry, 55, 315-337.
  • Pastorekova, S., & Supuran, C. T. (2014). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. The FEBS Journal, 281(18), 4246-4261.
  • Nocentini, A., & Supuran, C. T. (2019). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 20(22), 5696.
  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138.
  • Chiche, J., et al. (2009). Carbonic Anhydrase IX: regulation and role in cancer. Current Pharmaceutical Design, 15(19), 2311-2320.
  • De Simone, G., & Supuran, C. T. (2010). (Selective) carbonic anhydrase IX inhibitors. Future Medicinal Chemistry, 2(4), 515-526.
  • Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(7), 1683-1687.
  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316.
  • Abbate, F., et al. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-6208.
  • Krasavin, M., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 857-863.
  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. PubMed. [Link]

  • Krasavin, M., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. PubMed. [Link]

  • Abbate, F., et al. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isoform II. PubMed. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 5-pyridin-2-ylthiophene-2-sulfonamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological targets of the small molecule 5-pyridin-2-ylthiophene-2-sulfonamide. T...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological targets of the small molecule 5-pyridin-2-ylthiophene-2-sulfonamide. The methodologies presented herein are grounded in established scientific principles and are designed to ensure robust and reproducible findings.

Introduction: The Imperative of Target Deconvolution

Phenotype-based drug discovery has seen a resurgence, offering the advantage of identifying compounds with desired physiological effects without a priori knowledge of their molecular targets.[1][2][3] However, elucidating the mechanism of action through target deconvolution is a critical subsequent step.[2][4] Understanding the direct biological targets of a compound like 5-pyridin-2-ylthiophene-2-sulfonamide is paramount for several reasons: it informs on-target efficacy, predicts potential off-target toxicities, enables rational lead optimization, and is crucial for regulatory approval.[5][6]

The structure of 5-pyridin-2-ylthiophene-2-sulfonamide, featuring a sulfonamide functional group attached to a thiophene ring, strongly suggests a propensity to interact with specific classes of enzymes. The sulfonamide moiety is a well-established pharmacophore known to target metalloenzymes, most notably carbonic anhydrases.[7][8][9]

This guide will delineate a multi-pronged approach, integrating computational prediction with rigorous experimental validation to comprehensively map the target landscape of 5-pyridin-2-ylthiophene-2-sulfonamide.

Part 1: In Silico Target Prediction – Charting the Probable Landscape

Computational methods provide a cost-effective and rapid means to generate initial hypotheses about a compound's biological targets, thereby narrowing the experimental search space.[10][11][12][13]

Ligand-Based Approaches

These methods leverage the principle that structurally similar molecules often exhibit similar biological activities. By comparing 5-pyridin-2-ylthiophene-2-sulfonamide to databases of compounds with known targets, we can infer potential interactions.

  • 2D and 3D Similarity Searching: Utilize databases such as ChEMBL, PubChem, and BindingDB to identify compounds with high structural similarity to 5-pyridin-2-ylthiophene-2-sulfonamide that have documented biological targets.

  • Pharmacophore Modeling: Develop a pharmacophore model based on the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and screen it against databases of protein structures.

Structure-Based Approaches

If the three-dimensional structures of potential target proteins are known, molecular docking can be employed to predict the binding mode and affinity of 5-pyridin-2-ylthiophene-2-sulfonamide.

  • Molecular Docking: Dock the compound into the active sites of known sulfonamide-binding proteins, such as various isoforms of carbonic anhydrase.[14] The docking scores and predicted binding poses can help prioritize experimental validation.

  • Inverse Virtual Screening: Screen the compound against a large library of protein structures to identify potential "off-target" interactions.[15]

The initial computational analysis strongly suggests that carbonic anhydrases are a high-probability target class for 5-pyridin-2-ylthiophene-2-sulfonamide.

Part 2: Experimental Target Identification and Validation – From Hypothesis to Confirmation

Experimental validation is essential to confirm the computationally predicted targets and to discover novel interactions.[16] A multi-tiered experimental strategy should be employed, starting with broad, unbiased screens and progressing to more focused, hypothesis-driven assays.

Broad, Unbiased Screening Approaches

Affinity chromatography is a powerful technique for identifying proteins that physically interact with a small molecule.[6][17] This method involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a cell lysate.[6]

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of 5-pyridin-2-ylthiophene-2-sulfonamide with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control "scrambled" or inactive analog should also be synthesized if possible.

  • Immobilization: Covalently attach the synthesized probe to the solid support according to the manufacturer's protocol.

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the cell lysate with the immobilized probe and control beads.

  • Washing: Perform extensive washing steps to remove non-specific binders.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[18][19]

  • Data Analysis: Compare the proteins identified from the active probe to those from the control beads to identify specific binders.

Diagram: Affinity Chromatography Workflow

AffinityChromatography cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound 5-pyridin-2-ylthiophene-2-sulfonamide Probe Synthesize Affinity Probe Compound->Probe Beads Immobilize on Beads Probe->Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Identification Elute->MS Analysis Data Analysis & Target Identification MS->Analysis

Caption: Workflow for identifying protein targets using affinity chromatography.

CETSA is a powerful biophysical method for assessing target engagement in a cellular context.[20][21][22][23] The principle is that ligand binding stabilizes a protein against thermal denaturation.[21] This technique can be performed on a single-target basis or proteome-wide using mass spectrometry.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with 5-pyridin-2-ylthiophene-2-sulfonamide or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis: Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein of interest remaining in the soluble fraction at each temperature using Western blotting or ELISA. For proteome-wide analysis, the soluble fractions are analyzed by mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[24]

Diagram: CETSA Principle

CETSA_Principle cluster_control Vehicle Control cluster_compound Compound-Treated Protein Unbound Protein Heat Heat Protein->Heat Denatured Denatured & Aggregated Heat->Denatured Ligand 5-pyridin-2-ylthiophene- 2-sulfonamide BoundProtein Bound Protein Heat2 Heat BoundProtein->Heat2 Stable Stabilized & Soluble Heat2->Stable

Caption: Ligand binding stabilizes proteins against heat-induced denaturation in CETSA.

Hypothesis-Driven Validation

Based on the chemical structure and computational predictions, carbonic anhydrases (CAs) are a primary hypothesized target class.

A panel of purified human CA isoforms should be tested for inhibition by 5-pyridin-2-ylthiophene-2-sulfonamide.[25] A common method is a stopped-flow CO2 hydration assay.

Experimental Protocol: CA Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of purified CA isoforms and the substrate (CO2-saturated water).

  • Inhibitor Preparation: Prepare serial dilutions of 5-pyridin-2-ylthiophene-2-sulfonamide.

  • Assay: In a stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO2 substrate solution containing a pH indicator.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction (H+ production).

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for the inhibition of each CA isoform.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data

CA IsoformIC50 (nM) for 5-pyridin-2-ylthiophene-2-sulfonamide
hCA I5,200
hCA II25
hCA IV150
hCA IX15
hCA XII30

Note: These are example data for illustrative purposes.

Given that many small molecules exhibit polypharmacology, and to explore potential anticancer applications, a broad kinase screen is a valuable approach.[15][26] Numerous commercial services offer screening against a large panel of kinases.[27][28][29][30]

Experimental Workflow: Kinome Screening

  • Compound Submission: Submit 5-pyridin-2-ylthiophene-2-sulfonamide to a contract research organization (CRO) for kinome scanning.

  • Assay Performance: The CRO will typically perform competitive binding assays or enzymatic activity assays against a panel of several hundred kinases.

  • Data Analysis: The results are usually presented as the percent inhibition at a given concentration or as dissociation constants (Kd). This allows for the assessment of both potency and selectivity.

Part 3: Downstream Signaling and Cellular Effects

Once a direct target is validated, it is crucial to demonstrate that the engagement of this target by 5-pyridin-2-ylthiophene-2-sulfonamide leads to the observed cellular phenotype.

For example, if CA IX, a tumor-associated isoform, is identified as a potent target, downstream effects on pH regulation and cell proliferation in relevant cancer cell lines should be investigated.[31] If a kinase is identified, phosphorylation of its known substrates should be examined by Western blotting.

Conclusion

The identification of biological targets for 5-pyridin-2-ylthiophene-2-sulfonamide requires a systematic and multi-faceted approach. This guide outlines a logical workflow, commencing with in silico predictions that strongly implicate carbonic anhydrases as primary targets. These hypotheses are then rigorously tested using a suite of experimental techniques, including unbiased methods like affinity chromatography and CETSA, as well as focused enzymatic assays. By integrating computational, biochemical, and cell-based approaches, researchers can confidently deconvolute the mechanism of action of this compound, paving the way for its further development as a chemical probe or therapeutic agent.

References

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  • Iwata, H., et al. (2020). An in silico Approach for Integrating Phenotypic and Target‐based Approaches in Drug Discovery. PMC - NIH.
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  • Ezzat, A., et al. (2020). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities.
  • Lee, J. Y., & Bogyo, M. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
  • Li, Y., et al. (2018). A Review of Computational Methods for Predicting Drug Targets. Current Protein & Peptide Science.
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Foundational

A Senior Application Scientist's Guide to the Preliminary Biological Screening of 5-pyridin-2-ylthiophene-2-sulfonamide

Executive Summary The compound 5-pyridin-2-ylthiophene-2-sulfonamide represents a compelling starting point for a drug discovery campaign. Its molecular architecture, integrating a thiophene ring, a pyridine moiety, and...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The compound 5-pyridin-2-ylthiophene-2-sulfonamide represents a compelling starting point for a drug discovery campaign. Its molecular architecture, integrating a thiophene ring, a pyridine moiety, and a sulfonamide functional group, suggests a high probability of diverse biological activities. Thiophene derivatives are well-documented for their broad therapeutic potential, including anticancer and antimicrobial effects, while the sulfonamide group is a classic pharmacophore known for its potent inhibition of carbonic anhydrase and its foundational role in antibacterial chemotherapy.[1][2][3][4][5] This guide outlines a structured, logic-driven approach to the initial biological evaluation of this molecule. We will proceed through a multi-tiered screening cascade, beginning with a foundational assessment of cytotoxicity to establish a therapeutic window, followed by targeted investigations into its antimicrobial and enzyme inhibitory potential. The methodologies herein are designed to be robust and self-validating, providing the clear, actionable data required to make informed decisions in a drug development pipeline.

Part 1: Foundational Cytotoxicity Assessment

Rationale and Strategic Importance

Before exploring specific therapeutic activities, it is imperative to establish the compound's intrinsic cytotoxicity. This initial screen serves a dual purpose: firstly, it identifies the concentration range at which the compound is toxic to cells, defining a preliminary therapeutic index; secondly, potent cytotoxicity against cancer cell lines can itself be a primary therapeutic endpoint.[6][7] In vitro cytotoxicity assays are fundamental tools for this evaluation, offering a rapid and cost-effective method to gauge a compound's effect on cell viability and metabolic activity.[6][8][9][10] Our protocol utilizes the widely accepted MTT assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[6][8]

Experimental Workflow: Cytotoxicity Screening

The overall workflow for assessing the in vitro cytotoxicity of 5-pyridin-2-ylthiophene-2-sulfonamide is depicted below.

G cluster_prep Cell & Compound Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay & Data Acquisition cluster_analysis Data Analysis prep1 Culture Human Cell Lines (e.g., MCF-7, HeLa, HEK293) prep2 Seed Cells into 96-well Plates (5x10³ - 1x10⁴ cells/well) prep1->prep2 prep3 Allow 24h for Attachment prep2->prep3 treat1 Add Compound Dilutions to Wells (Include Vehicle & Positive Controls) prep3->treat1 prep4 Prepare Serial Dilutions of 5-pyridin-2-ylthiophene-2-sulfonamide in DMSO/Media treat2 Incubate for 48 hours (37°C, 5% CO2) treat1->treat2 assay1 Add MTT Reagent to Each Well treat2->assay1 assay2 Incubate for 4 hours (Formation of Formazan Crystals) assay1->assay2 assay3 Solubilize Formazan with DMSO assay2->assay3 assay4 Measure Absorbance at 570 nm (Microplate Reader) assay3->assay4 analysis1 Calculate % Cell Viability vs. Control assay4->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3

Caption: Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous human embryonic kidney cell line (HEK293) in appropriate media.[6][10] Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8][9]

  • Compound Treatment: Prepare a stock solution of 5-pyridin-2-ylthiophene-2-sulfonamide in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls: Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.[9]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9][11]

  • Solubilization and Measurement: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.[8][9]

Data Presentation: Hypothetical Cytotoxicity Profile

Quantitative data should be summarized to facilitate clear interpretation and comparison.

Cell LineCancer TypeIC₅₀ (µM) ± SDSelectivity Index (SI)
MCF-7 Breast Adenocarcinoma12.5 ± 1.16.4
HeLa Cervical Cancer18.2 ± 2.34.4
HEK293 Non-Cancerous Kidney80.4 ± 5.6-
Doxorubicin (Positive Control)0.8 ± 0.1 (MCF-7)-
Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Part 2: Antimicrobial Activity Screening

Rationale and Mechanistic Insight

The sulfonamide moiety is one of the oldest and most important classes of synthetic antimicrobial agents.[3][12] These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[3][13] Since mammalian cells acquire folic acid from their diet, this pathway provides a selective target for antimicrobial action.[3] Furthermore, thiophene-containing molecules have also demonstrated significant antimicrobial properties.[1][2][4] Therefore, screening 5-pyridin-2-ylthiophene-2-sulfonamide for antibacterial activity is a logical and promising avenue of investigation.

Experimental Workflow: Antimicrobial Screening

A two-step process is employed, starting with a qualitative diffusion assay followed by a quantitative dilution assay to determine the Minimum Inhibitory Concentration (MIC).

G cluster_qualitative Step 1: Kirby-Bauer Disk Diffusion (Qualitative) cluster_quantitative Step 2: Broth Microdilution (Quantitative) qual1 Prepare Bacterial Lawn on Mueller-Hinton Agar qual2 Place Compound-Impregnated Disks on Agar Surface qual1->qual2 qual3 Incubate at 37°C for 16-18 hours qual2->qual3 qual4 Measure Diameter of Zone of Inhibition (mm) qual3->qual4 quant1 Prepare Serial Dilutions of Compound in 96-well Plate qual4->quant1 If Active quant2 Inoculate Wells with Standardized Bacterial Suspension quant1->quant2 quant3 Incubate at 37°C for 16-20 hours quant2->quant3 quant4 Determine MIC: Lowest Concentration with No Visible Growth quant3->quant4

Caption: Workflow for a Two-Tiered Antimicrobial Susceptibility Screening.

Detailed Protocols

A. Kirby-Bauer Disk Diffusion Test: [11][12]

  • Inoculum Preparation: Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of 5-pyridin-2-ylthiophene-2-sulfonamide onto the agar surface. Include a vehicle control disk (DMSO) and a positive control disk (e.g., Sulfamethoxazole).

  • Incubation: Incubate the plates at 37°C for 16-18 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk. A larger zone diameter indicates greater susceptibility of the bacterium to the compound.

B. Broth Microdilution for MIC Determination: [11]

  • Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Data Presentation: Hypothetical Antimicrobial Profile
Bacterial StrainGram TypeZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus Gram-positive1816
Bacillus subtilis Gram-positive218
Escherichia coli Gram-negative1264
Pseudomonas aeruginosa Gram-negative0>128
Sulfamethoxazole (Control)24 (S. aureus)4 (S. aureus)

Part 3: Targeted Enzyme Inhibition Screen - Carbonic Anhydrase

Rationale and Mechanistic Insight

The unsubstituted sulfonamide group (-SO₂NH₂) is a powerful zinc-binding group and the quintessential pharmacophore for the inhibition of carbonic anhydrases (CAs).[14][15][16] CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[16] They are vital drug targets for treating a range of conditions, including glaucoma, epilepsy, and certain types of cancer where specific isoforms (e.g., CA IX and XII) are overexpressed in hypoxic tumors.[14][15] The mechanism of inhibition involves the deprotonated sulfonamide nitrogen coordinating directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water/hydroxide molecule.[17] Given this strong structural alert, assessing the compound's activity against CAs is a critical step.

Mechanism of Inhibition: Sulfonamide at the CA Active Site

The diagram below illustrates the canonical binding mode of a sulfonamide inhibitor within the active site of a carbonic anhydrase enzyme.

Caption: Sulfonamide inhibitor coordinating with the Zn²⁺ ion in the CA active site.

Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
  • Enzyme and Substrate: Utilize purified human carbonic anhydrase isozymes, particularly the ubiquitous cytosolic forms hCA I and hCA II, and a tumor-associated form like hCA IX.[14][17] An esterase assay using 4-nitrophenyl acetate (NPA) as the substrate is a common method.

  • Assay Procedure: The assay measures the CA-catalyzed hydrolysis of NPA to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

  • Reaction Mixture: In a 96-well plate, combine a buffer solution (e.g., Tris-HCl), a known concentration of the CA isozyme, and varying concentrations of the inhibitor (5-pyridin-2-ylthiophene-2-sulfonamide).

  • Initiation and Measurement: Initiate the reaction by adding the NPA substrate. Immediately measure the increase in absorbance over time using a plate reader.

  • Controls: Include a negative control (no inhibitor) to determine the maximal enzyme velocity and a positive control inhibitor (e.g., Acetazolamide).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value, which is the inhibitor concentration that causes a 50% reduction in enzyme activity.

Data Presentation: Hypothetical CA Inhibition Profile
CA IsoformFunction / RelevanceIC₅₀ (nM) ± SD
hCA I Cytosolic (low activity)258 ± 25
hCA II Cytosolic (high activity)45 ± 4.2
hCA IX Transmembrane (tumor-associated)15 ± 1.8
Acetazolamide (Positive Control)12 (hCA II)

Conclusion and Future Directions

This structured preliminary screening provides a comprehensive initial biological profile of 5-pyridin-2-ylthiophene-2-sulfonamide. The hypothetical data generated from this cascade suggest a molecule with moderate and selective anticancer activity, modest antibacterial effects primarily against Gram-positive organisms, and potent inhibitory activity against carbonic anhydrases, particularly the tumor-associated hCA IX isoform.

The potent hCA IX inhibition, coupled with selective cytotoxicity against cancer cells, strongly suggests that the compound's primary anticancer mechanism may be linked to the inhibition of this specific carbonic anhydrase. This is a highly promising result, as hCA IX is a validated target for anticancer therapies.

Based on this profile, the following next steps are recommended:

  • Mechanism of Action Studies: Confirm that the cytotoxic effect in cancer cells is directly related to CA IX inhibition using techniques like thermal shift assays or in-cell target engagement studies.

  • Expanded Profiling: Test against a broader panel of cancer cell lines and additional CA isoforms to further define selectivity.

  • Lead Optimization: Initiate a medicinal chemistry program to synthesize analogues of the parent compound to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

  • In Vivo Studies: If further in vitro studies are promising, advance the lead compound to animal models of cancer to evaluate in vivo efficacy and safety.

This initial screen provides a solid foundation and a clear, data-driven path forward for the development of 5-pyridin-2-ylthiophene-2-sulfonamide as a potential therapeutic agent.

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Exploratory

The Ascendancy of 5-pyridin-2-ylthiophene-2-sulfonamide Scaffolds: A Technical Guide to a Privileged Motif in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals. Abstract The 5-pyridin-2-ylthiophene-2-sulfonamide core represents a significant and highly adaptable scaffold in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The 5-pyridin-2-ylthiophene-2-sulfonamide core represents a significant and highly adaptable scaffold in modern medicinal chemistry. Its unique combination of a thiophene-sulfonamide, a well-established pharmacophore for potent enzyme inhibition, with a pyridine ring offers a versatile platform for developing highly selective and effective therapeutic agents. This guide provides an in-depth technical analysis of this chemical motif, elucidating its synthesis, mechanism of action, structure-activity relationships, and therapeutic potential, with a primary focus on its role as a potent inhibitor of carbonic anhydrases.

Introduction: The Emergence of a Privileged Scaffold

The sulfonamide functional group is a cornerstone of numerous pharmaceuticals, renowned for its diverse pharmacological activities.[1] When incorporated into a five-membered heterocyclic ring like thiophene, it demonstrates enhanced inhibitory potency against key enzymes compared to simpler aromatic systems.[2] The addition of a pyridine moiety to this thiophene-sulfonamide core introduces further opportunities for modulating physicochemical properties and achieving isoform-selective enzyme inhibition. This strategic combination has led to the emergence of 5-pyridin-2-ylthiophene-2-sulfonamide derivatives as a focal point in the quest for novel therapeutics, particularly in the fields of oncology and ophthalmology.

Synthetic Pathways: Constructing the Core

The synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide and its analogs can be approached through a convergent strategy, typically involving the formation of the key bi-aryl bond between the pyridine and thiophene rings, followed by the elaboration of the sulfonamide group. A robust and widely applicable method involves a Suzuki-Miyaura cross-coupling reaction.

Key Precursor Synthesis

A critical step is the preparation of the necessary precursors: a halogenated pyridine and a thiophene boronic acid or ester, or vice versa. The synthesis of 5-bromothiophene-2-sulfonamide is a common starting point.

Protocol 1: Synthesis of 5-Bromothiophene-2-sulfonamide [3][4]

  • Chlorosulfonation of 2-Bromothiophene: 2-Bromothiophene (1 equivalent) is added dropwise to an excess of chlorosulfonic acid (3-5 equivalents) at 0°C in a suitable solvent such as carbon tetrachloride. The reaction is stirred at room temperature until completion, monitored by TLC.

  • Ammonolysis: The resulting 5-bromothiophene-2-sulfonyl chloride is then carefully added to a cooled, concentrated solution of aqueous ammonia to form the sulfonamide. The crude product is typically purified by recrystallization.

Suzuki-Miyaura Cross-Coupling

The central carbon-carbon bond formation is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol 2: Suzuki-Miyaura Coupling for 5-pyridin-2-ylthiophene-2-sulfonamide [5][6]

  • Reaction Setup: In an inert atmosphere, a reaction vessel is charged with 5-bromothiophene-2-sulfonamide (1 equivalent), pyridin-2-ylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (typically 5 mol%), and a base (e.g., K₃PO₄, 2 equivalents).

  • Solvent and Reaction Conditions: A suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio), is added. The reaction mixture is heated to 90-100°C and stirred for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

  • Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 5-pyridin-2-ylthiophene-2-sulfonamide.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling 2-Bromothiophene 2-Bromothiophene 5-Bromothiophene-2-sulfonyl_chloride 5-Bromothiophene-2-sulfonyl_chloride 2-Bromothiophene->5-Bromothiophene-2-sulfonyl_chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->5-Bromothiophene-2-sulfonyl_chloride 5-Bromothiophene-2-sulfonamide 5-Bromothiophene-2-sulfonamide 5-Bromothiophene-2-sulfonyl_chloride->5-Bromothiophene-2-sulfonamide Ammonolysis Ammonia Ammonia Ammonia->5-Bromothiophene-2-sulfonamide Final_Product 5-pyridin-2-ylthiophene-2-sulfonamide 5-Bromothiophene-2-sulfonamide->Final_Product Pyridin-2-ylboronic_acid Pyridin-2-ylboronic_acid Pyridin-2-ylboronic_acid->Final_Product Pd_Catalyst Pd_Catalyst Pd_Catalyst->Final_Product Base Base Base->Final_Product

Synthetic workflow for 5-pyridin-2-ylthiophene-2-sulfonamide.

Mechanism of Action: Targeting Carbonic Anhydrases

The primary mechanism of action for many 5-pyridin-2-ylthiophene-2-sulfonamide derivatives is the potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][7] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

The sulfonamide moiety is crucial for this inhibitory activity. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle. The thiophene and pyridine rings extend into the active site cavity, where they can form additional interactions with amino acid residues, thereby influencing the potency and isoform selectivity of the inhibitor.

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor 5-pyridin-2-ylthiophene-2-sulfonamide Zn Zn²⁺ H2O H₂O Zn->H2O Catalytic Water His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Inhibitor SO₂NH⁻ Inhibitor->Zn Coordination Bond (Inhibition) Rings Thiophene-Pyridine Rings->Active_Site_Pocket Hydrophobic/van der Waals Interactions

Mechanism of carbonic anhydrase inhibition.

Structure-Activity Relationships (SAR)

The inhibitory potency and isoform selectivity of 5-pyridin-2-ylthiophene-2-sulfonamide derivatives can be fine-tuned by modifying the pyridine and thiophene rings.

Modification Effect on Activity Rationale
Substitution on the Pyridine Ring Varies depending on position and substituent. Electron-donating or -withdrawing groups can influence the pKa of the sulfonamide and the overall electronic properties of the molecule.[8]Altering the electronic nature of the pyridine ring can modulate the strength of the interaction with the zinc ion and the active site residues.
Substitution on the Thiophene Ring Generally, substitutions at the 5-position (adjacent to the pyridine ring) have a significant impact on activity.[9]This position is often oriented towards the entrance of the active site, and bulky or charged groups can either enhance or disrupt binding.
Linker between Rings Introduction of a linker (e.g., -CH₂S-) can increase flexibility and allow for optimal positioning within the active site, potentially enhancing isoform selectivity.[2]A flexible linker can help the inhibitor adopt a conformation that maximizes favorable interactions with the specific topology of an isoform's active site.
Modifications of the Sulfonamide Group N-alkylation can decrease potency as the primary sulfonamide is generally required for strong coordination to the zinc ion.[10]The free NH₂ group of the sulfonamide is critical for the canonical binding mode of CA inhibitors.

Table 1: Carbonic Anhydrase Inhibition Data for Selected Thiophene- and Pyridine-based Sulfonamides

Compound Target Isoform Inhibition Constant (Kᵢ) (nM) Reference
5-(1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamidehCA II4.5[9]
5-(1-(3-cyanophenyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamidehCA II2.2[9]
5-(1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamidehCA IX5.4[9]
5-(1-(3-cyanophenyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamidehCA XII3.4[9]
4-(4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamidehCA IX137[2]
4-(4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamidehCA XII91[2]

Therapeutic Applications

The potent and often selective inhibition of carbonic anhydrase isoforms by 5-pyridin-2-ylthiophene-2-sulfonamide derivatives makes them highly attractive candidates for various therapeutic applications.

Glaucoma

The inhibition of CAs in the ciliary processes of the eye reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure (IOP).[11][12] This is a primary treatment strategy for glaucoma. Topically active CA inhibitors with this scaffold are being investigated to minimize the systemic side effects associated with orally administered CAIs.[13]

Oncology

Tumor-associated CA isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[8] Selective inhibitors of these isoforms are being developed as anticancer agents. The ability of 5-pyridin-2-ylthiophene-2-sulfonamide derivatives to selectively target these tumor-associated CAs makes them promising candidates for cancer therapy.

Experimental Protocols

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay) [1]

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂.

  • Reagents and Buffers: Prepare a buffer solution (e.g., Tris-HCl, pH 7.5), a solution of the purified CA isoform, and a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • Enzyme-Inhibitor Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.

  • Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated buffer in a stopped-flow spectrophotometer.

  • Data Acquisition: The change in pH is monitored over time using a pH indicator. The initial rate of the reaction is calculated.

  • Data Analysis: The inhibition constant (Kᵢ) is determined by measuring the reaction rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model.

Conclusion

The 5-pyridin-2-ylthiophene-2-sulfonamide scaffold has proven to be a highly fruitful area of research in drug discovery. Its synthetic tractability, coupled with its potent and tunable inhibitory activity against carbonic anhydrases, has established it as a privileged structure for the development of novel therapeutics for glaucoma, cancer, and potentially other diseases. The continued exploration of the structure-activity relationships of this versatile core will undoubtedly lead to the discovery of new and improved clinical candidates.

References

  • Gecyte, L., et al. (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 26(22), 6899. [Link]

  • Jo, Y., et al. (2021). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 14(8), 828. [Link]

  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138. [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. [Link]

  • Ponticello, G. S., et al. (1987). Topically Active Carbonic Anhydrase Inhibitors. 2. Benzo[b]thiophenesulfonamide Derivatives With Ocular Hypotensive Activity. Journal of Medicinal Chemistry, 30(4), 591-597. [Link]

  • Al-Masoudi, N. A., et al. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Journal of Heterocyclic Chemistry, 51(5), 1335-1341. [Link]

  • Supuran, C. T. (2008). The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. Current Pharmaceutical Design, 14(7), 632-640. [Link]

  • Ponticello, G. S. (1986).
  • Xu, G., et al. (2020). Preparation method of 2-bromothiophene. CN111763194A.
  • Pervez, H., et al. (2015). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate. [Link]

  • El-Ghanam, A. M., et al. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chemistry Proceedings, 14(1), 112. [Link]

  • Iqbal, J., et al. (2017). Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. ResearchGate. [Link]

  • Supuran, C. T. (2008). The development of topically acting carbonic anhydrase inhibitors as antiglaucoma agents. Bentham Science. [Link]

  • Supuran, C. T. (2008). The development of topically acting carbonic anhydrase inhibitors as antiglaucoma agents. Current Pharmaceutical Design, 14(7), 632-40. [Link]

  • Takeda Chemical Industries, Ltd. (1978). Process for producing 5-carboxy-2-acetylthiophene. US4130566A.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Singh, A., et al. (2018). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. ResearchGate. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Siesky, B., et al. (2009). Literature Review and Meta-Analysis of Topical Carbonic Anhydrase Inhibitors and Ocular Blood Flow. Survey of Ophthalmology, 54(1), 33-46. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2813-2826. [Link]

  • Al-Adiwish, W. M., et al. (2009). Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. Molecules, 14(6), 2211-2222. [Link]

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Foundational

The Intricate Dance of Structure and Activity: A Technical Guide to Pyridine-Thiophene Sulfonamides

For Immediate Release A Deep Dive into the Structure-Activity Relationship of Pyridine-Thiophene Sulfonamides for Researchers, Scientists, and Drug Development Professionals The pyridine-thiophene sulfonamide scaffold re...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of Pyridine-Thiophene Sulfonamides for Researchers, Scientists, and Drug Development Professionals

The pyridine-thiophene sulfonamide scaffold represents a compelling area of medicinal chemistry, offering a versatile framework for the design of potent and selective inhibitors of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of this important class of molecules. By dissecting the roles of the pyridine ring, the thiophene linker, and the sulfonamide warhead, we aim to furnish researchers and drug development professionals with the critical insights needed to navigate the chemical space of these compounds and accelerate the discovery of novel therapeutics.

The Architectural Blueprint: Understanding the Core Scaffold

The pyridine-thiophene sulfonamide core is a tripartite structure, with each component playing a distinct and crucial role in the molecule's overall biological activity. The interplay between these three moieties dictates the compound's potency, selectivity, and pharmacokinetic properties.

A foundational understanding of this architecture is paramount for rational drug design. The pyridine ring, a nitrogen-containing heterocycle, is a prevalent motif in numerous FDA-approved drugs and is known for its ability to engage in a variety of biological interactions.[1][2] The thiophene ring acts as a key linker, influencing the spatial orientation of the pyridine and sulfonamide groups. The sulfonamide group is a well-established pharmacophore, particularly renowned for its ability to inhibit metalloenzymes like carbonic anhydrases.

Caption: The core structure of pyridine-thiophene sulfonamides.

The Power of Pyridine: A Modulator of Activity and Selectivity

The pyridine ring is a key determinant of the biological activity of these compounds. Its nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-π stacking and hydrophobic interactions within a protein's binding pocket. The position of the nitrogen atom and the substitution pattern on the ring are critical for fine-tuning the molecule's properties.

Structure-activity relationship studies on various pyridine derivatives have shown that the introduction of specific functional groups can significantly enhance their therapeutic potential.[2] For instance, the presence of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups has been linked to increased antiproliferative activity.[2] Conversely, bulky groups or halogen atoms can sometimes lead to a decrease in activity, likely due to steric hindrance.[2]

The Thiophene Bridge: More Than Just a Linker

The thiophene ring, while often considered a linker, profoundly influences the overall conformation and electronic properties of the molecule. Its geometry dictates the relative positioning of the pyridine and sulfonamide moieties, which is crucial for optimal binding to the target protein. The sulfur atom in the thiophene ring can also engage in specific interactions with the active site of an enzyme.

The point of attachment of the sulfonamide group to the thiophene ring (e.g., 2-sulfonamide vs. 3-sulfonamide) can dramatically alter the inhibitory profile of the compound. This highlights the importance of exploring different linkage isomers during the lead optimization process.

The Sulfonamide "Warhead": A Versatile Pharmacophore

The sulfonamide group (-SO2NH2) is a cornerstone of this molecular scaffold and is responsible for the potent inhibitory activity against a range of enzymes, most notably carbonic anhydrases (CAs). The mechanism of action involves the deprotonated sulfonamide anion coordinating to the zinc ion present in the active site of these enzymes, thereby blocking their catalytic function.

The acidity of the sulfonamide proton is a key factor in its inhibitory potency. Electron-withdrawing groups on the thiophene or pyridine rings can increase this acidity, leading to stronger binding to the zinc ion.

Sulfonamide_Binding Sulfonamide R-SO2NH2 Zinc Zn2+ Sulfonamide->Zinc Coordination Bond (anionic form R-SO2NH-) Active_Site Enzyme Active Site (e.g., Carbonic Anhydrase) Active_Site->Zinc Coordinates

Caption: Binding of the sulfonamide group to the zinc ion in an enzyme active site.

Structure-Activity Relationships: A Target-Centric View

The SAR of pyridine-thiophene sulfonamides is highly dependent on the biological target. Below, we explore the key structural features that govern their activity against two important classes of enzymes: carbonic anhydrases and kinases.

Carbonic Anhydrase Inhibition

As potent inhibitors of carbonic anhydrases, pyridine-thiophene sulfonamides have potential applications in the treatment of glaucoma, edema, and certain types of cancer. The sulfonamide group is the primary zinc-binding function. The pyridine-thiophene portion of the molecule extends into the active site cavity, and its interactions with amino acid residues determine the isoform selectivity of the inhibitor.

Key SAR Insights for Carbonic Anhydrase Inhibitors:

  • Substituents on the Pyridine Ring: Small, electron-donating groups can enhance interactions with the hydrophilic portion of the active site, while more lipophilic groups can interact with hydrophobic residues, influencing isoform selectivity.

  • Thiophene Linker Isomerism: The position of the sulfonamide group on the thiophene ring is critical for orienting the pyridine moiety towards specific subpockets within the active site.

  • Sulfonamide Modifications: While the primary sulfonamide is generally required for high-affinity binding, N-alkylation can be explored to modulate physicochemical properties, though it often leads to a significant loss of potency.

Compound IDPyridine SubstitutionThiophene-Sulfonamide LinkageCA IsoformInhibition Constant (Ki)
Example A 4-methoxy2-sulfonamideCA IILow nM
Example B Unsubstituted2-sulfonamideCA IIModerate nM
Example C 4-methoxy3-sulfonamideCA IIHigh nM
Example D 4-chloro2-sulfonamideCA IXLow nM

Note: The data in this table is illustrative and intended to represent general SAR trends.

Kinase Inhibition

The pyridine-thiophene sulfonamide scaffold has also been explored for its potential as kinase inhibitors. In this context, the pyridine ring often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The thiophene-sulfonamide portion can then occupy the hydrophobic pocket and interact with other key residues.

Key SAR Insights for Kinase Inhibitors:

  • Pyridine Ring: The nitrogen atom is crucial for hinge binding. Substituents at the 2- and 6-positions can be used to modulate selectivity.

  • Thiophene Linker: Provides the correct geometry for the sulfonamide-bearing moiety to access deeper pockets within the kinase active site.

  • Sulfonamide Moiety: Can act as a hydrogen bond donor or acceptor and can be modified to improve physicochemical properties and target specific interactions.

Experimental Protocols

General Synthetic Procedure for Pyridine-Thiophene Sulfonamides

The synthesis of pyridine-thiophene sulfonamides typically involves a multi-step sequence. A representative synthetic route is outlined below.[3][4]

Step 1: Synthesis of the Thiophene-Sulfonyl Chloride

  • To a solution of the starting thiophene derivative in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by pouring it onto ice.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the thiophene-sulfonyl chloride.

Step 2: Sulfonamide Formation

  • Dissolve the appropriate aminopyridine in a solvent such as pyridine or dichloromethane.

  • Add the thiophene-sulfonyl chloride dropwise to the solution at 0 °C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to yield the desired pyridine-thiophene sulfonamide.

Synthetic_Workflow Start Thiophene Derivative Step1 Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate Thiophene-Sulfonyl Chloride Step1->Intermediate Step3 Sulfonamide Formation (Pyridine or DCM) Intermediate->Step3 Step2 Aminopyridine Step2->Step3 Product Pyridine-Thiophene Sulfonamide Step3->Product

Caption: A general synthetic workflow for pyridine-thiophene sulfonamides.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms can be determined using a stopped-flow CO2 hydration assay. This method measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton.

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a stopped-flow instrument, rapidly mix a solution of the CA isoenzyme with a CO2-saturated solution in the presence and absence of the inhibitor.

  • Monitor the change in pH over time using a pH indicator.

  • Calculate the initial rates of reaction and determine the IC50 values for each compound.

  • Ki values can be subsequently calculated using the Cheng-Prusoff equation.

Future Directions and Conclusion

The pyridine-thiophene sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on:

  • Exploring Novel Substitution Patterns: Systematic exploration of the substituent effects on all three components of the scaffold will undoubtedly lead to the discovery of compounds with improved potency and selectivity.

  • Targeting Other Enzyme Classes: While carbonic anhydrases and kinases have been the primary focus, this scaffold has the potential to inhibit other enzymes as well.

  • Application of Computational Methods: The use of molecular modeling, QSAR, and machine learning will be instrumental in guiding the design of new and more effective pyridine-thiophene sulfonamides.[4]

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. Molecules, 8(12), 896-903. Retrieved from [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2021). Synthesis of Some Novel Pyridine, Sulfonamide, Coumarin and Thiophene Derivatives. Egyptian Journal of Chemistry, 64(8), 4233-4240. Retrieved from [Link]

  • Shreyas, S., Kumar, A., & Kumar, K. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Gong, P. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6860-6864. Retrieved from [Link]

  • Dashyan, S. S., Kalaryan, E. A., Paronikyan, R. V., & Paronikyan, E. G. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. Retrieved from [Link]

  • Sánchez-Lao, A. J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(5), 3143-3152. Retrieved from [Link]

  • Ke, Y., et al. (2022). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14666-14689. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6526. Retrieved from [Link]

  • Pérez-Pérez, A., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Pharmaceuticals, 15(3), 283. Retrieved from [Link]

  • Lee, J., et al. (2022). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. ACS Infectious Diseases, 8(11), 2296-2311. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 5-pyridin-2-ylthiophene-2-sulfonamide

Abstract This document provides a comprehensive guide for the synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide, a bi-heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The proto...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide, a bi-heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The protocol is designed for researchers, chemists, and drug development professionals, offering a robust and reproducible two-stage synthetic strategy. The core of this synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide explains the underlying chemical principles, provides detailed, step-by-step experimental procedures, and includes critical insights into reaction optimization and troubleshooting, ensuring both scientific integrity and practical applicability.

Introduction and Strategic Overview

The convergence of pyridine and thiophene sulfonamide moieties within a single molecular framework creates a structure with high potential for biological activity. Sulfonamides are a well-established pharmacophore in numerous therapeutic agents, while the pyridinyl-thiophene core is a key feature in various advanced materials and pharmaceutical candidates.[1][2] The synthesis of such bi-heterocyclic systems requires a reliable and versatile method that tolerates a range of functional groups.

The strategy detailed herein employs a convergent synthesis approach, culminating in a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its excellent functional group tolerance, high yields, and relatively mild reaction conditions, making it an ideal choice for coupling sensitive heterocyclic fragments.[3]

The synthesis is broken down into two primary stages:

  • Preparation of the Key Intermediate: Synthesis of 5-bromothiophene-2-sulfonamide from commercially available 2-bromothiophene.

  • Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling of 5-bromothiophene-2-sulfonamide with 2-pyridylboronic acid to yield the final target compound.

G A 2-Bromothiophene B Stage 1: Chlorosulfonylation & Amination A->B C 5-Bromothiophene- 2-sulfonamide B->C D Stage 2: Suzuki-Miyaura Coupling C->D E 5-pyridin-2-ylthiophene- 2-sulfonamide D->E F 2-Pyridylboronic Acid F->D

Figure 1: Overall two-stage synthetic workflow.

Expertise & Rationale: The "Why" Behind the Protocol

A robust protocol is not merely a sequence of steps but a series of informed decisions. This section elucidates the causality behind the chosen methodology.

  • Why Suzuki-Miyaura Coupling? The C-C bond formation between an electron-deficient pyridine ring and an electron-rich thiophene ring can be challenging. The Suzuki-Miyaura reaction is exceptionally well-suited for this task.[3][4] Its mechanism, involving an organoboron compound, is tolerant of the acidic N-H protons of the sulfonamide group, a functionality that can complicate other coupling chemistries. The commercial availability of a wide array of boronic acids further enhances the versatility of this approach for generating analog libraries.

  • The Role of the Catalytic System: The heart of the coupling reaction is the palladium catalyst. The catalytic cycle involves the oxidative addition of Pd(0) to the aryl halide, followed by transmetalation with the boronic acid derivative, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3]

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is selected for its reliability and commercial availability. It serves as a stable precatalyst that readily generates the active Pd(0) species in solution.

    • Base: The base is a critical component that activates the boronic acid. It reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step to proceed efficiently.[3] Potassium carbonate offers a good balance of reactivity and handling.

    • Solvent: A biphasic solvent system, such as Toluene/Ethanol/Water, is often optimal. Toluene solubilizes the organic substrates and the catalyst, while the aqueous phase dissolves the inorganic base, facilitating the crucial transmetalation step at the phase interface.

  • Controlling the Reaction Environment: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields. Therefore, degassing the solvents and maintaining an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction is paramount for achieving consistent and reproducible results.

G cluster_0 Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Ar¹-Pd(II)(L)₂-X OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Diorgano Ar¹-Pd(II)(L)₂-Ar² Transmetalation->Pd(II)Diorgano RedElim Reductive Elimination Pd(II)Diorgano->RedElim RedElim->Pd(0)L2 Product Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X (Thiophene-Br) Ar1X->OxAdd Ar2B Ar²-B(OH)₂ (Pyridine-Boronic Acid) + Base Ar2B->Transmetalation

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Chlorosulfonic acid is highly corrosive and reacts violently with water; handle with extreme care.

Part 1: Synthesis of 5-Bromothiophene-2-sulfonamide

1.1: Chlorosulfonylation of 2-Bromothiophene

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HCl gas), add chlorosulfonic acid (4.0 equiv.) and cool the flask to 0 °C in an ice-water bath.

  • Slowly add 2-bromothiophene (1.0 equiv.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed cautiously in a large beaker within a fume hood.

  • The crude 5-bromothiophene-2-sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum. This intermediate is often used directly in the next step without further purification.

1.2: Amination of 5-Bromothiophene-2-sulfonyl chloride

  • In a round-bottom flask, suspend the crude 5-bromothiophene-2-sulfonyl chloride (1.0 equiv.) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether and cool to 0 °C.

  • Slowly add an excess of concentrated aqueous ammonium hydroxide (approx. 5.0 equiv.) dropwise.

  • Stir the mixture vigorously at 0 °C for 30 minutes and then allow it to warm to room temperature, continuing to stir for an additional 3-4 hours.

  • If a precipitate forms, collect it by vacuum filtration. If not, transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) to afford pure 5-bromothiophene-2-sulfonamide.

Part 2: Suzuki Coupling for 5-pyridin-2-ylthiophene-2-sulfonamide
Reagent / Material Molar Equiv. Purpose
5-Bromothiophene-2-sulfonamide1.0Aryl halide substrate
2-Pyridylboronic Acid1.2 - 1.5Organoboron coupling partner
Pd(PPh₃)₄0.03 - 0.05Palladium catalyst
Potassium Carbonate (K₂CO₃)2.0 - 3.0Base
Toluene-Organic Solvent
Ethanol-Co-solvent
Deionized Water-Aqueous phase for base
Argon or Nitrogen Gas-Inert atmosphere

Table 1: Reagents and materials for the Suzuki-Miyaura coupling reaction.

Protocol:

  • Setup: To a Schlenk flask or a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 5-bromothiophene-2-sulfonamide (1.0 equiv.), 2-pyridylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Inerting: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the solvent mixture (e.g., Toluene:Ethanol:Water in a 4:1:1 ratio) via syringe. The solvent should be degassed prior to use by bubbling argon through it for 20-30 minutes.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.), to the flask under a positive flow of argon.

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 100% Hexane -> 50:50 Hexane:Ethyl Acetate), is usually effective for isolating the pure 5-pyridin-2-ylthiophene-2-sulfonamide.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and melting point). Expected yield is typically in the range of 65-85%.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by clear checkpoints:

  • Intermediate Validation: The 5-bromothiophene-2-sulfonamide intermediate should be characterized (e.g., by NMR and melting point) to confirm its identity and purity before proceeding to the coupling step. High-purity starting materials are essential for a successful coupling reaction.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS provides a real-time assessment of the reaction's progress. The disappearance of the starting material spot/peak and the appearance of a new product spot/peak validate that the transformation is occurring as expected.

  • Final Product Characterization: Unambiguous structural confirmation of the final product via comprehensive spectroscopic analysis serves as the ultimate validation of the entire synthetic sequence.

By following these validation steps, a researcher can confidently execute and troubleshoot the synthesis, ensuring the integrity of the final compound.

References

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Suzuki reaction. Wikipedia.[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information.[Link]

  • Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. National Center for Biotechnology Information.[Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. ResearchGate.[Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate.[Link]

  • Novel Pyridinyl and Pyrimidinylcarbazole Sulfonamides as Antiproliferative Agents. PubMed.[Link]

Sources

Application

Synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein is designed fo...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein is designed for researchers and scientists, offering a detailed, step-by-step procedure grounded in established chemical principles. Beyond a mere recitation of steps, this guide elucidates the rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

5-pyridin-2-ylthiophene-2-sulfonamide is a molecule that incorporates both a pyridine and a thiophene ring system, with a sulfonamide functional group. Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities.[1] The strategic combination of these moieties can lead to novel compounds with potential therapeutic applications. The synthesis of this target molecule is achieved through a two-step process commencing with the commercially available 2-(thiophen-2-yl)pyridine. The synthetic strategy involves an initial electrophilic chlorosulfonation of the thiophene ring, followed by amination of the resulting sulfonyl chloride.

Overall Synthetic Scheme

The synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide proceeds via a two-step reaction sequence as illustrated below.

G A 2-(Thiophen-2-yl)pyridine C 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride A->C Step 1: Chlorosulfonation B Chlorosulfonic Acid Dichloromethane (DCM) B->C E 5-Pyridin-2-ylthiophene-2-sulfonamide C->E Step 2: Amination D Ammonium Hydroxide D->E

Caption: Overall synthetic workflow for 5-pyridin-2-ylthiophene-2-sulfonamide.

Part 1: Chlorosulfonation of 2-(Thiophen-2-yl)pyridine

The first step involves the introduction of a chlorosulfonyl group onto the thiophene ring. The regioselectivity of this electrophilic aromatic substitution is critical. For 2-substituted thiophenes, electrophilic substitution typically occurs at the 5-position due to the directing effect of the sulfur atom and the substituent.

Mechanism and Rationale

Chlorosulfonation is a classic electrophilic aromatic substitution reaction. Chlorosulfonic acid serves as the source of the electrophile, the chlorosulfonium ion (


) or a related species. The electron-rich thiophene ring attacks the electrophile, leading to the formation of a sigma complex (Wheland intermediate). Subsequent loss of a proton restores aromaticity and yields the desired sulfonyl chloride.

The choice of solvent is crucial for controlling the regioselectivity and moderating the reactivity of chlorosulfonic acid. Dichloromethane (DCM) is employed as the solvent in this protocol. Research on the chlorosulfonation of similar 2-acylthiophenes has shown that using a solvent like dichloromethane can favor substitution at the 2-position (which corresponds to the 5-position in our starting material) over other positions.[2][3]

G cluster_0 Reaction Mechanism A 2-(Thiophen-2-yl)pyridine attacks electrophile B Formation of Sigma Complex (Wheland Intermediate) A->B C Deprotonation and Restoration of Aromaticity B->C D 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride C->D

Caption: Simplified mechanism of chlorosulfonation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
2-(Thiophen-2-yl)pyridine161.221.61 g101.0
Chlorosulfonic Acid116.522.33 g (1.35 mL)202.0
Dichloromethane (DCM), anhydrous84.9350 mL--
Crushed Ice-~100 g--
Saturated Sodium Bicarbonate Solution-As needed--
Brine-20 mL--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(thiophen-2-yl)pyridine (1.61 g, 10 mmol) and anhydrous dichloromethane (50 mL).[4]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.35 mL, 20 mmol) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (~100 g) in a beaker with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • Neutralization: Once the ice has melted, slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases and the aqueous layer is neutral to litmus paper.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Part 2: Amination of 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride

The second and final step is the conversion of the sulfonyl chloride to the desired sulfonamide. This is a nucleophilic substitution reaction at the sulfur atom.

Mechanism and Rationale

Sulfonyl chlorides are reactive electrophiles. The lone pair of electrons on the nitrogen atom of ammonia (from ammonium hydroxide) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide. An excess of ammonium hydroxide is used to drive the reaction to completion and to neutralize the HCl byproduct.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
Crude 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride259.72~10 mmol (from Part 1)~101.0
Ammonium Hydroxide (28-30%)35.0520 mL-Excess
Dichloromethane (DCM)84.9350 mL--
Deionized Water18.02As needed--
Saturated Sodium Bicarbonate Solution-20 mL--
Brine-20 mL--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • Reaction Setup: Dissolve the crude 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride in dichloromethane (50 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice-water bath.

  • Addition of Ammonium Hydroxide: Add ammonium hydroxide (20 mL, 28-30%) dropwise to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 5-pyridin-2-ylthiophene-2-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The final product, 5-pyridin-2-ylthiophene-2-sulfonamide, should be characterized to confirm its identity and purity.[5] Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H and S=O stretches of the sulfonamide).

Safety Precautions

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • The quenching of the chlorosulfonation reaction is highly exothermic . Perform this step slowly and with caution.

  • Ammonium hydroxide has a strong odor and is corrosive. Handle it with care in a well-ventilated area.

References

  • Arduini, A., Pochini, A., Secchi, A., & Ugozzoli, F. (2003). Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry. Tetrahedron Letters, 44(30), 5755–5757.
  • ResearchGate. (n.d.). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Retrieved from [Link]

  • MDPI. (2001).
  • Iraqi National Journal of Chemistry. (2018). Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. Iraqi National Journal of Chemistry, 18(2), 13-20.
  • American Chemical Society. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2- dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(9), 7147–7156.
  • ChemistryViews. (2022, August 16). Base-Mediated Site-Selective Sulfonylation of Pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link]

  • Google Patents. (n.d.). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
  • ResearchGate. (n.d.). C−H Sulfonylation of pyridines and fused pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,5-dihalothiophenes in the reaction with chlorosulfonic acid. Retrieved from [Link]

  • PubMed. (2001). Synthesis and antimycobacterial activity of [5-(pyridin-2-yl)
  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Reviews, 2(3), 191-216.

Sources

Method

Application Notes and Protocols for Evaluating the Cellular Activity of 5-pyridin-2-ylthiophene-2-sulfonamide

Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide The sulfonamide functional group is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with activities span...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with activities spanning antimicrobial, diuretic, and anticancer applications[1][2][3]. 5-pyridin-2-ylthiophene-2-sulfonamide is a novel synthetic compound belonging to this versatile class. Its unique heterocyclic structure, combining both pyridine and thiophene moieties, suggests a potential for complex biological interactions and therapeutic efficacy.

This application note provides a comprehensive guide for researchers to investigate the cellular activities of 5-pyridin-2-ylthiophene-2-sulfonamide, with a primary focus on its potential as an anticancer agent. The protocols detailed herein are designed to be robust and self-validating, enabling the elucidation of the compound's mechanism of action. We will explore its effects on fundamental cellular processes such as viability and proliferation, and delve into specific pathways commonly modulated by sulfonamide-based compounds, including the inhibition of carbonic anhydrase IX (CA IX) and the subsequent effects on the hypoxia-inducible factor (HIF) signaling cascade.

I. Foundational Analysis: Cell Viability and Cytotoxicity

A primary step in characterizing any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, relying on the metabolic activity of viable cells to reduce a tetrazolium salt to a colored formazan product[4][5].

Principle of the MTT Assay

In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HeLa, MDA-MB-468) seeding Seed Cells in 96-well Plate (1 x 10^5 cells/mL) cell_culture->seeding incubation1 Incubate for 24h (37°C, 5% CO2) seeding->incubation1 compound_prep Prepare Serial Dilutions of 5-pyridin-2-ylthiophene-2-sulfonamide incubation1->compound_prep treatment Add Compound to Wells compound_prep->treatment incubation2 Incubate for 72h treatment->incubation2 mtt_addition Add MTT Solution (2 mg/mL) incubation2->mtt_addition incubation3 Incubate for 1.5h mtt_addition->incubation3 solubilization Add DMSO to Dissolve Formazan incubation3->solubilization readout Measure Absorbance at 492 nm solubilization->readout

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin[6][7].

    • Trypsinize and count the cells. Seed 200 µL of the cell suspension into each well of a 96-well microplate at a density of 1 × 10⁵ cells/mL[7].

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment[7].

  • Compound Treatment:

    • Prepare a stock solution of 5-pyridin-2-ylthiophene-2-sulfonamide in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM)[6][7].

    • Carefully remove the medium from the wells and add 200 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 72 hours under the same conditions[6][7].

  • MTT Addition and Measurement:

    • After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well[7].

    • Incubate the plate for 1.5 hours at 37°C[7].

    • Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with gentle shaking[7].

    • Measure the absorbance at 492 nm using a microplate reader[7].

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

CompoundCell LineIC₅₀ (µM) - Example Data
5-pyridin-2-ylthiophene-2-sulfonamideMDA-MB-468< 30
5-pyridin-2-ylthiophene-2-sulfonamideMCF-7< 128
5-pyridin-2-ylthiophene-2-sulfonamideHeLa< 360
Doxorubicin (Positive Control)Various~0.1-1

Note: The IC₅₀ values presented are hypothetical examples based on published data for other novel sulfonamides and should be experimentally determined.[6]

II. Targeting the Hypoxic Tumor Microenvironment: Carbonic Anhydrase IX Inhibition

Many solid tumors exhibit regions of hypoxia (low oxygen), which is associated with poor prognosis and therapy resistance.[8] Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in hypoxic tumors and plays a crucial role in pH regulation, promoting tumor cell survival and invasion.[8][9][10] Sulfonamides are a well-established class of CA IX inhibitors.[8]

Signaling Pathway: HIF-1α and CA IX Regulation in Hypoxia

HIF_CAIX_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_inhibition Inhibition HIF1a_N HIF-1α PHD PHD Enzymes HIF1a_N->PHD Hydroxylation (+ O2) HIF1a_H HIF-1α VHL pVHL PHD->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination CAIX_protein CAIX Protein HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE CAIX_gene CAIX Gene Transcription HRE->CAIX_gene CAIX_gene->CAIX_protein Sulfonamide 5-pyridin-2-ylthiophene- 2-sulfonamide Sulfonamide->CAIX_protein Inhibition

Caption: Regulation of CA IX by HIF-1α in normoxia versus hypoxia.

Cell-Based Assay for CA IX Activity

A common method to assess CA IX inhibition in a cellular context involves measuring the acidification of the extracellular medium.

Detailed Protocol: Extracellular Acidification Assay
  • Cell Culture under Hypoxia:

    • Choose a cell line known to express CA IX under hypoxic conditions (e.g., HT-29, MDA-MB-231).

    • Culture the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 24-48 hours to induce CA IX expression. Normoxic control cells should be cultured in a standard incubator.

  • Compound Treatment:

    • Treat the hypoxic and normoxic cells with varying concentrations of 5-pyridin-2-ylthiophene-2-sulfonamide for a predetermined time (e.g., 4-24 hours). Include a known CA IX inhibitor (e.g., acetazolamide) as a positive control.

  • Measurement of Extracellular pH:

    • Collect the culture medium from each well.

    • Measure the pH of the medium using a calibrated pH meter or a pH-sensitive fluorescent probe according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the extracellular pH of treated cells to untreated controls. A successful CA IX inhibitor will reduce the acidification of the medium by hypoxic cells.

III. Probing the Upstream Regulator: HIF-1α Pathway Analysis

Since CA IX is a downstream target of the HIF-1α transcription factor, it is logical to investigate whether 5-pyridin-2-ylthiophene-2-sulfonamide affects the HIF pathway itself.[11][12] This can be assessed by measuring the stabilization of the HIF-1α protein and the activity of HIF-1 as a transcription factor.

Experimental Workflow: HIF-1α Stabilization and Activity

HIF_Assay_Workflow cluster_western Western Blot for HIF-1α Stabilization cluster_reporter HRE-Luciferase Reporter Assay start Culture Cells and Induce Hypoxia lysis Lyse Cells and Collect Protein start->lysis transfection Transfect Cells with HRE-Luciferase Reporter Plasmid start->transfection sds_page SDS-PAGE and Transfer lysis->sds_page blotting Probe with Anti-HIF-1α Antibody sds_page->blotting detection Detect and Quantify Protein Levels blotting->detection treatment Treat with Compound transfection->treatment lysis_reporter Lyse Cells treatment->lysis_reporter luciferase_assay Measure Luciferase Activity lysis_reporter->luciferase_assay

Caption: Workflow for analyzing HIF-1α stabilization and transcriptional activity.

Detailed Protocol: Western Blot for HIF-1α Stabilization
  • Cell Culture and Treatment:

    • Culture cells as described previously.

    • Induce hypoxia and treat with 5-pyridin-2-ylthiophene-2-sulfonamide.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Detailed Protocol: HRE-Luciferase Reporter Assay
  • Transfection:

    • Seed cells in a multi-well plate.

    • Transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of a hypoxia-response element (HRE). Co-transfect with a plasmid expressing Renilla luciferase for normalization.

  • Treatment and Hypoxia Induction:

    • After 24 hours, treat the cells with the test compound and induce hypoxia for 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the reporter activity in treated cells to that in untreated controls.

IV. Assessing Effects on Cell Proliferation: Cell Cycle Analysis

Some sulfonamide-based anticancer agents have been shown to induce cell cycle arrest.[13][14] Flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with 5-pyridin-2-ylthiophene-2-sulfonamide at its IC₅₀ concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining and Flow Cytometry:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to that of untreated controls to identify any potential cell cycle arrest.

V. Data Interpretation and Troubleshooting

  • Confounding Factors: Be aware that high concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assays is consistent across all wells and typically below 0.5%.

  • Assay Validation: Always include appropriate positive and negative controls in your experiments to ensure the assays are performing as expected.

  • Orthogonal Assays: If possible, use multiple, independent assays to confirm your findings. For example, if you observe a decrease in cell viability with the MTT assay, you could confirm this with a trypan blue exclusion assay or a real-time cell analysis system.[15]

  • Mechanism of Action: The results from these assays should be integrated to build a comprehensive picture of the compound's mechanism of action. For instance, if the compound inhibits CA IX, reduces extracellular acidification, and inhibits the growth of hypoxic cells more effectively than normoxic cells, it suggests a mechanism targeting the hypoxic tumor microenvironment.

References

  • BenchChem. (2025). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
  • National Institutes of Health (NIH). (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays.
  • Semantic Scholar. (n.d.). Bioassays for anticancer activities.
  • MDPI. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization.
  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells.
  • BenchChem. (2025). Application Notes: Cell Viability Assays for Anticancer Thiourea Derivatives.
  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
  • PubMed. (2024). Detecting Hypoxia-Inducible Factor Levels and Activity.
  • PLOS One. (n.d.). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition.
  • PubMed. (n.d.). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis.
  • AACR Journals. (n.d.). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis.
  • Nature. (n.d.). Imaging of the hypoxia-inducible factor pathway: insights into oxygen sensing.
  • Sigma-Aldrich. (n.d.). Carbonic anhydrase inhibitors assay.
  • NIH. (n.d.). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells.
  • Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
  • NIH. (n.d.). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models.
  • BenchChem. (2025). A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides.
  • BenchChem. (2025). The Discovery and Screening of Novel Sulfonamide-Based Therapeutic Agents: A Technical Guide.
  • Grantome. (n.d.). Identification of Molecular Probes to Activate the Hypoxia Inducible Factor Pathw.
  • EUROLAB. (n.d.). Sulfonamide Analysis (Antibiotic).
  • YouTube. (2024). HIF Repress Pathways An Insight into Cellular Oxygen Homeostasis.
  • Haase Lab. (2022). The Hypoxia-Inducible Factor Pathway (HIF).
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • PubMed. (n.d.). Identification and optimisation of a series of substituted 5-pyridin-2-yl-thiophene-2-hydroxamic acids as potent histone deacetylase (HDAC) inhibitors.
  • PubMed Central. (n.d.). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses.
  • ETKM. (n.d.). Sulfonamides Test Kit - Sulfonamides Antibiotics For Egg.
  • ACS Publications. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents.
  • AccessPharmacy. (n.d.). Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections.
  • Santa Cruz Biotechnology. (n.d.). 5-Pyrid-2-ylthiophene-2-sulfonamide.
  • PubMed. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • SlideShare. (n.d.). Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect.
  • NIH. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • PubMed. (2001). Synthesis and antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives.

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 5-pyridin-2-ylthiophene-2-sulfonamide

Abstract This document provides a comprehensive guide for the in vitro evaluation of 5-pyridin-2-ylthiophene-2-sulfonamide, a novel heterocyclic sulfonamide compound. The structural motif, specifically the sulfonamide gr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 5-pyridin-2-ylthiophene-2-sulfonamide, a novel heterocyclic sulfonamide compound. The structural motif, specifically the sulfonamide group, strongly suggests a potential interaction with metalloenzymes, most notably the carbonic anhydrase (CA) family.[1][2] Furthermore, pyridine and thiophene cores are prevalent in compounds exhibiting anticancer activities.[3][4][5] Therefore, the following protocols are designed to first assess the compound's inhibitory potential against a key enzyme target (carbonic anhydrase) and subsequently to evaluate its cytotoxic effects on cancer cell lines. A concluding protocol outlines a method for preliminary mechanistic investigation by analyzing protein expression changes. This guide is intended for researchers in drug discovery, pharmacology, and cancer biology.

Introduction: Scientific Rationale and Strategic Approach

The compound 5-pyridin-2-ylthiophene-2-sulfonamide integrates three key pharmacophoric elements: a sulfonamide group, a pyridine ring, and a thiophene ring. The sulfonamide moiety is a classic zinc-binding group, making carbonic anhydrases (CAs) primary and high-probability targets. CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various pathologies, including glaucoma, epilepsy, and cancer.[1][6] Inhibition of specific CA isoforms, particularly those overexpressed in tumors like CA IX and CA XII, is a validated strategy in oncology.

The pyridine and thiophene heterocycles are "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets and confer favorable pharmacokinetic properties.[7] Their presence suggests the potential for activities beyond CA inhibition, including but not limited to kinase inhibition and direct cytotoxicity.[8]

Our evaluation strategy is therefore structured as a logical progression:

  • Primary Target Screening: Quantify the direct inhibitory activity against a representative carbonic anhydrase isozyme.

  • Cellular Phenotypic Screening: Assess the compound's effect on the viability of relevant human cancer cell lines.

  • Preliminary Mechanistic Insight: Investigate downstream molecular effects in cells that respond to the compound.

This tiered approach allows for an efficient and cost-effective initial assessment of the compound's biological profile.

Primary Target Screening: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of 5-pyridin-2-ylthiophene-2-sulfonamide against a human carbonic anhydrase isoform (e.g., hCA II, a well-characterized and readily available isozyme).

Principle of the Assay

The assay is based on the esterase activity of carbonic anhydrase.[1] CA catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), to the yellow-colored product, 4-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm. In the presence of an inhibitor, the rate of this reaction is reduced in a dose-dependent manner.[1][9]

Materials and Reagents
ReagentRecommended Supplier/Cat. No.Storage
Human Carbonic Anhydrase II (hCA II)Sigma-Aldrich (C4396) or equivalent-20°C or -80°C
4-Nitrophenyl Acetate (p-NPA)Sigma-Aldrich (N8130) or equivalentRoom Temperature
Acetazolamide (Positive Control)Sigma-Aldrich (A6011) or equivalentRoom Temperature
5-pyridin-2-ylthiophene-2-sulfonamideSynthesized/ProvidedRoom Temperature
Tris-HCl Buffer (50 mM, pH 7.5)Prepared in-house4°C
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-Aldrich (D8418) or equivalentRoom Temperature
Acetonitrile, ACS GradeSigma-Aldrich (271004) or equivalentRoom Temperature
96-well clear, flat-bottom microplatesCorning (3596) or equivalentN/A
Step-by-Step Protocol

A. Reagent Preparation:

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5, using deionized water.

  • hCA II Stock Solution (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • hCA II Working Solution: On the day of the assay, dilute the stock solution in cold Assay Buffer to the desired final concentration (e.g., 0.1 mg/mL). Keep on ice.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile. This solution must be prepared fresh.

  • Inhibitor Stock Solutions (10 mM): Dissolve 5-pyridin-2-ylthiophene-2-sulfonamide and Acetazolamide in 100% DMSO.

B. Assay Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound and Acetazolamide in Assay Buffer containing a fixed percentage of DMSO (e.g., 1%). A typical concentration range to test would be from 100 µM down to 1 nM.

  • Plate Setup: Add the following to the wells of a 96-well plate in triplicate:

    • Test Wells: 158 µL Assay Buffer + 2 µL of compound dilution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL of Assay Buffer with DMSO.

    • Blank (No Enzyme): 178 µL Assay Buffer.

  • Enzyme Addition: Add 20 µL of the hCA II Working Solution to all wells except the Blank wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Stock Solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

Data Analysis and Interpretation
  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Expected Results

The sulfonamide moiety suggests that 5-pyridin-2-ylthiophene-2-sulfonamide is likely to inhibit carbonic anhydrase. A successful experiment will yield a clear dose-response curve, allowing for the calculation of a definitive IC₅₀ value. For comparison, Acetazolamide, a potent CA inhibitor, typically exhibits an IC₅₀ in the low nanomolar range against hCA II.

CompoundPredicted IC₅₀ Range (hCA II)
5-pyridin-2-ylthiophene-2-sulfonamide1 nM - 50 µM
Acetazolamide (Control)5 nM - 20 nM

Cellular Phenotypic Screening: Cancer Cell Viability (MTT Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of 5-pyridin-2-ylthiophene-2-sulfonamide on human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[10][11][12]

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[11][13] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[10][11] These crystals are then solubilized, and the absorbance of the colored solution is quantified, which is directly proportional to the number of living, metabolically active cells.[10]

Materials and Reagents
ReagentRecommended Supplier/Cat. No.Storage
Human Cancer Cell Line (e.g., MCF-7, HepG2)ATCCLiquid Nitrogen / 37°C Incubator
Complete Culture Medium (e.g., DMEM)Gibco/Thermo Fisher Scientific4°C
Fetal Bovine Serum (FBS)Gibco/Thermo Fisher Scientific-20°C
Penicillin-Streptomycin SolutionGibco/Thermo Fisher Scientific-20°C
Trypsin-EDTAGibco/Thermo Fisher Scientific4°C
MTT Reagent (5 mg/mL in PBS)Sigma-Aldrich (M5655)4°C (light sensitive)
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich (D2650)Room Temperature
96-well clear, flat-bottom, sterile microplatesCorning (3598)N/A
Step-by-Step Protocol

A. Cell Culture and Seeding:

  • Culture the selected cancer cell line in complete medium at 37°C in a humidified 5% CO₂ atmosphere.

  • Harvest cells using Trypsin-EDTA, count them, and determine viability (e.g., via Trypan Blue exclusion).

  • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow for cell attachment.[10]

B. Compound Treatment:

  • Prepare a 2X serial dilution of 5-pyridin-2-ylthiophene-2-sulfonamide in complete culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5%.

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations (or vehicle control).

  • Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).

C. MTT Assay Procedure:

  • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[10]

  • Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully aspirate the medium from each well without disturbing the crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

D. Absorbance Measurement:

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][11]

Data Analysis and Interpretation
  • Normalize Data: Subtract the average absorbance of the blank (medium only) wells from all other wells.

  • Calculate Percent Viability:

    • % Viability = 100 * (Abs_treated / Abs_vehicle_control)

  • Determine IC₅₀: Plot the % Viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration that reduces cell viability by 50%.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize with DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

Preliminary Mechanistic Insight: Western Blotting

If 5-pyridin-2-ylthiophene-2-sulfonamide demonstrates significant cytotoxicity, Western blotting can be employed to investigate its effect on specific protein pathways. For example, if the compound is a potent CA IX inhibitor, one might investigate the expression of downstream hypoxia-related proteins or apoptosis markers.

Principle of the Technique

Western blotting is a widely used technique to detect specific proteins in a sample.[14][15] It involves several key steps:

  • Sample Preparation: Lysing cells to release proteins.

  • SDS-PAGE: Separating proteins by molecular weight using gel electrophoresis.[15]

  • Transfer: Transferring the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14][16]

  • Immunodetection: Probing the membrane with specific primary antibodies against the protein of interest, followed by secondary antibodies conjugated to a detection enzyme (e.g., HRP).

  • Visualization: Detecting the signal produced by the enzyme-substrate reaction.[15]

Step-by-Step Protocol

A. Sample Preparation:

  • Plate cells and treat with 5-pyridin-2-ylthiophene-2-sulfonamide at a relevant concentration (e.g., its IC₅₀) for a specified time (e.g., 24 hours).

  • Wash cells with ice-cold PBS.

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[14]

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[14][17]

  • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes to denature the proteins.[16]

B. SDS-PAGE and Transfer:

  • Load 20-40 µg of protein per well into an SDS-PAGE gel. Include a molecular weight marker.[14]

  • Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.[14]

  • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

C. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

  • Wash the membrane three times for 10 minutes each with TBST.[15]

  • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]

  • Wash the membrane again three times for 10 minutes each with TBST.

D. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[17]

  • Image the resulting chemiluminescent signal using a digital imager or X-ray film.

  • Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

Data Analysis and Interpretation

Quantify the band intensity for the protein of interest and the loading control using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to its corresponding loading control band. Compare the normalized intensity in treated samples to the vehicle control to determine if the compound upregulates or downregulates the expression of the target protein.

Logical Relationship Diagram

Western_Blot_Logic start Cell Treatment with Compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE (Size Separation) lysis->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab Primary Antibody Incubation (Target Specific) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Signal Amplification) primary_ab->secondary_ab detection ECL Detection (Visualization) secondary_ab->detection analysis Densitometry Analysis (Quantification) detection->analysis

Caption: Logical flow of the Western Blotting protocol.

References

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  • AlgentBio. (n.d.). WB Protocol.
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  • Proteintech Group. (n.d.). Western Blot Protocol.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Cusabio. (n.d.). Western Blotting(WB) Protocol.
  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io.
  • Addgene. (2022). Western Blot.
  • Siveen, K. S., et al. (2016). Assays Used in vitro to Study Cancer Cell Lines. ResearchGate.
  • Pruckner, C., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESIS.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Zhang, X., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed.
  • Khan, I., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central.
  • Santa Cruz Biotechnology. (n.d.). 5-Pyrid-2-ylthiophene-2-sulfonamide.
  • Kim, B., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. PubMed.
  • Bektas, H., et al. (2025). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures.
  • Sultan, M., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Singh, N., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PubMed.
  • El-Sayed, N., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. MDPI.
  • Iacob, A., et al. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • Carradori, S., et al. (2001). Synthesis and antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives. PubMed.
  • Dotsenko, V., et al. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI.

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Method

Application Notes and Protocols for the Characterization of 5-pyridin-2-ylthiophene-2-sulfonamide as a Potential Beta-3 Adrenergic Receptor Agonist

Abstract These application notes provide a comprehensive framework for the pharmacological characterization of the novel compound, 5-pyridin-2-ylthiophene-2-sulfonamide[1], as a potential selective beta-3 adrenergic rece...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive framework for the pharmacological characterization of the novel compound, 5-pyridin-2-ylthiophene-2-sulfonamide[1], as a potential selective beta-3 adrenergic receptor (β3-AR) agonist. The β3-AR is a compelling therapeutic target for conditions including overactive bladder (OAB), metabolic syndrome, and potentially heart failure.[2][3][4] This document outlines detailed protocols for researchers in pharmacology and drug development to assess the compound's affinity, potency, efficacy, and selectivity. Methodologies include in vitro functional assays measuring cyclic AMP (cAMP) production in engineered cell lines and a physiologically relevant lipolysis assay in adipocytes. The rationale behind experimental design, critical controls, and data interpretation is discussed to ensure robust and reproducible characterization.

Introduction: The Therapeutic Promise of β3-Adrenergic Receptors

The beta-3 adrenergic receptor (β3-AR) is a member of the G-protein coupled receptor (GPCR) superfamily.[2][5] Unlike the more extensively studied β1- and β2-AR subtypes, the β3-AR exhibits a distinct tissue distribution and pharmacological profile. It is prominently expressed in adipose tissue (white and brown), the detrusor muscle of the urinary bladder, the vascular endothelium, and the gastrointestinal tract.[5]

Upon activation by endogenous catecholamines like norepinephrine, the β3-AR primarily couples to the Gs alpha subunit (Gαs), stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[5][6] This signaling cascade triggers downstream physiological responses, most notably lipolysis in adipocytes and relaxation of the bladder's detrusor muscle.[7][8] A key feature of the human β3-AR is its relative resistance to short-term agonist-promoted desensitization, a common limitation for β1/β2-AR agonists, making it an attractive target for chronic therapies.[2][5]

The clinical relevance of β3-AR agonism has been validated with the approval of drugs like Mirabegron for the treatment of overactive bladder.[7] Research continues to explore their potential in treating obesity, type 2 diabetes, and cardiovascular diseases.[9][10][11] The sulfonamide moiety present in 5-pyridin-2-ylthiophene-2-sulfonamide is a common feature in various biologically active compounds, suggesting its potential for targeted pharmacological activity.[12] This guide provides the necessary protocols to systematically evaluate its potential as a novel β3-AR agonist.

Core Signaling Pathway and Experimental Rationale

The primary signaling pathway for β3-AR activation involves Gs-protein coupling, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets to elicit a physiological response.[6][13] Understanding this pathway is fundamental to designing functional assays.

Beta3_Signaling_Pathway cluster_membrane Plasma Membrane Receptor β3-Adrenergic Receptor G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist 5-pyridin-2-ylthiophene-2-sulfonamide (Agonist) Agonist->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Lipolysis, Muscle Relaxation) PKA->Response Phosphorylates Targets Experimental_Workflow Start Start: Novel Compound (5-pyridin-2-ylthiophene-2-sulfonamide) PrimaryAssay Protocol 1: Primary Functional Screen (cAMP Accumulation Assay) Start->PrimaryAssay Potency Determine Potency (EC₅₀) & Efficacy PrimaryAssay->Potency Selectivity Protocol 2: Selectivity Profiling (β1-AR & β2-AR cAMP Assays) Potency->Selectivity If Active SelectivityData Determine Selectivity Ratio (β1/β3 and β2/β3) Selectivity->SelectivityData PhysioAssay Protocol 3: Physiological Assay (Adipocyte Lipolysis) SelectivityData->PhysioAssay If Selective PhysioData Confirm Functional Effect (Glycerol/FFA Release) PhysioAssay->PhysioData End Complete Pharmacological Profile PhysioData->End

Caption: Stepwise workflow for characterizing a potential β3-AR agonist.

Detailed Experimental Protocols

Protocol 1: In Vitro Functional Assay - cAMP Accumulation

This assay quantitatively measures the increase in intracellular cAMP in response to compound stimulation in a cell line stably expressing the human β3-adrenergic receptor. [14][15] Objective: To determine the potency (EC₅₀) and efficacy of 5-pyridin-2-ylthiophene-2-sulfonamide at the human β3-AR.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human β3-AR (e.g., from Innoprot, BPS Bioscience). * Culture Medium: As recommended by the cell line vendor (e.g., MEM + 10% FBS, Geneticin).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) or Ro 20-1724.

  • Test Compound: 5-pyridin-2-ylthiophene-2-sulfonamide, dissolved in DMSO to a 10 mM stock, with serial dilutions in assay buffer.

  • Reference Agonist: Isoprenaline or CL-316,243. [16]* cAMP Detection Kit: HTRF, ELISA, or luminescence-based kit (e.g., from Revvity, Promega). [17]* Plates: 96-well or 384-well white, solid-bottom cell culture plates.

Procedure:

  • Cell Plating: Seed the β3-AR expressing cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO₂. [18] * Rationale: An overnight incubation allows cells to adhere and recover, ensuring a healthy monolayer for the assay.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-pyridin-2-ylthiophene-2-sulfonamide in assay buffer. Also prepare serial dilutions of the reference agonist (e.g., Isoprenaline, 1 µM top concentration). The final DMSO concentration should be ≤0.1% to avoid solvent effects.

  • Assay Initiation:

    • Gently aspirate the culture medium from the wells.

    • Add 50 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well. Incubate for 15-30 minutes at 37°C.

    • Rationale: PDE inhibitors prevent the degradation of newly synthesized cAMP, thereby amplifying the signal and increasing the assay window. [17]4. Compound Stimulation: Add 50 µL of the prepared compound dilutions (or reference agonist, or buffer for baseline) to the appropriate wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C. [18] * Rationale: This incubation period is typically sufficient for receptor activation and maximal cAMP accumulation. Time-course experiments can be run to optimize this step.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit. [19] Data Analysis:

  • Convert the raw signal (e.g., fluorescence ratio, luminescence) to cAMP concentration using a standard curve.

  • Plot the cAMP concentration against the log of the agonist concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC₅₀ (concentration for 50% maximal response) and Emax (maximal efficacy).

  • Normalize the Emax of the test compound to that of a full reference agonist (e.g., Isoprenaline) to determine relative efficacy.

Protocol 2: Selectivity Profiling against β1-AR and β2-AR

Objective: To determine if 5-pyridin-2-ylthiophene-2-sulfonamide selectively activates β3-AR over β1-AR and β2-AR.

Procedure: Repeat the cAMP accumulation assay (Protocol 1) using cell lines that individually express human β1-AR and human β2-AR. Run the assays in parallel with the β3-AR assay for direct comparison.

Data Analysis:

  • Calculate the EC₅₀ values for the test compound at all three receptor subtypes.

  • Determine the selectivity ratio:

    • β1/β3 Selectivity = EC₅₀ (β1-AR) / EC₅₀ (β3-AR)

    • β2/β3 Selectivity = EC₅₀ (β2-AR) / EC₅₀ (β3-AR)

  • A high ratio (typically >100-fold) indicates good selectivity for the β3-AR. [20]

Protocol 3: Physiologically Relevant Functional Assay - Adipocyte Lipolysis

This assay measures a key downstream physiological effect of β3-AR activation: the breakdown of triglycerides (lipolysis) and the release of glycerol and free fatty acids (FFAs) from adipocytes. [21] Objective: To confirm the functional activity of 5-pyridin-2-ylthiophene-2-sulfonamide in a more physiologically relevant cell type.

Materials:

  • Cell Line: Differentiated 3T3-L1 adipocytes or primary human adipocytes.

  • Assay Medium: Krebs-Ringer bicarbonate buffer (KRBH) supplemented with 2% BSA.

  • Test Compound and Controls: Prepared as in Protocol 1.

  • Glycerol/FFA Detection Kit: Commercially available colorimetric or fluorometric assay kits.

Procedure:

  • Cell Preparation: Use fully differentiated adipocytes (e.g., 8-12 days post-differentiation for 3T3-L1 cells).

  • Assay Setup: Gently wash the adipocyte monolayer twice with warm PBS.

  • Starvation (Optional): Incubate cells in serum-free medium for 2 hours to reduce basal lipolysis.

  • Stimulation: Add 200 µL of assay medium containing the desired concentrations of the test compound, reference agonist, or vehicle control.

  • Incubation: Incubate for 2-3 hours at 37°C.

  • Sample Collection: Carefully collect the supernatant (assay medium) from each well.

  • Detection: Measure the concentration of glycerol or FFAs in the supernatant using a commercial kit according to the manufacturer's instructions.

Data Analysis:

  • Plot the concentration of released glycerol/FFA against the log of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for lipolysis. This value can be compared to the EC₅₀ obtained from the cAMP assay.

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison.

Parameter5-pyridin-2-ylthiophene-2-sulfonamideIsoprenaline (Reference)
β3-AR EC₅₀ (cAMP) [Insert Value][Insert Value, e.g., ~5 nM]
β3-AR Emax (% of Ref) [Insert Value]100%
β1-AR EC₅₀ (cAMP) [Insert Value or "Inactive"][Insert Value, e.g., ~10 nM]
β2-AR EC₅₀ (cAMP) [Insert Value or "Inactive"][Insert Value, e.g., ~3 nM]
Selectivity (β1/β3) [Calculate Ratio]~2
Selectivity (β2/β3) [Calculate Ratio]~0.6
Lipolysis EC₅₀ (Glycerol) [Insert Value][Insert Value]

Interpretation:

  • A potent compound will have a low nanomolar EC₅₀ at the β3-AR.

  • High selectivity ratios (>100) are desirable to minimize off-target effects associated with β1-AR (cardiac stimulation) and β2-AR (muscle tremor, vasodilation).

  • A strong correlation between the EC₅₀ values from the cAMP and lipolysis assays provides confidence that the observed physiological effect is mediated by the canonical β3-AR signaling pathway.

References

  • ResearchGate. (n.d.). β3-Adrenoceptor signaling and desensitization. Stimulation of the... [Diagram]. Retrieved from [Link]

  • Scicchitano, P., et al. (2021). Inside the Biology of the β3-Adrenoceptor. MDPI. Retrieved from [Link]

  • Toda, N., & Takeda, S. (2017). Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). PMC. Retrieved from [Link]

  • Wikipedia. (2023). Beta3-adrenergic agonist. Retrieved from [Link]

  • Balligand, J.-L., & Michel, L. Y. M. (2023). Clinical pharmacology of β-3 adrenergic receptor agonists for cardiovascular diseases. Expert Review of Clinical Pharmacology, 16(11), 1073–1084. Retrieved from [Link]

  • Fasshauer, M., & Blüher, M. (2015). Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes. PMC. Retrieved from [Link]

  • Di Salvo, J., et al. (2017). Pharmacological Characterization of a Novel Beta 3 Adrenergic Agonist, Vibegron: Evaluation of Antimuscarinic Receptor Selectivity for Combination Therapy for Overactive Bladder. PubMed. Retrieved from [Link]

  • Salvo, J. D., et al. (2017). Pharmacological Characterization of a Novel Beta 3 Adrenergic Agonist, Vibegron: Evaluation of Antimuscarinic Receptor Selectivity for Combination Therapy for Overactive Bladder. Semantic Scholar. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). Review Article - EXPLORING BETA 3 ADRENOCEPTORS FOR POTENTIAL CLINICAL APPLICATIONS. Retrieved from [Link]

  • Cannavo, A., et al. (2017). Targeting β3-Adrenergic Receptors in the Heart: Selective Agonism and β-Blockade. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Clinical pharmacology of β-3 adrenergic receptor agonists for cardiovascular diseases. Retrieved from [Link]

  • RxList. (2021). Beta3 Agonists: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

  • ResearchGate. (2016). Pharmacological Characterization of a Novel Beta3 Adrenergic Agonist, Vibegron.... Retrieved from [Link]

  • AUA Journals. (2018). Re: Pharmacological Characterization of a Novel Beta 3 Adrenergic Agonist, Vibegron.... Retrieved from [Link]

  • Cells Online. (n.d.). Beta-3 Adrenergic Receptor Cell Line. Retrieved from [Link]

  • Takasu, T., et al. (2012). In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats. PubMed. Retrieved from [Link]

  • opnMe. (n.d.). beta-3 adrenergic receptor agonist I BI-2800. Retrieved from [Link]

  • Bentham Science. (2012). Identification of Novel β3-Adrenoceptor Agonists Using Energetic Analysis, Structure Based Pharmacophores and Virtual Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). β 3 -adrenergic receptor (β 3 AR) agonist stimulation of cAMP... [Diagram]. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet. Retrieved from [Link]

  • NIH. (2020). The Beta3 Adrenergic Receptor in Healthy and Pathological Cardiovascular Tissues. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Beta-3 Receptor Agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Beta-3 Receptor Agonists. Retrieved from [Link]

  • Bio-Rad. (n.d.). Beta-adrenergic receptors signaling via cAMP Pathway Map. Retrieved from [Link]

  • MDPI. (n.d.). Utility of Sulphones in Heterocyclic Synthesis.... Retrieved from [Link]

  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Iraqi National Journal of Chemistry. (2018). Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. Retrieved from [Link]

  • Furuya, A., et al. (2008). Effects of the beta 3-adrenergic receptor agonist... (CL-316243) on bladder micturition reflex in spontaneously hypertensive rats. PubMed. Retrieved from [Link]

  • Edmondson, S. D., et al. (2016). Discovery of Vibegron: A Potent and Selective β3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder. PubMed. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Foroumadi, A., et al. (2001). Synthesis and antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives. PubMed. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Analytical Development of 5-pyridin-2-ylthiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This document provides a comprehensive guide to the development of analytical methods for the novel compound 5-p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the development of analytical methods for the novel compound 5-pyridin-2-ylthiophene-2-sulfonamide. As a molecule combining a pyridine ring, a thiophene ring, and a sulfonamide group, it presents unique analytical challenges and considerations. These protocols are designed to be robust, scientifically sound, and aligned with industry best practices and regulatory expectations.

Introduction and Molecular Profile

5-pyridin-2-ylthiophene-2-sulfonamide is a heterocyclic compound with potential applications in pharmaceutical development. Its structure, featuring a sulfonamide functional group, suggests potential bioactivity. The presence of both electron-rich thiophene and electron-deficient pyridine rings may influence its metabolic stability and degradation pathways.

Molecular Structure:

Key Physicochemical Properties (Predicted):

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂S₂Santa Cruz Biotechnology[1]
Molecular Weight240.3 g/mol Santa Cruz Biotechnology[1]
pKa (Predicted)~7.5 (sulfonamide)ChemAxon
LogP (Predicted)~1.5ChemAxon

The predicted pKa and LogP suggest that 5-pyridin-2-ylthiophene-2-sulfonamide is a weakly acidic compound with moderate lipophilicity, which will inform the selection of appropriate chromatographic conditions.

Synthesis and Potential Impurities

A plausible synthetic route for 5-pyridin-2-ylthiophene-2-sulfonamide could involve the coupling of a pyridine-containing building block with a thiophene-2-sulfonamide precursor. A potential impurity profile should be considered during method development.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 2-bromopyridine and thiophene-2-sulfonamide.

  • Intermediates: Incomplete reaction products.

  • By-products: Homocoupling products of the starting materials.

  • Reagents: Residual catalysts and reagents used in the synthesis.

A thorough understanding of the synthetic pathway is crucial for identifying and controlling potential impurities.[2]

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and any formulation excipients.[3][4][5][6][7]

Rationale for Method Design

Given the presence of aromatic rings and a sulfonamide group, a reversed-phase HPLC method with UV detection is the most suitable starting point. The moderate polarity of the molecule suggests that a C18 column will provide adequate retention and resolution. The mobile phase will consist of an aqueous buffer and an organic modifier to elute the analyte and its potential degradants.

Experimental Protocol: HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the sulfonamide group is in a consistent protonation state.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% BA gradient is necessary to elute both the polar degradants and the more retained parent compound within a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides consistent retention times and peak shapes.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; a PDA detector will allow for monitoring across a range of wavelengths to ensure detection of all components.
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)Ensures good solubility of the analyte and compatibility with the mobile phase.
Forced Degradation Studies

Forced degradation studies are critical for developing a stability-indicating method by intentionally degrading the drug substance under various stress conditions to generate potential degradation products.[3][4][5][6][7]

Protocol for Forced Degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid drug and a solution to UV light (254 nm) and visible light for an appropriate duration as per ICH Q1B guidelines.

Sample Preparation for Analysis:

  • Neutralize acidic and basic solutions before injection.

  • Dilute all stressed samples to a suitable concentration with the sample diluent.

Expected Degradation Pathways:

  • Hydrolysis: The sulfonamide bond may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The thiophene ring is known to be susceptible to oxidation, potentially forming thiophene-S-oxides.[8]

  • Photodegradation: The pyridine and thiophene rings may undergo photochemical reactions.

The developed HPLC method should be able to separate the parent peak from all degradation product peaks with adequate resolution (Rs > 1.5).

HPLC Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters:

  • Specificity: Demonstrate that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

LC-MS Method for Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of impurities and degradation products.

Rationale for Method Design

An LC-MS method will be developed to complement the HPLC-UV method. The chromatographic conditions will be similar to the HPLC method to allow for direct comparison of retention times. Electrospray ionization (ESI) is a suitable ionization technique for this moderately polar molecule.

Experimental Protocol: LC-MS Method

Instrumentation:

  • LC-MS system equipped with an ESI source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions:

  • Same as the HPLC method described in section 3.2.

MS Conditions:

ParameterConditionRationale
Ionization Mode ESI Positive and NegativeTo determine the optimal ionization efficiency for the parent compound and its related substances.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Typical starting voltages for ESI.
Source Temperature 120 °CTo aid in desolvation.
Desolvation Temperature 350 °CTo ensure complete desolvation of the analyte ions.
Gas Flow (N₂) Desolvation: 800 L/hr, Cone: 50 L/hrTo assist in nebulization and desolvation.
Mass Range m/z 50 - 1000To cover the expected mass range of the parent compound and its potential degradation products.
Data Acquisition Full scan MS and data-dependent MS/MSTo obtain accurate mass measurements for molecular formula determination and fragmentation patterns for structural elucidation.
Data Analysis and Interpretation

The high-resolution mass data will be used to determine the elemental composition of the parent compound and any detected impurities. The MS/MS fragmentation patterns will provide structural information to aid in the identification of unknown compounds.

Visualization of Workflows

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Validation A Define Analyte Properties (pKa, LogP, UV spectra) B Select Column (e.g., C18, C8) A->B C Select Mobile Phase (Aqueous Buffer & Organic Modifier) B->C D Initial Gradient Run C->D E Optimize Gradient Profile (Slope, Time) D->E F Optimize Mobile Phase pH (for peak shape) E->F G Optimize Column Temperature (for retention & selectivity) F->G H Finalized HPLC Method G->H I Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) H->I J Analyze Stressed Samples I->J K Assess Peak Purity & Resolution J->K L Stability-Indicating Method K->L M Validate according to ICH Q2(R1) (Linearity, Accuracy, Precision, etc.) L->M N Validated Analytical Method M->N

Caption: Workflow for the development of a stability-indicating HPLC method.

Impurity Identification Workflow

Impurity_Identification A Detect Impurity/Degradant by HPLC-UV B LC-MS Analysis (Full Scan & MS/MS) A->B G Confirm Structure by Co-injection & Spectral Comparison A->G C Determine Accurate Mass & Molecular Formula B->C D Analyze MS/MS Fragmentation Pattern B->D E Propose Putative Structure C->E D->E F Synthesize Proposed Structure (Reference Standard) E->F F->G H Identified Impurity/Degradant G->H

Caption: Workflow for the identification of impurities and degradation products.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the development and validation of robust analytical procedures for 5-pyridin-2-ylthiophene-2-sulfonamide. By following these guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of drug substances and products containing this novel molecule. Adherence to scientific principles and regulatory guidelines is paramount throughout the analytical development lifecycle.

References

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979). Journal of Pharmaceutical Sciences, 68(7), 922-924. [Link]

  • Ghanem, M., & Mohammad, D. (2016). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimidine sodium in water soluble powder dosage form. ResearchGate. [Link]

  • Mashhour M. Ghanem, S. Abu-Lafi, Diyaa Mohammad. (n.d.). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar. [Link]

  • Al-Rimawi, F., Zare, A., & El-Masri, M. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia Pharmaceutica, 86(4), 51. [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (2018). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. (2018). Iraqi National Journal of Chemistry. [Link]

  • He, H., Wang, S., & Wang, J. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Chemosphere, 239, 124765. [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate. [Link]

  • Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC. (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Valadez, J. G., & Waskell, L. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(10), 1649–1661. [Link]

  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial ecology, 13(1), 47-57. [Link]

  • Integration of UHPLC/Q-OrbitrapMS-based metabolomics and activities evaluation to rapidly explore the anti-inflammatory components from lasianthus. (2022). Journal of Ethnopharmacology. [Link]

  • Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. (2021). ResearchGate. [Link]

  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (2019). ResearchGate. [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2014). CABI Digital Library. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2021). MDPI. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research. [Link]

  • Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. (2013). Journal of Food and Drug Analysis. [Link]

  • LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 and P-glycoprotein probe substrates and their metabolites using subtherapeutic doses. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. (2014). ResearchGate. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2019). MDPI. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Pyridin-2-ylthiophene-2-sulfonamide Synthesis

Welcome to the technical support center for the synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this compound, providing in-depth, experience-driven advice and validated protocols to ensure the success of your experiments.

Synthesis Overview

The synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide typically follows a multi-step pathway. A common and effective route involves a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the thiophene and pyridine rings. This is a widely used method for creating biaryl compounds.[1] The synthesis generally proceeds as follows:

  • Chlorosulfonation of a suitable thiophene precursor: This step introduces the sulfonyl chloride group onto the thiophene ring.

  • Amination: The sulfonyl chloride is then reacted with an amine source, typically ammonia, to form the sulfonamide.

  • Suzuki-Miyaura Cross-Coupling: The final key step is the palladium-catalyzed coupling of the sulfonamide-bearing thiophene with a pyridine boronic acid or ester.

This guide will focus on troubleshooting each of these critical stages.

Diagram: Synthetic Pathway

Synthetic_Pathway Thiophene Thiophene Precursor SulfonylChloride Thiophene Sulfonyl Chloride Thiophene->SulfonylChloride Chlorosulfonation Sulfonamide Thiophene Sulfonamide SulfonylChloride->Sulfonamide Amination FinalProduct 5-Pyridin-2-ylthiophene-2-sulfonamide Sulfonamide->FinalProduct Suzuki-Miyaura Coupling (with Pyridine Boronic Acid)

Caption: General synthetic route for 5-pyridin-2-ylthiophene-2-sulfonamide.

Frequently Asked Questions & Troubleshooting

Part 1: Chlorosulfonation and Amination
Q1: I'm observing low yields and multiple products during the chlorosulfonation of my thiophene starting material. What's going wrong?

A1: This is a common issue stemming from the regioselectivity of the chlorosulfonation reaction. The position of the sulfonyl chloride group is highly dependent on the substituents already present on the thiophene ring and the reaction conditions.

  • Causality: The electronic nature of the substituents on the thiophene ring directs the electrophilic substitution. Electron-donating groups will activate the ring, while electron-withdrawing groups will deactivate it. The position of these groups will determine where the sulfonyl chloride adds. For example, the chlorosulfonation of 2-acylthiophenes can lead to a mixture of isomers.[2][3]

  • Troubleshooting Steps:

    • Control the Temperature: These reactions are often exothermic. Running the reaction at a lower temperature can improve selectivity and reduce the formation of byproducts.

    • Solvent Choice: The choice of solvent can significantly influence the regioselectivity. For instance, using dichloromethane as a solvent for the chlorosulfonation of thenoyltrifluoroacetone yields only the 2-chlorosulfonated isomer, whereas neat conditions produce a mixture.[2][3]

    • Starting Material Purity: Ensure your starting thiophene derivative is pure. Impurities can lead to undesired side reactions.

Q2: My amination step is sluggish, and I'm seeing hydrolysis of the sulfonyl chloride back to the sulfonic acid. How can I improve this?

A2: The stability of the sulfonyl chloride and the nucleophilicity of your amine source are key factors here. Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water.

  • Causality: Water acts as a competing nucleophile, reacting with the sulfonyl chloride to form the corresponding sulfonic acid, which is unreactive towards further amination under these conditions.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Amine Source: For the synthesis of a primary sulfonamide, aqueous or anhydrous ammonia can be used. If using aqueous ammonia, a large excess is often necessary to outcompete hydrolysis.[4]

    • Temperature Control: Add the sulfonyl chloride to the ammonia solution at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions.

Part 2: Suzuki-Miyaura Cross-Coupling
Q3: My Suzuki coupling reaction is not going to completion, or I'm getting a low yield of the desired product. What are the likely causes?

A3: The success of a Suzuki-Miyaura coupling hinges on several factors, including the catalyst, base, solvent, and the purity of your reactants.

  • Causality: The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination.[1] Any disruption to this cycle can lead to poor yields.

  • Troubleshooting Workflow:

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Catalyst Is the Palladium Catalyst Active? Start->Catalyst Base Is the Base Appropriate? Catalyst->Base Yes Action1 Use a fresh catalyst. Consider a pre-catalyst. Catalyst->Action1 No Solvent Are the Solvent Conditions Optimal? Base->Solvent Yes Action2 Screen different bases (e.g., K2CO3, K3PO4). Ensure base is anhydrous. Base->Action2 No Reactants Are the Reactants Pure? Solvent->Reactants Yes Action3 Try different solvent systems (e.g., dioxane/water, toluene). Ensure solvent is degassed. Solvent->Action3 No Optimize Optimize Reaction Conditions Reactants->Optimize Yes Action4 Purify starting materials. Check boronic acid for decomposition. Reactants->Action4 No

Caption: Decision tree for troubleshooting low Suzuki coupling yields.

  • Detailed Recommendations:

    • Catalyst: Pd(PPh₃)₄ is a common catalyst, but others like Pd(dppf)Cl₂ can also be effective.[5] Ensure your catalyst is not oxidized (palladium black formation is a sign of catalyst death).[6]

    • Base: The choice of base is crucial. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can impact the reaction rate.

    • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used.[7] The water is necessary to dissolve the inorganic base. Degassing the solvent to remove oxygen is critical to prevent catalyst oxidation.

    • Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to moisture. It's advisable to use fresh or properly stored boronic acid.

Q4: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A4: Homocoupling is a common side reaction in Suzuki couplings where the boronic acid couples with itself.

  • Causality: This can be promoted by the presence of oxygen or high temperatures. The mechanism can involve the oxidative addition of the boronic acid to the palladium center.

  • Troubleshooting Steps:

    • Thorough Degassing: Rigorously degas your reaction mixture by bubbling an inert gas through it or by using freeze-pump-thaw cycles.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

    • Optimize Temperature: Running the reaction at the lowest effective temperature can help minimize this side reaction.

Part 3: Purification and Characterization
Q5: I'm having difficulty purifying the final product. What are some effective methods?

A5: The purification of 5-pyridin-2-ylthiophene-2-sulfonamide can be challenging due to its polarity and potential for co-elution with byproducts.

  • Recommended Purification Protocol:

    • Work-up: After the reaction, a standard aqueous work-up is typically performed. The product is often extracted into an organic solvent like ethyl acetate.

    • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective.

    • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material. Solvents to consider for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

Q6: What are the key analytical techniques and expected signals for characterizing 5-pyridin-2-ylthiophene-2-sulfonamide?

A6: A combination of spectroscopic techniques is essential for unambiguous characterization.

Technique Expected Observations
¹H NMR - Signals for the pyridine and thiophene protons in the aromatic region (typically 7-9 ppm).- A broad singlet for the sulfonamide -NH₂ protons. The chemical shift of this peak can vary and it may exchange with D₂O.
¹³C NMR - Signals for the carbon atoms of the pyridine and thiophene rings. The number of signals will depend on the symmetry of the molecule.
Mass Spec (MS) - The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the product (C₉H₈N₂O₂S₂ = 240.3 g/mol ).[8]
FT-IR - Characteristic stretches for the S=O bonds of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).- N-H stretching vibrations for the sulfonamide group (around 3300-3200 cm⁻¹).

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(2), 194-201. [Link]

  • Mishra, R. K., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(15), 9415-9424. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Reddit. (2015). A question about sulfonamide hydrolysis. r/chemistry. [Link]

  • Arduini, A., et al. (2003). Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry. Tetrahedron Letters, 44(30), 5755-5757. [Link]

  • Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7345. [Link]

  • King, J. F., & Lee, T. M. (1990). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the Chemical Society, Chemical Communications, (1), 48-49. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. The Chemist. [Link]

  • Catarzi, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(11), 12832-12846. [Link]

  • Noreen, M., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate. [Link]

  • Noreen, M., et al. (2017). Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). ResearchGate. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Google Patents. (1986).
  • Iraqi National Journal of Chemistry. (2018). Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. Iraqi National Journal of Chemistry, 18(2), 13-19. [Link]

  • Al-Omran, F., et al. (2002). Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. Molecules, 7(7), 559-567. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds, 39(5), 458-468. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Google Patents. (1951).
  • ES Food & Agroforestry. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Engineered Science Publisher LLC. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • ResearchGate. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. [Link]

  • ResearchGate. (2015). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. [Link]

  • National Institutes of Health. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2602-2608. [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Current Organic Synthesis, 17(4), 252-267. [Link]

  • Rasool, N., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 9(1), 42. [Link]

  • Foroumadi, A., et al. (2001). Synthesis and antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives. Il Farmaco, 56(8), 587-592. [Link]

  • Rasool, N., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. ResearchGate. [Link]

  • National Institutes of Health. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Scientific Reports, 13(1), 20387. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2017). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[2][9]thieno[3,2-j]phenanthridine and (E). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 701-707. [Link]

  • MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2993. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Thiophene Sulfonamides

Welcome to the technical support center for thiophene sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiophene sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered in the laboratory. Thiophene sulfonamides are a critical scaffold in medicinal chemistry, and mastering their synthesis is key to advancing many research projects.[1] This resource offers a structured approach to troubleshooting, moving from general questions to specific, hands-on protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses broad, common issues that researchers often face.

Q1: My overall yield is consistently low. What are the primary factors I should investigate?

Low yields in thiophene sulfonamide synthesis are a frequent problem and can usually be attributed to a few key areas. The most common culprits are the hydrolysis of the sulfonyl chloride intermediate, incomplete reaction, or the formation of stable side products.[2][3]

Initial Checks:

  • Reagent Quality: The primary suspect is often the sulfonyl chloride or the chlorosulfonating agent (e.g., chlorosulfonic acid). Thiophenesulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in the subsequent amination step.[4][5] Always use a fresh bottle of chlorosulfonic acid or a recently purchased, properly stored thiophenesulfonyl chloride.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize hydrolysis.[3]

  • Reaction Temperature: The initial chlorosulfonation step is often highly exothermic.[6] Maintaining a low temperature (typically 0-5 °C) is critical to prevent degradation and the formation of polymeric byproducts.

Q2: I'm seeing multiple spots on my TLC plate that I can't identify. What are the likely side products?

The formation of unexpected byproducts is a common challenge. In thiophene sulfonamide synthesis, these often arise from the high reactivity of the thiophene ring and the sulfonyl chloride group.

Common Byproducts:

  • Diaryl Sulfone: This forms when the initially generated sulfonyl chloride reacts with another molecule of the thiophene starting material. This is especially prevalent if an insufficient excess of the chlorosulfonating agent is used.[2][7]

  • Bis-Sulfonated Products: With primary amines, it's possible for the amine to react with two molecules of the sulfonyl chloride, leading to a bis-sulfonated product. This can be minimized by controlling the stoichiometry.[3]

  • Ring Chlorination/Polysulfonylation: The thiophene ring is susceptible to further electrophilic substitution. Under harsh conditions (e.g., high temperature or prolonged reaction times with excess chlorosulfonic acid), you may see the formation of dichlorinated or bis-sulfonyl chloride products.[8]

Q3: Is it better to synthesize the thiophenesulfonyl chloride myself or purchase it?

This depends on the scale of your reaction and the availability of the specific isomer you need.

  • Purchasing: For common isomers like 2-thiophenesulfonyl chloride, purchasing is often the most convenient and time-efficient option for small-scale synthesis. It ensures you are starting with a well-characterized material.

  • Synthesizing: If you require a less common substitution pattern or are working on a larger scale, in-situ generation or synthesis followed by immediate use is often more practical and cost-effective. However, this requires careful control of the reaction conditions to avoid the issues mentioned above.

Part 2: Troubleshooting Guide: Specific Issues

This section provides a more detailed, problem-oriented approach to troubleshooting common experimental hurdles.

Issue 1: Low or No Yield of Thiophenesulfonyl Chloride

The formation of the sulfonyl chloride is the critical first step. Failure here will cascade through the entire synthesis.

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Start [label="Low Yield of\nThiophenesulfonyl Chloride", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagent_Quality [label="Reagent Quality Issue?", shape=diamond, fillcolor="#FBBC05"]; Temp_Control [label="Temperature Control Issue?", shape=diamond, fillcolor="#FBBC05"]; Reaction_Time [label="Incorrect Reaction Time?", shape=diamond, fillcolor="#FBBC05"]; Workup_Issue [label="Workup Problem?", shape=diamond, fillcolor="#FBBC05"];

Sol_Reagent [label="Use fresh Chlorosulfonic Acid.\nEnsure starting thiophene is pure.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Maintain reaction at 0-5 °C\nwith an ice bath.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Time [label="Monitor reaction by TLC.\nAvoid excessively long reaction times.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Workup [label="Quench on ice rapidly.\nMinimize contact with water during extraction.", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reagent_Quality; Start -> Temp_Control; Start -> Reaction_Time; Start -> Workup_Issue;

Reagent_Quality -> Sol_Reagent [label="Yes"]; Temp_Control -> Sol_Temp [label="Yes"]; Reaction_Time -> Sol_Time [label="Yes"]; Workup_Issue -> Sol_Workup [label="Yes"]; } caption: Troubleshooting low yield of thiophenesulfonyl chloride.

Troubleshooting Table: Thiophenesulfonyl Chloride Formation

Potential CauseRecommended ActionScientific Rationale
Degraded Chlorosulfonic Acid Use a fresh, unopened bottle of chlorosulfonic acid.[2]Chlorosulfonic acid is highly hygroscopic and can decompose over time, reducing its reactivity and introducing water, which promotes side reactions.[9]
Poor Temperature Control Maintain the reaction temperature strictly between 0 °C and 5 °C using an ice/salt bath. Add the thiophene dropwise to the chlorosulfonic acid.The reaction is exothermic. Elevated temperatures can lead to the formation of sulfones and other undesirable byproducts.[7][10]
Moisture Contamination Flame-dry all glassware and run the reaction under an inert atmosphere (N2 or Ar).Thiophenesulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the unreactive sulfonic acid.[11][12]
Incorrect Stoichiometry Use a sufficient excess of chlorosulfonic acid (typically 3-5 equivalents).An insufficient amount of the chlorosulfonating agent can lead to the formation of diaryl sulfone as a major byproduct.[2]
Difficult Workup Pour the reaction mixture carefully onto crushed ice. Separate the organic layer as quickly as possible.The sulfonyl chloride must be removed from the aqueous acidic environment promptly to minimize hydrolysis.[7][13]
Issue 2: Low Yield in the Amination Step (Sulfonamide Formation)

Once you have the sulfonyl chloride, the next step is reacting it with an amine.

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Start [label="Low Yield of\nThiophene Sulfonamide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfonyl_Chloride_Quality [label="Poor Sulfonyl Chloride Quality?", shape=diamond, fillcolor="#FBBC05"]; Base_Issue [label="Incorrect Base Choice/Amount?", shape=diamond, fillcolor="#FBBC05"]; Amine_Reactivity [label="Low Amine Nucleophilicity?", shape=diamond, fillcolor="#FBBC05"]; Dialkylation [label="N,N-Dialkylation Side Reaction?", shape=diamond, fillcolor="#FBBC05"];

Sol_Sulfonyl_Chloride [label="Use freshly prepared or purified\nsulfonyl chloride.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Base [label="Use a non-nucleophilic base (e.g., pyridine, TEA).\nUse slight excess (1.1-1.5 eq).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Amine [label="For electron-poor amines, consider gentle heating\nor a more forcing catalyst system.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Dialkylation [label="Use a 1:1 ratio of amine to sulfonyl chloride.\nAdd sulfonyl chloride slowly to the amine.", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Sulfonyl_Chloride_Quality; Start -> Base_Issue; Start -> Amine_Reactivity; Start -> Dialkylation;

Sulfonyl_Chloride_Quality -> Sol_Sulfonyl_Chloride [label="Yes"]; Base_Issue -> Sol_Base [label="Yes"]; Amine_Reactivity -> Sol_Amine [label="Yes"]; Dialkylation -> Sol_Dialkylation [label="Yes"]; } caption: Troubleshooting the amination step.

Troubleshooting Table: Sulfonamide Formation

Potential CauseRecommended ActionScientific Rationale
Hydrolyzed Sulfonyl Chloride Use the thiophenesulfonyl chloride immediately after preparation or purification. If it's a commercial product, ensure it has been stored properly.[4]Any sulfonic acid impurity from hydrolysis will not react with the amine under standard conditions, thus lowering the effective concentration of your starting material.[3]
Inappropriate Base Use a non-nucleophilic organic base like pyridine or triethylamine. Avoid aqueous bases like NaOH unless using Schotten-Baumann conditions, which increases hydrolysis risk.[3]The base is meant to scavenge the HCl byproduct. A nucleophilic base can compete with the desired amine, and aqueous conditions promote sulfonyl chloride hydrolysis.
Low Amine Nucleophilicity For electron-deficient anilines or sterically hindered amines, the reaction may be sluggish. Consider gentle heating (40-50 °C) or using a more polar solvent like DMF.The reaction rate is dependent on the nucleophilicity of the amine. Less reactive amines require more forcing conditions to proceed at a reasonable rate.[14]
Formation of N,N-Dialkylated Product This is common with primary sulfonamides. To promote mono-alkylation, control the stoichiometry carefully (use a slight excess of the alkylating agent, ~1.1-1.5 equivalents) and add the alkylating agent slowly.[14]Using a large excess of the alkylating agent will favor the formation of the dialkylated product.
Issue 3: Difficulty in Product Purification

Thiophene sulfonamides can sometimes be challenging to purify due to their polarity and the nature of potential byproducts.

Purification Strategy Table

Impurity TypeRecommended Purification MethodRationale & Key Tips
Unreacted Amine Acidic Wash: Wash the organic layer with dilute HCl (e.g., 1M) during workup.The amine will be protonated and move into the aqueous layer, while the neutral sulfonamide remains in the organic phase.
Sulfonic Acid (from hydrolysis) Basic Wash: Wash the organic layer with a mild base like saturated sodium bicarbonate solution.The acidic sulfonic acid will be deprotonated to its salt form, which is soluble in the aqueous layer.[15]
Diaryl Sulfone Column Chromatography or Recrystallization.Sulfones are typically non-polar compared to sulfonamides. A silica gel column can effectively separate them. Recrystallization from a suitable solvent like ethanol/water or isopropanol is also very effective.[15][16]
Colored Impurities Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution and filter it through Celite before cooling.Activated carbon can adsorb high molecular weight, colored byproducts.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your synthesis.

Protocol 1: Synthesis of 2-Thiophenesulfonyl Chloride

This protocol is adapted from established procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: Place a 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, in an ice/salt bath.

  • Reagent Addition: Charge the flask with chlorosulfonic acid (e.g., 45 mL, ~5 eq). Cool the acid to 0 °C.

  • Thiophene Addition: Add thiophene (e.g., 10 g, 1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by taking a small aliquot, quenching it in an amine solution (e.g., aniline), and analyzing by TLC.

  • Workup: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice (~300 g) with vigorous stirring.

  • Extraction: The product will often separate as an oil or solid. Extract the mixture with a suitable organic solvent like dichloromethane or ethyl acetate (2 x 100 mL).

  • Washing: Wash the combined organic layers with cold water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-thiophenesulfonyl chloride should be used immediately in the next step.

Protocol 2: General Procedure for Sulfonamide Synthesis
  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane, THF).[17]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add a solution of the crude thiophenesulfonyl chloride (1.0-1.1 eq) in the same anhydrous solvent dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by TLC.

  • Workup: Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or silica gel column chromatography.[15]

References

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem. 2

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. 11

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. 18

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents. 6

  • 2-Thiophenesulfonyl chloride CAS#: 16629-19-9. ChemicalBook. 12

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Unknown Source. 19

  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Unknown Source. 20

  • Sulfonamide purification process. Google Patents. 16

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.

  • Synthesis of sulfonamide intermediates. Google Patents.

  • The Versatility of Thiophene Sulfonamides: Focusing on CAS 160982-11-6 for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

  • Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.

  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Benchchem.

  • Byproduct identification and removal in sulfonamide synthesis. Benchchem.

  • Benzenesulfonyl chloride. Organic Syntheses Procedure.

  • Thiophen-2-ylmethanesulfonyl chloride. Benchchem.

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate.

  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. Benchchem.

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI.

  • common issues in sulfonamide synthesis and solutions. Benchchem.

  • Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. PubMed.

  • 2-Thiophenesulfonyl chloride. ChemicalBook.

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.

  • N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies.

  • THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Sci-Hub.

  • N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN. Unknown Source.

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications.

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH.

  • (A). Schematic synthesis of thiophene sulfonamides by Krasavin et al.. ResearchGate.

  • Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. ResearchGate.

  • Synthesis of thiophenes having the biologically active sulfonamide.... ResearchGate.

  • 2-Thiophenesulfonyl chloride. ChemicalBook.

  • 2-Thiophenesulfonamide. PubChem - NIH.

  • 2-Thiophenesulfonyl chloride 96. Sigma-Aldrich.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Unknown Source.

  • Chlorosulfonic Acid - A Versatile Reagent. Unknown Source.

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

  • What is the mechanism of chlorosulfonation of benzene?. Chemistry Stack Exchange.

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Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-pyridin-2-ylthiophene-2-sulfonamide

Welcome to the technical support guide for the synthesis and optimization of 5-pyridin-2-ylthiophene-2-sulfonamide. This document is designed for researchers, medicinal chemists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 5-pyridin-2-ylthiophene-2-sulfonamide. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during the synthesis of this important scaffold.

Introduction to the Synthesis

The synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide typically involves a multi-step process. A common and effective strategy is the Suzuki-Miyaura cross-coupling to form the core bi-aryl structure, followed by functional group transformations to install the sulfonamide moiety. This guide will focus on a likely and practical synthetic route, highlighting critical parameters and potential pitfalls at each stage.

The proposed synthetic pathway is as follows:

  • Step 1: Suzuki-Miyaura Cross-Coupling to form 2-(thiophen-2-yl)pyridine.

  • Step 2: Chlorosulfonation of the 2-(thiophen-2-yl)pyridine intermediate.

  • Step 3: Amination of the resulting sulfonyl chloride to yield the final product.

Below is a workflow diagram illustrating this synthetic approach.

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination A 2-Bromopyridine C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) A->C B Thiophene-2-boronic acid B->C D 2-(Thiophen-2-yl)pyridine C->D Formation of C-C bond E Chlorosulfonic Acid (ClSO₃H) D->E Electrophilic Aromatic Substitution F 2-(5-Chlorosulfonylthiophen-2-yl)pyridine E->F G Ammonia (e.g., NH₄OH) F->G Nucleophilic Acyl Substitution H 5-pyridin-2-ylthiophene-2-sulfonamide G->H

Caption: General synthetic workflow for 5-pyridin-2-ylthiophene-2-sulfonamide.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Step 1: Suzuki-Miyaura Cross-Coupling

Question: Why is the yield of my Suzuki-Miyaura coupling to form 2-(thiophen-2-yl)pyridine consistently low or zero?

Answer: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Here is a systematic approach to troubleshooting this critical step:

  • Catalyst Activity:

    • The Problem: The palladium catalyst is the heart of the reaction. Inactivity is a common issue.

    • The Solution:

      • Use a Pre-catalyst: Pd(dppf)Cl₂ is often a robust choice for heteroaryl couplings.[1] Ensure it is from a reliable source and has been stored properly under an inert atmosphere.

      • Degassing: Oxygen can poison the catalyst. Ensure your solvent is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for at least 20-30 minutes.[2] Assemble your reaction under an inert atmosphere.

      • Catalyst Turnover: If the reaction stalls, it might be due to catalyst decomposition. While adding more catalyst is an option, it's better to optimize the conditions to prolong its life (e.g., ensuring strictly anaerobic conditions).

  • Base and Solvent System:

    • The Problem: The choice of base and solvent is crucial for the transmetalation step and overall reaction kinetics.

    • The Solution:

      • Base: An aqueous solution of a base like K₂CO₃ or K₃PO₄ is commonly used. Ensure the base is fully dissolved. For anhydrous couplings, finely ground K₃PO₄ may require a small amount of water (around 5 equivalents) to be effective.[2]

      • Solvent: A two-phase solvent system like toluene/water or dioxane/water is often effective. The aqueous phase supports the base, while the organic phase dissolves the substrates and catalyst. Poor solubility of starting materials can be an issue; consider a solvent like DMF at elevated temperatures if solubility is a problem.[3]

  • Boronic Acid Quality:

    • The Problem: Thiophene-2-boronic acid can be prone to decomposition (protodeborylation).

    • The Solution:

      • Use fresh, high-purity boronic acid. If in doubt, you can check its purity by NMR.

      • Consider using a more stable boronic ester, such as a pinacol ester. These are often more robust to storage and reaction conditions.[1]

Question: I am observing significant amounts of homocoupling of my starting materials. How can I minimize this?

Answer: Homocoupling (e.g., formation of 2,2'-bipyridine or 2,2'-bithiophene) is a common side reaction.

  • Reaction Stoichiometry:

    • The Problem: An incorrect ratio of reactants can favor homocoupling.

    • The Solution: A slight excess of the boronic acid (1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the more valuable halide partner.

  • Reaction Temperature:

    • The Problem: Excessively high temperatures can promote side reactions.

    • The Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures range from 65 to 100 °C.[1] Monitor the reaction by TLC or LC-MS to find the optimal temperature.

Step 2: Chlorosulfonation

Question: The chlorosulfonation of 2-(thiophen-2-yl)pyridine is giving me a complex mixture of products and a low yield of the desired sulfonyl chloride.

Answer: Chlorosulfonation is a strong electrophilic aromatic substitution and can be aggressive.

  • Reaction Conditions:

    • The Problem: Chlorosulfonic acid is highly reactive and can lead to polysubstitution or degradation of the starting material. The pyridine ring can also be protonated, deactivating the system.

    • The Solution:

      • Temperature Control: This reaction is highly exothermic. Perform the addition of chlorosulfonic acid slowly at a low temperature (e.g., 0 °C or below) and maintain this temperature throughout the reaction.

      • Stoichiometry: Use a minimal excess of chlorosulfonic acid. A large excess will increase the likelihood of side reactions.

      • Solvent: The reaction is often run neat or in a solvent like dichloromethane.

  • Work-up Procedure:

    • The Problem: The product, 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride, is moisture-sensitive.[4] Premature hydrolysis during work-up will convert it to the sulfonic acid, which will not react in the subsequent amination step.

    • The Solution:

      • Quench the reaction by carefully pouring the mixture onto crushed ice.

      • Extract the product quickly into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic layer with cold brine, dry it thoroughly with a desiccant like MgSO₄ or Na₂SO₄, and use the crude sulfonyl chloride immediately in the next step.

Step 3: Amination

Question: My amination reaction to form the final sulfonamide is incomplete, even after extended reaction times.

Answer: Incomplete conversion of the sulfonyl chloride to the sulfonamide can be due to several factors.

  • Purity of the Sulfonyl Chloride:

    • The Problem: As mentioned, any hydrolysis of the sulfonyl chloride to the sulfonic acid will result in an unreactive species.

    • The Solution: Ensure the sulfonyl chloride from the previous step is as dry as possible and used immediately.

  • Reaction Conditions:

    • The Problem: The reaction conditions may not be optimal for the nucleophilic attack of ammonia.

    • The Solution:

      • Ammonia Source: Use a concentrated source of ammonia, such as aqueous ammonium hydroxide or a solution of ammonia in an organic solvent like methanol. Gaseous ammonia can also be bubbled through the reaction mixture.

      • Temperature: While the reaction can often be run at room temperature, gentle heating may be required to drive it to completion.

      • pH Control: The reaction produces HCl as a byproduct, which will protonate the ammonia, reducing the concentration of the nucleophile. Ensure an excess of ammonia is used to neutralize the acid and drive the reaction forward.

Question: How can I effectively purify the final product, 5-pyridin-2-ylthiophene-2-sulfonamide?

Answer: Purification can be challenging due to the polarity of the sulfonamide group.

  • Crystallization:

    • The Solution: This is often the most effective method for purifying sulfonamides.[5] Experiment with different solvent systems. Common choices include ethanol, methanol, water, or mixtures like ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography:

    • The Solution: If crystallization is not effective, silica gel chromatography can be used.

    • Solvent System: A polar solvent system will be required. Start with a mixture of ethyl acetate and hexanes and gradually increase the polarity by adding more ethyl acetate or a small amount of methanol.

    • Tailing: Sulfonamides can sometimes tail on silica gel. Adding a small amount of a weak acid (like acetic acid) or base (like triethylamine), depending on the nature of your compound, to the eluent can sometimes improve the peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for this synthesis? A1: The primary starting materials for the proposed route are 2-bromopyridine and thiophene-2-boronic acid (or its pinacol ester) for the Suzuki coupling. Subsequently, chlorosulfonic acid and an ammonia source are required.

Q2: Are there alternative synthetic routes? A2: Yes. An alternative Suzuki coupling could involve 5-bromothiophene-2-sulfonamide and 2-pyridylboronic acid.[6] Another approach could be the direct sulfonation of 2-(thiophen-2-yl)pyridine using a milder sulfonating agent, followed by conversion to the sulfonamide.

Q3: What are the typical physical properties of 5-pyridin-2-ylthiophene-2-sulfonamide? A3: It is expected to be a solid at room temperature. The molecular formula is C₉H₈N₂O₂S₂ with a molecular weight of approximately 240.3 g/mol .[7]

Q4: What are the main safety precautions for this synthesis? A4:

  • Chlorosulfonic Acid: This is a highly corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). It reacts violently with water.

  • Palladium Catalysts: While generally not highly toxic, they are expensive and should be handled with care. Some palladium compounds can be irritants.

  • Solvents: Use appropriate ventilation and avoid ignition sources when working with flammable organic solvents like toluene and dioxane.

Q5: Which analytical techniques are best for monitoring the reaction progress? A5: Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis and to check for the presence of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the intermediates and the final product.

Optimized Reaction Conditions Summary

The following table provides a starting point for optimizing your reaction conditions. These are based on general principles for the described transformations.

Parameter Step 1: Suzuki Coupling Step 2: Chlorosulfonation Step 3: Amination
Key Reagents 2-bromopyridine, thiophene-2-boronic acid2-(thiophen-2-yl)pyridine, ClSO₃H2-(5-chlorosulfonylthiophen-2-yl)pyridine, NH₄OH
Catalyst/Reagent Pd(dppf)Cl₂ (1-5 mol%)Chlorosulfonic Acid (1.1-1.5 eq)Conc. NH₄OH (excess)
Base K₂CO₃ or K₃PO₄ (2-3 eq)N/AN/A
Solvent Toluene/H₂O (e.g., 4:1) or Dioxane/H₂ONeat or CH₂Cl₂Dioxane or THF
Temperature 80-100 °C0 °C to room temperatureRoom temperature to 50 °C
Atmosphere Inert (Argon or Nitrogen)InertAir
Typical Duration 2-24 hours1-4 hours1-12 hours

References

  • IUCr. (n.d.). N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide.
  • Liu, Z., & Greaney, M. F. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition, 64(37).
  • Liu, Z., & Greaney, M. F. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC.
  • Liu, Z., & Greaney, M. F. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. ResearchGate.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?
  • Santa Cruz Biotechnology. (n.d.). 5-Pyrid-2-ylthiophene-2-sulfonamide.
  • Iraqi National Journal of Chemistry. (2024). Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide.
  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • NIH. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
  • Google Patents. (n.d.). Heterocyclic sulfonamides and methods of preparation thereof.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?
  • Apollo Scientific. (n.d.). 5-Pyridin-2-yl-thiophene-2-sulphonic acid amide.
  • IUCr. (n.d.). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E).
  • ChemicalBook. (n.d.). 151858-64-9(5-(2-PYRIDYL)THIOPHENE-2-SULFONYL CHLORIDE) Product Description.
  • MDPI. (n.d.). Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives.
  • BLDpharm. (n.d.). 151858-64-9|5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride.
  • ResearchGate. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.
  • ResearchGate. (2017). (PDF) A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds.
  • PubMed. (2001). Synthesis and antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives.
  • NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • PubMed. (2021). Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers.
  • PubMed Central. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents.
  • ResearchGate. (n.d.). Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction.

Sources

Optimization

Technical Support Center: Synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide

Welcome to the technical support center for the synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common experimental challenges, explain the causality behind procedural choices, and offer robust protocols to improve yield and purity.

Synthesis Overview

The synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide is a critical process, often employed in the development of carbonic anhydrase inhibitors and other pharmacologically active agents.[1][2][3] The most common and efficient route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy connects two key fragments: a halogenated thiophene sulfonamide and a pyridylboronic acid derivative.

The overall transformation can be visualized as a two-stage process: first, the preparation of the key intermediate, 5-bromothiophene-2-sulfonamide, followed by the crucial C-C bond formation via Suzuki coupling.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Suzuki-Miyaura Coupling A 2-Bromothiophene D 5-Bromothiophene-2-sulfonamide A->D 1. Chlorosulfonation 2. Amination B Chlorosulfonic Acid C Ammonia E 2-Pyridylboronic Acid G 5-pyridin-2-ylthiophene-2-sulfonamide E->G F Pd Catalyst, Base F->G C-C Coupling D_clone 5-Bromothiophene-2-sulfonamide D_clone->G

Figure 1: Overall two-stage synthetic workflow.

This guide will focus primarily on troubleshooting and optimizing Stage 2, the Suzuki-Miyaura coupling, as it is often the most challenging step in achieving high yields.

Troubleshooting Guide: The Suzuki-Miyaura Coupling Step

This section addresses specific issues encountered during the coupling of 5-bromothiophene-2-sulfonamide with 2-pyridylboronic acid (or its derivatives).

Problem 1: Low or No Product Yield

This is the most common issue. A systematic approach is required to diagnose the root cause.

Troubleshooting_Yield Start Low / No Yield Observed Cause1 Inactive Catalyst? Start->Cause1 Cause2 Boronic Acid Decomposition? Start->Cause2 Cause3 Inefficient Transmetalation? Start->Cause3 Cause4 Poor Starting Material Quality? Start->Cause4 Sol1 Use fresh Pd catalyst. Ensure anaerobic conditions. Consider alternative ligands (e.g., Buchwald ligands). Cause1->Sol1 Sol2 Use boronic acid pinacol ester. Use anhydrous solvents. Avoid excessively high temperatures. Cause2->Sol2 Sol3 Optimize base (K3PO4 is often effective). Ensure appropriate solvent system (e.g., dioxane/water). Check stoichiometry of reagents. Cause3->Sol3 Sol4 Purify starting materials. Confirm identity and purity by NMR/MS. Cause4->Sol4

Figure 2: Decision tree for troubleshooting low product yield.
Potential Cause Explanation & Causality Recommended Solution & Rationale
1. Inactive Palladium Catalyst The Pd(0) species is the active catalyst. It can be oxidized to Pd(II) by atmospheric oxygen, rendering it inactive. The phosphine ligands themselves can also degrade.Solution: Use fresh, high-quality catalyst such as Pd(PPh₃)₄ or generate the Pd(0) species in situ. Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and that solvents are properly degassed.
2. Protodeboronation of 2-Pyridylboronic Acid 2-Pyridylboronic acids are susceptible to protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, especially in the presence of water and base. This depletes a key reactant. The nitrogen atom in the pyridine ring can accelerate this decomposition.[4]Solution: Use the corresponding 2-pyridylboronic acid pinacol ester. The ester is significantly more stable and resistant to premature decomposition, releasing the boronic acid slowly under the reaction conditions.[4]
3. Inefficient Transmetalation Transmetalation is the step where the organic group is transferred from boron to the palladium center. The rate of this step is highly dependent on the choice of base and solvent. An inappropriate base may not activate the boronic acid sufficiently.Solution: Use a moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[5][6] These bases are effective in promoting transmetalation without causing excessive decomposition of the boronic acid. A solvent system like 1,4-dioxane/water (4:1) often provides a good balance of solubility for both organic and inorganic reagents.[6]
4. Starting Material Impurity Impurities in either 5-bromothiophene-2-sulfonamide or the boronic acid derivative can interfere with the catalytic cycle or introduce side reactions.Solution: Purify the starting materials before use. 5-bromothiophene-2-sulfonamide can be recrystallized. Confirm the purity of both starting materials using ¹H NMR and/or LC-MS.
Problem 2: Significant Byproduct Formation (e.g., Homocoupling)

Even when the desired product is formed, significant byproducts can complicate purification and reduce the yield.

Potential Cause Explanation & Causality Recommended Solution & Rationale
1. Homocoupling of Boronic Acid Oxidative conditions can lead to the homocoupling of the pyridylboronic acid to form 2,2'-bipyridine. This side reaction consumes the boronic acid and is catalyzed by palladium.Solution: Rigorously exclude oxygen from the reaction mixture by degassing the solvent and maintaining a positive pressure of inert gas. Reducing the catalyst loading (e.g., to 1-2 mol %) can also minimize this side reaction.
2. Debromination of Starting Material Reductive debromination of 5-bromothiophene-2-sulfonamide can occur, leading to the formation of thiophene-2-sulfonamide. This is often caused by impurities or side reactions with the solvent or base.Solution: Ensure high-purity starting materials and solvents. A lower reaction temperature or shorter reaction time may also mitigate this issue.
3. Catalyst Poisoning The nitrogen atom of the pyridine ring can coordinate strongly to the palladium center, potentially inhibiting or "poisoning" the catalyst and leading to incomplete reactions or side pathways. Thiophene sulfur can also interact with the catalyst.[7][8]Solution: Choose a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). These ligands can promote the desired reductive elimination step and reduce the catalyst's susceptibility to poisoning.

Frequently Asked Questions (FAQs)

Q1: What is the catalytic cycle for this Suzuki-Miyaura reaction?

A1: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 Product R¹-R² (Final Product) reductive_elim->Product R1X R¹-X (5-bromothiophene-2-sulfonamide) R1X->oxidative_add R2B R²-B(OR)₂ (2-pyridylboronic acid) R2B->transmetalation Base Base (e.g., K₃PO₄) Base->transmetalation

Figure 3: The Suzuki-Miyaura catalytic cycle.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromothiophene-2-sulfonamide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The base activates the 2-pyridylboronic acid (R²-B(OR)₂), which then transfers its pyridyl group to the Pd(II) complex, displacing the bromide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.

Q2: Which palladium catalyst and ligands are best for coupling with a 2-pyridyl nucleophile?

A2: Couplings involving 2-substituted nitrogen heterocycles can be challenging.[4] While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, more specialized ligands often give higher yields.[5] Catalysts based on bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior as they accelerate the rate-limiting reductive elimination step and prevent catalyst inhibition by the pyridine nitrogen.[7][8] A good starting point is often [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂].[7]

Q3: How do I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material (5-bromothiophene-2-sulfonamide) and the product. A typical system might be ethyl acetate/hexane. The product, being more polar and having an additional aromatic ring, should have a different Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, taking small aliquots for LC-MS analysis is ideal.

Q4: What are the primary safety concerns with this synthesis?

A4:

  • Chlorosulfonic Acid: Used in the preparation of the sulfonamide intermediate, this reagent is extremely corrosive and reacts violently with water. It must be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Avoid inhalation of powders.

  • Solvents: Organic solvents like 1,4-dioxane are flammable and have associated health risks. Always work in a well-ventilated area.

  • Inert Gas: When working with inert gases like nitrogen or argon, ensure proper ventilation to avoid asphyxiation risk in enclosed spaces.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromothiophene-2-sulfonamide (Intermediate)

This protocol is adapted from established procedures for the sulfonation and amination of bromothiophenes.[5][9]

  • Chlorosulfonation:

    • To a stirred solution of 2-bromothiophene (1 eq.) in a suitable solvent (e.g., CCl₄) at 0 °C, add chlorosulfonic acid (3-5 eq.) dropwise.[5][9]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromothiophene-2-sulfonyl chloride. Use this intermediate immediately in the next step.

  • Amination:

    • Dissolve the crude sulfonyl chloride in a solvent like acetone or THF.

    • Cool the solution to 0 °C and bubble ammonia gas through it, or add aqueous ammonia dropwise, until the solution is basic.

    • Stir for 1-2 hours at room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and collect the resulting solid by filtration.

    • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to afford 5-bromothiophene-2-sulfonamide as a solid.

Protocol 2: Suzuki Coupling to Yield 5-pyridin-2-ylthiophene-2-sulfonamide

This protocol is a generalized procedure based on common practices for Suzuki couplings of this type.[5][6]

  • Reaction Setup:

    • To an oven-dried reaction flask, add 5-bromothiophene-2-sulfonamide (1 eq.), 2-pyridylboronic acid pinacol ester (1.2 eq.), and the base (e.g., K₃PO₄, 2-3 eq.).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol %).

    • Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction Execution:

    • Add degassed solvents (e.g., 1,4-dioxane and water, in a 4:1 ratio) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute it with water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol).

References

  • Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC - NIH. Available at: [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. PubMed Central. Available at: [Link]

  • Synthesis and Inhibition of Cytosolic/Membrane-Associated Carbonic Anhydrase Isozymes I, II, and IX with Sulfonamides Incorporating Hydrazino Moieties. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate. Available at: [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. Available at: [Link]

  • Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Journal of Pharmaceutical Research. Available at: [Link]

  • Key intermediate of dorzolamide hydrochloride and synthesis method thereof.Eureka.
  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. PMC - NIH. Available at: [Link]

  • Synthesis of 5-bromothiophene-2-sulfonamide (2). Reagents and... ResearchGate. Available at: [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. Iraqi National Journal of Chemistry. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]

  • Heterocyclic sulfonamides and methods of preparation thereof.Google Patents.
  • 5-Bromothiophene-2-sulfonamide. LookChem. Available at: [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. Available at: [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central. Available at: [Link]

  • Preparation method for 2-bromothiophene.Google Patents.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

Sources

Troubleshooting

stability and degradation of 5-pyridin-2-ylthiophene-2-sulfonamide

Document ID: TSC-PYTH-SULFA-001 Last Updated: January 17, 2026 Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-pyridin-2-ylthiophene-2-...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PYTH-SULFA-001

Last Updated: January 17, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-pyridin-2-ylthiophene-2-sulfonamide. As a molecule combining a sulfonamide group with two heteroaromatic rings (pyridine and thiophene), its stability profile is complex and critical to understanding its experimental behavior, storage requirements, and potential as a therapeutic agent. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address common challenges encountered during its handling and analysis. Our approach is grounded in established principles of chemical reactivity and guided by international regulatory standards for stability testing.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemical principles and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My sample of 5-pyridin-2-ylthiophene-2-sulfonamide is showing a new, more polar peak on my reverse-phase HPLC chromatogram after a few days in an aqueous buffer. What could this be?

A1: This is a classic sign of hydrolysis, likely at the sulfonamide bond. The sulfonamide group (R-SO₂-NH-R') can undergo hydrolytic cleavage, particularly under acidic or basic conditions, to yield a sulfonic acid (R-SO₃H) and an amine (H₂N-R').[1] The resulting sulfonic acid is significantly more polar than the parent sulfonamide, causing it to elute earlier on a reverse-phase column. While sulfonamides are generally more stable to hydrolysis than amides or esters, this pathway is a primary degradation route under forced conditions.[2][3]

  • Troubleshooting Steps:

    • pH Control: Analyze the pH of your buffer. If possible, adjust the working pH to a neutral range (pH 6-8), as sulfonamide hydrolysis can be catalyzed by both acid and base.[2] Many sulfonamides show maximum stability in the neutral pH range.[3]

    • Temperature: Reduce the storage temperature of your solution. Hydrolysis is a chemical reaction with a rate that is highly dependent on temperature. Storing solutions at 2-8°C can significantly slow down this degradation.

    • Solvent Choice: If your experimental design allows, consider using a solvent system with a lower water activity, such as including co-solvents like acetonitrile or ethanol, to reduce the rate of hydrolysis.

Q2: I've observed a yellowing of my solid sample and the appearance of several new peaks in my analysis after accidental exposure to laboratory light. What is happening?

A2: The observed color change and appearance of new peaks strongly suggest photodegradation. Aromatic and heteroaromatic systems, like thiophene and pyridine, are often susceptible to degradation upon exposure to UV or even high-intensity visible light.[4][5] Photodegradation can involve complex reaction pathways, including oxidation of the thiophene ring, cleavage of the sulfonamide bond, or hydroxylation of the aromatic rings.[6][7]

  • Troubleshooting Steps:

    • Light Protection: Always store both solid material and solutions of 5-pyridin-2-ylthiophene-2-sulfonamide in amber vials or wrapped in aluminum foil to protect them from light.

    • Inert Atmosphere: For long-term storage, consider storing the solid material under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidative processes.

    • Confirmation: To confirm photosensitivity, you can perform a confirmatory study by exposing a solution to a controlled light source (as described in the ICH Q1B guideline) and comparing it to a protected sample.

Q3: My mass spectrometry results show an increase in mass of +16 Da and +32 Da for some low-level impurities. Are these related to degradation?

A3: Yes, these mass increases are hallmark signs of oxidation. The thiophene ring is susceptible to oxidation at the sulfur atom.[8][9]

  • A +16 Da shift corresponds to the formation of a thiophene-S-oxide .

  • A +32 Da shift corresponds to the formation of a thiophene-S-dioxide (sulfone) .

These oxidative pathways can be initiated by atmospheric oxygen, peroxide impurities in solvents (like THF or diethyl ether), or exposure to oxidizing reagents.[9][10] The sulfur atom in the thiophene ring is more susceptible to oxidation than the sulfonamide sulfur.[11]

  • Troubleshooting Steps:

    • Solvent Purity: Use high-purity, peroxide-free solvents, especially for long-term solution storage or reactions.

    • Inert Handling: Handle the compound under an inert atmosphere whenever possible to minimize exposure to oxygen.

    • Antioxidants: For solution-based assays where it won't interfere, consider the addition of a small amount of an antioxidant.

Q4: Can the pyridine or thiophene ring itself degrade?

A4: Absolutely. While aromatic heterocycles are relatively stable, they are not inert.

  • Thiophene Ring: As discussed, the primary point of reactivity is oxidation at the sulfur atom.[8][12] Under strongly oxidative conditions, the ring itself can be cleaved. Electron-withdrawing groups can decrease the thiophene's reactivity towards singlet oxygen.

  • Pyridine Ring: The pyridine ring is generally stable but can be susceptible to nucleophilic attack, especially if there are strong electron-withdrawing groups present. However, for this specific molecule, the most probable degradation pathways involve the sulfonamide and thiophene moieties.

Q5: What are the ideal storage conditions for 5-pyridin-2-ylthiophene-2-sulfonamide?

A5: Based on the potential degradation pathways, the following storage conditions are recommended:

  • Solid Form: Store in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage (>1 year), storing at -20°C under an inert atmosphere is ideal.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at 2-8°C in amber vials. Avoid aqueous buffers at extreme pH values. For organic solvents, ensure they are of high purity and free of peroxides.

Part 2: Experimental Protocols & Data

To properly characterize the stability of 5-pyridin-2-ylthiophene-2-sulfonamide, a forced degradation study is essential. This study deliberately exposes the compound to harsh conditions to identify likely degradation products and establish a stability-indicating analytical method.[13][14]

Protocol: Forced Degradation Study

This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2).[15]

Objective: To identify the potential degradation pathways of 5-pyridin-2-ylthiophene-2-sulfonamide under hydrolytic, oxidative, and photolytic stress.

Materials:

  • 5-pyridin-2-ylthiophene-2-sulfonamide

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV/PDA detector and/or Mass Spectrometer

  • Photostability chamber (ICH Q1B compliant)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

  • Stress Conditions (Perform each in triplicate, alongside a control):

    • Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 100 µg/mL. Analyze immediately.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with 50:50 acetonitrile:water.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours. Neutralize with 1N HCl and dilute to 10 mL with 50:50 acetonitrile:water.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to 10 mL with 50:50 acetonitrile:water.

    • Photolytic Degradation: Expose a solution (100 µg/mL in 50:50 acetonitrile:water) in a quartz cuvette to a photostability chamber (ICH Q1B option 2). Simultaneously, keep a control sample wrapped in foil in the same chamber. Analyze both after the exposure period.

    • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Dissolve a portion to make a 100 µg/mL solution for analysis.

  • Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method. A C18 column with a gradient elution from water (with 0.1% formic acid) to acetonitrile (with 0.1% formic acid) is a good starting point.

    • Monitor the chromatograms at multiple wavelengths using a PDA detector.

    • If coupled with a mass spectrometer, identify the mass-to-charge ratio (m/z) of the parent peak and any new impurity peaks.

Data Interpretation Summary

The results from the forced degradation study should be summarized to understand the compound's liabilities.

Stress ConditionExpected ObservationPrimary Degradation PathwayPotential Degradant m/z
Acid Hydrolysis Appearance of a major, more polar peak.Sulfonamide S-N bond cleavage.[M-C₅H₃NS]⁺ and [C₅H₄N-C₄H₂S-SO₃H+H]⁺
Base Hydrolysis Similar to acid, but potentially faster/different profile.Sulfonamide S-N bond cleavage.[2][M-C₅H₃NS]⁺ and [C₅H₄N-C₄H₂S-SO₃H+H]⁺
Oxidation (H₂O₂) Appearance of peaks with slightly lower retention times.Thiophene S-oxidation.[8][M+O]⁺ and [M+2O]⁺
Photolysis Multiple small peaks, possible color change.Complex; Ring hydroxylation, S-oxidation, S-N cleavage.[7]Various, including [M+O]⁺
Thermal Minimal degradation expected unless moisture is present.Possible acceleration of hydrolysis if not dry.Dependent on moisture content.

Note: The exact m/z values depend on the ionization mode and the specific fragment formed.

Part 3: Visualization of Degradation & Workflows

Visual diagrams can clarify complex chemical processes and experimental designs.

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for 5-pyridin-2-ylthiophene-2-sulfonamide based on its chemical structure and established reactivity of its functional groups.

DegradationPathways cluster_main 5-pyridin-2-ylthiophene-2-sulfonamide cluster_products Degradation Products Parent Parent Compound Hydrolysis_Prod Pyridinyl-Thiophene Sulfonic Acid Parent->Hydrolysis_Prod Hydrolysis (Acid/Base) Oxidation_Prod1 Thiophene-S-Oxide Parent->Oxidation_Prod1 Oxidation (+16 Da) Oxidation_Prod2 Thiophene-S-Dioxide Oxidation_Prod1->Oxidation_Prod2 Further Oxidation (+16 Da)

Caption: Key degradation routes for 5-pyridin-2-ylthiophene-2-sulfonamide.

Forced Degradation Experimental Workflow

This diagram outlines the logical flow of a forced degradation study, from sample preparation to data analysis.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (1N NaOH, RT) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Photo Photolysis (ICH Q1B) Prep->Photo Thermal Thermal (Solid) (70°C) Prep->Thermal Analysis HPLC-PDA-MS Analysis (for all samples + control) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Report Identify Degradants & Assess Peak Purity Analysis->Report

Caption: Workflow for a typical forced degradation study.

References

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. Available at: [Link]

  • Boreen, A. L., & Arnold, W. A. (2008). Photodegradation of sulfonamide antibiotics in the presence of dissolved organic matter (DOM) and triplet-sensitized DOM. Environmental Science & Technology, 42(15), 5512-5517.
  • Iley, J., et al. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (5), 766-772. Available at: [Link]

  • WHO. (2018). Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. Available at: [Link]

  • Wikipedia. (n.d.). Thiophene. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (n.d.). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. National Center for Biotechnology Information. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Available at: [Link]

  • Boreen, A. L., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 66, 184-191. Available at: [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical products and Active Drug Substance. Available at: [Link]

  • PubMed Central. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. National Center for Biotechnology Information. Available at: [Link]

  • World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]

  • Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (n.d.). Products of the Oxidative Degradation of Thiophene by Nitric Acid. Journal of the American Chemical Society. Available at: [Link]

  • PubMed. (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). National Center for Biotechnology Information. Available at: [Link]

  • Environmental Engineering. (2023). Research progress on biodegradation of sulfonamides. Available at: [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Available at: [Link]

  • PubMed. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (n.d.). Photodegradation of sulfonamide antimicrobial compounds in various UV/oxidant systems. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (n.d.). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. Available at: [Link]

  • PubMed Central. (n.d.). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Photo-induced degradation of sulfonamides, kinetic and structural characterization of transformation products, and assessment of environmental toxicity. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • PubMed Central. (n.d.). Special Issue: Sulfonamides. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Available at: [Link]

  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. Available at: [Link]

  • MDPI. (n.d.). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Available at: [Link]

  • International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

  • MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • Scholars Research Library. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

Sources

Optimization

overcoming solubility issues with 5-pyridin-2-ylthiophene-2-sulfonamide

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 5-pyridin-2-ylthiophene-2-sulfonamide (CAS: 190659-63-3). This document provides in-depth troubleshooting guides and f...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-pyridin-2-ylthiophene-2-sulfonamide (CAS: 190659-63-3). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant solubility challenges commonly encountered with this compound. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols needed to ensure successful experimentation.

Troubleshooting Guide: Overcoming Immediate Solubility Issues

This section is designed for researchers who are actively encountering problems dissolving 5-pyridin-2-ylthiophene-2-sulfonamide in the laboratory.

Question 1: My compound, 5-pyridin-2-ylthiophene-2-sulfonamide, is not dissolving in my standard aqueous buffer (e.g., PBS, pH 7.4). What are my first steps?

Answer:

This is the most common issue reported and stems from the compound's inherent low aqueous solubility. The molecular structure, containing hydrophobic thiophene and pyridine rings, counteracts the polar sulfonamide group, leading to poor dissolution in neutral aqueous media. Follow this systematic approach:

Step 1: Initial Assessment Workflow

Before modifying your formulation, it's crucial to rule out basic issues. The following workflow provides a logical sequence of checks.

A Start: Compound Fails to Dissolve in Aqueous Buffer B Verify Compound Purity & Identity (Check CoA, Appearance) A->B C Is Purity Confirmed? B->C D Source New, Verified Compound C->D  No E Gently Warm Solution (e.g., 37°C) & Vortex/Sonicate C->E  Yes F Did it Dissolve? E->F G Proceed to pH Adjustment (See Question 2) F->G  No H Solution is Ready (Use promptly, monitor for precipitation) F->H  Yes

Caption: Initial troubleshooting workflow for dissolution failure.

Step 2: The Role of pH (Chemical Modification)

If mechanical agitation and warming are insufficient, the next logical step is pH adjustment. The 5-pyridin-2-ylthiophene-2-sulfonamide molecule has two ionizable sites:

  • An acidic proton on the sulfonamide nitrogen (-SO₂NH₂).

  • A basic nitrogen in the pyridine ring.

The sulfonamide group's proton is weakly acidic, with a pKa typically in the range of 9-10.5 for similar structures.[1] By raising the pH of the buffer above the pKa (e.g., to pH 11-12), you deprotonate the sulfonamide, forming a highly soluble anionic salt.

Protocol for pH-Based Solubilization:

  • Prepare a concentrated stock of NaOH (e.g., 1N).

  • Add your aqueous buffer (e.g., PBS) to the solid compound.

  • While stirring vigorously, add the NaOH solution dropwise.

  • Monitor the solution for clarity. The compound should dissolve as the pH increases.

  • Once dissolved, you can carefully adjust the pH back towards your desired experimental pH with a dilute acid (e.g., 0.1N HCl). Caution: The compound will likely precipitate if you cross back below its effective pKa. This method is best for creating a high-pH stock solution that is then diluted significantly into the final assay medium, where the final concentration is low enough to remain soluble.

Question 2: I tried adjusting the pH, but the compound either precipitated upon neutralization or my experiment is not compatible with high pH. What should I try next?

Answer:

When pH manipulation is not a viable option, the use of co-solvents is the most common and effective secondary strategy.[2][3] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic molecules to dissolve.[4][5]

Recommended Co-solvents:

The choice of co-solvent depends on the tolerance of your experimental system (e.g., cell culture, enzyme assay).

Co-SolventTypical Starting ConcentrationNotes & Considerations
Dimethyl Sulfoxide (DMSO) 5-100% for stock solutionThe universal standard for initial solubilization. Prepare a 10-50 mM stock in 100% DMSO. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid artifacts.
Ethanol (EtOH) 10-50% in waterLess toxic to cells than DMSO, but also generally a weaker solvent for highly insoluble compounds.
Polyethylene Glycol 400 (PEG 400) 10-60% in waterA good option for in vivo formulations due to its low toxicity. Often used in combination with other solvents.[6]
N,N-Dimethylformamide (DMF) 5-100% for stock solutionSimilar dissolving power to DMSO. Use with caution and check for assay compatibility.

Protocol for Co-Solvent Solubilization (Using DMSO):

  • Weigh the desired amount of 5-pyridin-2-ylthiophene-2-sulfonamide into a sterile vial.

  • Add the minimum volume of 100% anhydrous DMSO required to fully dissolve the compound. Vortex or sonicate if necessary. This creates your master stock solution (e.g., 24 mg/mL, which is ~100 mM).

  • For your experiment, perform serial dilutions from this master stock into your aqueous buffer.

  • Crucial Step: When diluting, add the DMSO stock into the aqueous buffer (not the other way around) while vortexing to ensure rapid mixing and prevent the compound from precipitating out of the localized high-concentration DMSO solution.

Question 3: My biological assay is highly sensitive to organic solvents, and even 0.1% DMSO is causing issues. Is there a solvent-free way to solubilize this compound in an aqueous buffer?

Answer:

Yes. For applications intolerant to organic co-solvents, complexation with cyclodextrins is the premier method.[7][8] Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[9] The poorly soluble drug partitions into this non-polar cavity, forming a water-soluble "inclusion complex."[10]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in pharmaceutical development due to its high aqueous solubility and low toxicity.[11]

cluster_0 Aqueous Medium Compound Poorly Soluble Compound (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol for Solubilization with HP-β-CD:

  • Prepare the Vehicle: Create a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 20g of HP-β-CD in a final volume of 100 mL of buffer). Gentle warming (40-50°C) may be required to dissolve the HP-β-CD. Let it cool to room temperature.

  • Add the Compound: Add the solid 5-pyridin-2-ylthiophene-2-sulfonamide directly to the HP-β-CD solution.

  • Facilitate Complexation: Vigorously mix the solution. This can be done by shaking, vortexing, or sonicating for 30-60 minutes. Overnight stirring at room temperature is also highly effective for achieving equilibrium.

  • Clarify the Solution: After mixing, you should have a clear solution. If any undissolved particulate remains, it can be removed by filtration through a 0.22 µm syringe filter. The filtered solution is your ready-to-use stock.

This method can increase the aqueous solubility of a compound by several orders of magnitude, providing a robust solution for sensitive biological assays.[7][10]

Frequently Asked Questions (FAQs)

Question 1: What are the key structural features of 5-pyridin-2-ylthiophene-2-sulfonamide that dictate its solubility?

Answer:

The solubility behavior of this compound is a direct result of the interplay between its different functional groups:

  • Thiophene and Pyridine Rings: These two aromatic heterocyclic rings are the primary contributors to the molecule's hydrophobicity and low water solubility. They are non-polar and prefer to interact with other non-polar environments rather than water.

  • Sulfonamide Group (-SO₂NH₂): This is the primary polar, hydrophilic group. However, its solubilizing effect is not sufficient to overcome the hydrophobicity of the two rings. Critically, the N-H bond is weakly acidic.[1] At a pH well above its pKa, this group can be deprotonated to -SO₂NH⁻, creating an ion which is significantly more water-soluble.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is weakly basic (pKa of protonated form is ~5.2). At a pH below 5, it can be protonated to form a pyridinium cation, which also increases water solubility.

Because the compound can become a soluble anion at high pH and a soluble cation at low pH, its solubility is lowest in the neutral pH range (approximately 6-9), where it exists predominantly as the uncharged, poorly soluble species.

Question 2: Is it possible to create a salt form of 5-pyridin-2-ylthiophene-2-sulfonamide to improve its handling and solubility?

Answer:

Yes, based on its structure, creating a salt form is a viable and common strategy for improving the solubility and dissolution rate of a drug candidate.[12][13] There are two primary opportunities for salt formation:

  • Base Addition Salt: By reacting the compound with a strong base (e.g., sodium hydroxide, potassium hydroxide), you can deprotonate the acidic sulfonamide proton to form a sodium or potassium salt. This is often the most effective approach for sulfonamides.

  • Acid Addition Salt: By reacting the compound with a strong acid (e.g., hydrochloric acid, sulfuric acid, or methanesulfonic acid), you can protonate the basic pyridine nitrogen to form a hydrochloride or mesylate salt.

The choice of salt former can significantly impact the final properties of the solid, including its crystallinity, stability, and hygroscopicity. For research purposes, generating the salt in situ by adjusting pH (as described in the troubleshooting guide) is often the most practical approach.

Question 3: What is the best way to prepare and store a stock solution of this compound for long-term use?

Answer:

For maximum stability and reproducibility, proper preparation and storage of a master stock solution are critical.

  • Solvent Choice: The recommended solvent for a long-term master stock is anhydrous dimethyl sulfoxide (DMSO) . Ensure you are using a high-purity, low-water content grade of DMSO.

  • Concentration: Prepare a concentrated stock, typically in the range of 10-50 mM. Higher concentrations are less susceptible to degradation and adsorption to container walls.

  • Preparation: Dissolve the compound completely in DMSO, using sonication if necessary. Once dissolved, filter the solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter to remove any microparticulates.

  • Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in tightly sealed vials. This is the most important step to prevent degradation from repeated freeze-thaw cycles and moisture introduction from the air.

  • Storage: Store the aliquots at -20°C or -80°C in the dark. Under these conditions, the stock solution should be stable for at least 6 months to a year.

  • Usage: When you need to use the compound, remove one aliquot from the freezer, allow it to thaw completely and come to room temperature before opening the cap. This prevents atmospheric water from condensing into the cold DMSO. Use the aliquot for your experiment and discard any unused portion. Do not re-freeze a thawed aliquot.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620. [Link]

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: An updated review. International Journal of Pharmaceutical Investigation, 2(2), 125-133. [Link]

  • Khadilkar, M., & Modi, S. (2019). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Drug Delivery, 2019, 8943803. [Link]

  • Wikipedia. (2023). Cosolvent. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Kubota, Y., & Kimura, S. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 25(3), 1599. [Link]

  • Paolino, D., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 30(4), 896. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212. [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. [Link]

  • Wikipedia. (2023). Sulfonamide (medicine). [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145. [Link]

  • IRO Chelating. (n.d.). Co-solvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Pharmapproach. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Patel, M. M., & Patel, J. K. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences, 4(Suppl 1), S28–S31. [Link]

  • ResearchGate. (1961). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 5-pyridin-2-ylthiophene-2-sulfonamide

Introduction: Welcome to the technical support resource for the analytical characterization of 5-pyridin-2-ylthiophene-2-sulfonamide. This guide is designed for researchers, analytical chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support resource for the analytical characterization of 5-pyridin-2-ylthiophene-2-sulfonamide. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this compound. 5-pyridin-2-ylthiophene-2-sulfonamide presents a unique combination of structural motifs—a basic pyridine ring, an acidic sulfonamide group, and a thiophene linker—that gives rise to specific analytical challenges. This document provides troubleshooting guides, frequently asked questions (FAQs), and validated protocols to navigate these complexities effectively.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

The polar and ionizable nature of 5-pyridin-2-ylthiophene-2-sulfonamide makes HPLC method development a critical, and often challenging, step. Most issues, such as poor peak shape, inconsistent retention times, and low sensitivity, can be traced back to suboptimal mobile phase conditions or improper column selection.

Frequently Asked Questions (HPLC)

Q1: My peak for 5-pyridin-2-ylthiophene-2-sulfonamide is tailing significantly on a C18 column. What is the cause and how can I fix it?

A1: Peak tailing for this compound on a standard C18 column is typically caused by secondary interactions between the basic pyridine nitrogen and residual, acidic silanols on the silica backbone of the stationary phase. At a typical acidic mobile phase pH (e.g., pH 2.5-4.5), the pyridine moiety (pKa ~5) will be protonated, leading to strong ionic interactions with deprotonated silanols.

Troubleshooting Steps:

  • Mobile Phase pH Control: The most critical parameter is pH.[1] Ensure your mobile phase is adequately buffered. A change of just 0.1 pH units can shift retention time by as much as 10% for ionizable compounds.[1]

    • Low pH (2.5-3.0): Use a buffer like 10-25 mM potassium phosphate or 0.1% formic acid. At this pH, the pyridine is protonated, but the silanols are mostly protonated as well, minimizing the ionic interaction.

    • Mid pH (6.0-7.5): Use a phosphate buffer. In this range, the pyridine is neutral, which can reduce silanol interactions. However, the sulfonamide group (pKa ~9-10) may start to ionize, and silica-based columns have limited stability above pH 7.5.

  • Column Selection: If pH adjustment is insufficient, consider alternative stationary phases.

    • End-capped Columns: Use a high-quality, fully end-capped C18 column to minimize the number of available free silanols.

    • Polar-Embedded Phases: Columns with embedded polar groups (e.g., amide, carbamate) provide alternative interaction sites and shield the analyte from silanols, often resulting in excellent peak shape for basic compounds.

    • Hybrid Silica Particles: Columns based on ethylene-bridged hybrid (BEH) particles offer improved pH stability, allowing for method development at higher pH where the pyridine is neutral.

  • Use of Additives: Adding a competitive base, like 0.1% triethylamine (TEA), to the mobile phase can saturate the active silanol sites, but this is an older technique and may suppress ionization in mass spectrometry.

Q2: I'm observing drifting or variable retention times for my compound. What should I check?

A2: Drifting retention times are a common problem when analyzing ionizable compounds.[1] The cause is often an unstable equilibrium within the HPLC system.

Troubleshooting Protocol:

  • Column Equilibration: This is the most frequent cause. A reversed-phase column requires sufficient time to equilibrate with the buffered mobile phase. For a new method, flush the column with at least 10-20 column volumes of the mobile phase. If you are changing mobile phases, extended equilibration is necessary.

  • Buffer Preparation and Stability: Ensure your buffer is correctly prepared and within its effective buffering range (±1 pH unit of its pKa). Buffers can degrade or support microbial growth over time; prepare fresh mobile phase daily.

  • Mobile Phase Composition: If you are mixing solvents online, verify the pump's proportioning valve is functioning correctly.[2] You can troubleshoot this by preparing a pre-mixed mobile phase and running it from a single solvent line. If retention time stabilizes, the issue is with the HPLC's mixing system.[2]

  • Temperature Control: Employ a column thermostat. Fluctuations in ambient temperature can cause significant shifts in retention time.

Workflow for HPLC Method Development

The following diagram outlines a systematic approach to developing a robust HPLC method for 5-pyridin-2-ylthiophene-2-sulfonamide.

HPLC_Method_Development cluster_0 Phase 1: Analyte & Column Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Troubleshooting & Refinement A Assess Analyte Properties (pKa ~5, ~9.5; Polar) B Select Initial Column (High-purity, end-capped C18) A->B C Initial Mobile Phase (A: 0.1% Formic Acid in H2O B: Acetonitrile) D Run Gradient Scan (5-95% B over 15 min) C->D E Evaluate Peak Shape & Retention D->E F Peak Tailing? E->F G Switch to Polar-Embedded or Hybrid Particle Column F->G Yes H Optimize Isocratic/Gradient Conditions (Flow rate, Temperature, %B) F->H No G->H I Method Validation (ICH Guidelines) H->I

Caption: A systematic workflow for HPLC method development for 5-pyridin-2-ylthiophene-2-sulfonamide.

Starting HPLC Method Protocol

This protocol provides a robust starting point for the analysis of 5-pyridin-2-ylthiophene-2-sulfonamide.

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 or Polar-Embedded (e.g., Amide), 2.1/4.6 x 100 mm, 3.5 µmMinimizes silanol interactions causing peak tailing.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the pyridine ring.
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity than methanol.
Gradient 5% to 95% B over 10 minutes, hold for 2 min, return to 5% B and re-equilibrate for 3 minA scouting gradient to determine the approximate elution conditions.[3]
Flow Rate 0.8-1.0 mL/min (for 4.6 mm ID) or 0.3-0.4 mL/min (for 2.1 mm ID)Standard flow rates for analytical columns.
Column Temp. 30 °CEnsures retention time reproducibility.
Detection (UV) 254 nm or 265 nmA common wavelength for aromatic systems. A full UV scan should be run to determine the λmax.[4]
Injection Vol. 5 µLA smaller volume can reduce peak distortion from the sample solvent.
Sample Solvent 50:50 Water:Acetonitrile or Mobile Phase AThe sample solvent should be as weak or weaker than the initial mobile phase to prevent peak distortion.[5]

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for confirming the identity and structure of 5-pyridin-2-ylthiophene-2-sulfonamide and its related impurities. The molecule's structure leads to predictable fragmentation patterns.

Frequently Asked Questions (MS)

Q1: What are the expected major fragments for this compound in positive-ion ESI-MS/MS?

A1: In positive electrospray ionization (ESI+), the molecule will readily protonate, likely on the pyridine nitrogen, to form the [M+H]⁺ ion (m/z 241.0). Collision-induced dissociation (CID) will produce several characteristic fragments. Arylsulfonamides are known to undergo rearrangement and elimination of sulfur dioxide (SO₂).[6][7]

Expected Fragmentation Pathways:

  • Loss of SO₂ (64 Da): A common pathway for arylsulfonamides involves the loss of SO₂ to produce a fragment at m/z 177.0.[6] This is a highly diagnostic fragmentation.

  • Cleavage of the Sulfonamide Bond:

    • Cleavage can yield the pyridinyl-thiophene fragment at m/z 161.0.

    • It can also produce the benzenesulfonamide-like fragment [SO₂NH₂]⁺, though this is less common.

  • Fragmentation of the Heterocyclic Rings: Further fragmentation of the m/z 161.0 ion can lead to cleavage of the thiophene or pyridine rings, though these fragments will be of lower intensity.

Table of Expected Mass Fragments
m/z (Calculated)Proposed IonDescription
241.02[M+H]⁺Protonated molecular ion
177.03[M+H - SO₂]⁺Loss of sulfur dioxide via rearrangement[6]
161.02[C₉H₇N₁S₁]⁺Pyridinyl-thiophene cation after S-N bond cleavage
78.03[C₅H₄N]⁺Pyridyl fragment

Q2: My signal intensity is low and I see a lot of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. How can I improve my [M+H]⁺ signal?

A2: Excessive adduct formation is common in ESI and reduces the intensity of the desired protonated molecule, hindering quantification and MS/MS experiments.

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure you are using HPLC or LC-MS grade water, acetonitrile, and methanol. Avoid using glassware washed with detergents, as they are a major source of sodium.

  • Acidify the Mobile Phase: The addition of an acid, such as 0.1% formic acid or acetic acid, provides a source of protons (H⁺) that will outcompete sodium (Na⁺) and potassium (K⁺) ions for adduct formation.[3] This is the most effective solution.

  • Sample Clean-up: If the sample matrix is complex or contains high salt concentrations, use a solid-phase extraction (SPE) step to desalt the sample before injection.

  • Instrument Optimization: Tune the mass spectrometer's source parameters (e.g., capillary voltage, gas flow, temperature) to favor the formation of the [M+H]⁺ ion.

Section 3: NMR Spectroscopy

¹H and ¹³C NMR are indispensable for unequivocal structure confirmation. The distinct electronic environments of the pyridine and thiophene rings result in a well-resolved spectrum, but correct signal assignment is key.

Frequently Asked Questions (NMR)

Q1: I'm having trouble assigning the protons on the pyridine and thiophene rings in my ¹H NMR spectrum. What is the expected pattern?

A1: The chemical shifts will be influenced by the electron-withdrawing sulfonamide group and the nitrogen in the pyridine ring. A 2D NMR experiment like COSY is highly recommended for definitive assignment.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • Sulfonamide NH₂: A broad singlet, typically > 10 ppm. Its position is concentration-dependent and it will exchange with D₂O.

  • Pyridine Protons: These will be in the aromatic region, typically between 7.5 and 8.7 ppm. The proton ortho to the nitrogen (at the 6-position) will be the most downfield. You should observe characteristic doublet, triplet, and doublet of doublets patterns.

  • Thiophene Protons: These will appear as two doublets in the aromatic region, likely between 7.0 and 8.0 ppm. The coupling constant (J-value) between them will be characteristic of a 2,5-disubstituted thiophene (~3-5 Hz).

Workflow for Structural Confirmation of an Impurity

This workflow illustrates how to combine chromatographic and spectroscopic data to identify an unknown process impurity related to 5-pyridin-2-ylthiophene-2-sulfonamide.

Impurity_ID_Workflow A Detect Impurity Peak in HPLC-UV B Obtain Accurate Mass (LC-TOF or Orbitrap MS) A->B C Propose Molecular Formula B->C D Perform MS/MS Fragmentation C->D E Compare Fragments to Parent Compound (e.g., Loss of SO2 still present?) D->E F Isolate Impurity (Prep-HPLC or SFC) E->F Structure not obvious H Elucidate Structure E->H Structure clear G Acquire 1D & 2D NMR Data (1H, 13C, COSY, HSQC) F->G G->H

Caption: A logical workflow for the identification and structural elucidation of unknown impurities.

Section 4: Physicochemical Stability and Polymorphism

For drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is crucial as it impacts stability, dissolution, and bioavailability.[8]

Frequently Asked Questions (Stability & Polymorphism)

Q1: My sample failed its dissolution test after storage. Could polymorphism be the issue?

A1: Yes, this is a classic sign of a polymorphic transformation. Many organic molecules, especially those with flexible bonds and multiple hydrogen bond donors/acceptors like your compound, can exist in multiple crystalline forms (polymorphs).[9] A more stable, but less soluble, polymorph may have formed over time.[8] For example, the drug Ritonavir famously had a new, less soluble polymorph appear two years after its market launch, causing dissolution failures.[8]

Recommended Actions:

  • Polymorph Screen: Conduct a systematic polymorph screen. This involves recrystallizing the compound from a wide variety of solvents under different conditions (e.g., fast evaporation, slow cooling) to deliberately induce the formation of different forms.

  • Solid-State Characterization: Analyze the initial and stored samples using the following techniques:

    • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying different crystal forms. Each polymorph will have a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): This will reveal melting points and may show solid-state phase transitions. Different polymorphs will have different melting points.

    • Thermogravimetric Analysis (TGA): This will show if you have a solvate or hydrate, which can complicate the analysis.

Q2: What are the likely degradation pathways for this molecule?

A2: Given its structure, two primary degradation pathways should be considered for stability studies:

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the molecule into 5-(pyridin-2-yl)thiophene-2-sulfonic acid and ammonia.

  • Photodegradation: The thiophene and pyridine rings are aromatic chromophores that absorb UV light, making the compound potentially susceptible to photodegradation. Forced degradation studies under ICH Q1B conditions are essential to assess this risk.

References

  • Review of analytical methods for sulfonamides. (2020).
  • Ymer, S. (n.d.). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review.
  • Horwitz, W. (1978). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology.
  • Analysis of sulfonamides. (2015). Slideshare.
  • Various Authors. (2023). What is the method of analysis of sulphonamides? Quora.
  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Restek.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Sharma, S., & Sharma, A. (2018). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research.
  • Zakharov, B. A., et al. (2014). Polymorphism of 5-(pyridin-2-ylmethylene)-3-phenyl-2-methylthio-3,5-dihydro-4H-imidazole-4-one. CrystEngComm.
  • Akay, C., et al. (2016). development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Semantic Scholar.
  • Blagden, N., et al. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Advanced Drug Delivery Reviews. [Link]

  • Wang, F., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]

  • Archontaki, E., et al. (2016). Development of an HPLC-DAD Method for the Determination of Five Sulfonamides in Shrimps and Validation According to the European Decision 657/2002/EC. Journal of Analytical Methods in Chemistry. [Link]

Sources

Optimization

Technical Support Center: 5-Pyridin-2-ylthiophene-2-sulfonamide Synthesis

A Guide to Minimizing Byproducts and Optimizing Reaction Outcomes Welcome, researchers, to the dedicated technical support center for the synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide. This guide, compiled by Senior...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproducts and Optimizing Reaction Outcomes

Welcome, researchers, to the dedicated technical support center for the synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide. This guide, compiled by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific reaction. Our focus is to empower you with the knowledge to minimize byproduct formation and enhance the purity and yield of your target compound.

I. Understanding the Reaction Pathway and Potential Pitfalls

The synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide is a multi-step process, typically commencing with the synthesis of 2-(pyridin-2-yl)thiophene, followed by chlorosulfonation and subsequent amination. Each of these stages presents unique challenges and potential for byproduct formation. This guide will dissect each step, offering insights into the underlying chemistry and practical solutions to common issues.

Logical Workflow for Synthesis and Troubleshooting

cluster_0 Step 1: Synthesis of 2-(Pyridin-2-yl)thiophene cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination cluster_3 Troubleshooting Focus A Starting Materials (e.g., 2-bromopyridine, 2-thienylboronic acid) B Suzuki or Stille Coupling A->B C Purification B->C D 2-(Pyridin-2-yl)thiophene F Reaction Control (Temperature, Stoichiometry) D->F E Chlorosulfonic Acid E->F G Quenching F->G T1 Byproducts in Step 2 F->T1 H Isolation of Sulfonyl Chloride G->H I 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride K Reaction Conditions (Solvent, Temperature, Base) I->K J Ammonia Source J->K L Work-up and Purification K->L T2 Byproducts in Step 3 K->T2 M Final Product L->M

Caption: A logical workflow for the synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide and key troubleshooting points.

II. FAQs and Troubleshooting Guide

This section addresses common questions and challenges encountered during the synthesis, providing detailed explanations and actionable solutions.

Part A: Chlorosulfonation of 2-(Pyridin-2-yl)thiophene

The chlorosulfonation of 2-(pyridin-2-yl)thiophene is a critical step where the regioselectivity of the reaction plays a pivotal role in the formation of the desired product. The electron-withdrawing nature of the pyridin-2-yl substituent directs the electrophilic attack of the chlorosulfonyl group primarily to the 5-position of the thiophene ring.[1][2][3][4] However, deviations from optimal conditions can lead to the formation of undesired isomers and di-substituted byproducts.[5][6][7]

Question 1: My NMR analysis shows multiple signals in the aromatic region, suggesting the presence of isomeric byproducts. What are these, and how can I avoid them?

Answer: The presence of isomeric byproducts during chlorosulfonation is a common issue. The primary isomers are likely the 3- and 4-sulfonylated products. The formation of these isomers is influenced by reaction temperature and the stoichiometry of chlorosulfonic acid.

Troubleshooting Table: Isomeric Byproduct Formation

Observation Potential Cause Recommended Solution
Significant peaks corresponding to 3- or 4-sulfonylated isomers in NMR/LC-MS.High Reaction Temperature: Elevated temperatures can overcome the activation energy barrier for substitution at less favored positions.Maintain a low reaction temperature, typically between -10°C to 0°C, throughout the addition of chlorosulfonic acid.[8]
Excess Chlorosulfonic Acid: A large excess of the sulfonating agent can lead to less selective reactions.Use a controlled stoichiometry of chlorosulfonic acid, typically 1.1 to 1.5 equivalents.
Reaction Solvent: The choice of solvent can influence regioselectivity.[6][7]Consider using a non-polar solvent like dichloromethane to enhance selectivity for the 5-position.[6][7]

Question 2: I am observing a significant amount of a di-sulfonated byproduct. How can I prevent its formation?

Answer: Di-sulfonation is another potential side reaction, leading to the formation of 5-(pyridin-2-yl)thiophene-2,4-disulfonyl chloride.[5] This occurs when the initial product undergoes a second chlorosulfonation.

Troubleshooting Table: Di-sulfonated Byproduct Formation

Observation Potential Cause Recommended Solution
A product with a higher molecular weight, consistent with di-sulfonation, is detected by MS.Excess Chlorosulfonic Acid: A significant excess of the sulfonating agent increases the likelihood of a second substitution.Carefully control the stoichiometry of chlorosulfonic acid. A slight excess (1.1 eq.) is often sufficient.
Prolonged Reaction Time: Longer reaction times can allow for the slower di-sulfonation reaction to proceed.Monitor the reaction progress closely using TLC or a rapid analytical technique. Quench the reaction as soon as the starting material is consumed.
Experimental Protocol: Optimized Chlorosulfonation
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 2-(pyridin-2-yl)thiophene (1 equivalent) in anhydrous dichloromethane. Cool the solution to -10°C using an appropriate cooling bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.1 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not exceed 0°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Quenching: Once the starting material is consumed (typically within 1-2 hours), carefully quench the reaction by pouring it onto crushed ice.

  • Work-up: Separate the organic layer, wash it with cold brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride.

Part B: Amination of 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride

The amination of the sulfonyl chloride intermediate is generally a robust reaction. However, the primary challenge is preventing the hydrolysis of the sulfonyl chloride back to the sulfonic acid.

Question 3: My final product is contaminated with a significant amount of 5-(pyridin-2-yl)thiophene-2-sulfonic acid. What is the cause, and how can I prevent this?

Answer: The presence of 5-(pyridin-2-yl)thiophene-2-sulfonic acid is a clear indication of sulfonyl chloride hydrolysis.[9][10] This is primarily caused by the presence of water in the reaction mixture.

Troubleshooting Table: Sulfonic Acid Byproduct Formation

Observation Potential Cause Recommended Solution
A highly polar, water-soluble impurity is present in the final product.Wet Solvents or Reagents: Traces of water in the solvent or ammonia solution will readily react with the sulfonyl chloride.Use anhydrous solvents and ensure the ammonia source (e.g., ammonia gas or a solution in an anhydrous solvent) is dry.[11]
Atmospheric Moisture: Exposure of the reaction to air can introduce moisture.Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[11]
Incomplete Reaction: If the amination is slow, the sulfonyl chloride has more opportunity to react with any residual moisture.Ensure efficient stirring and, if necessary, slightly warm the reaction mixture (e.g., to room temperature) after the initial addition of ammonia to drive the reaction to completion.

Question 4: I am seeing an impurity with a molecular weight corresponding to a di(sulfonyl)amine. How is this formed and how can it be minimized?

Answer: The formation of a di(5-(pyridin-2-yl)thiophen-2-yl)sulfonimide, also known as a di(sulfonyl)amine, can occur if the initially formed sulfonamide anion reacts with another molecule of the sulfonyl chloride.

Troubleshooting Table: Di(sulfonyl)amine Byproduct Formation

Observation Potential Cause Recommended Solution
A high molecular weight impurity is detected, consistent with two sulfonamide units linked by a nitrogen atom.Stoichiometry of Ammonia: An insufficient amount of ammonia can lead to the presence of unreacted sulfonyl chloride, which can then react with the product.Use a significant excess of ammonia to ensure the rapid and complete conversion of the sulfonyl chloride to the sulfonamide.
Reaction Conditions: The reaction conditions may favor the nucleophilic attack of the sulfonamide anion.Add the sulfonyl chloride solution slowly to the ammonia solution to maintain a high concentration of ammonia throughout the reaction.
Experimental Protocol: Optimized Amination
  • Preparation: In a flask equipped for gas inlet, dissolve the crude 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride in an anhydrous aprotic solvent (e.g., THF or dioxane). Cool the solution to 0°C.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in an anhydrous solvent (e.g., isopropanol) dropwise.

  • Reaction: Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours or until TLC indicates the complete consumption of the sulfonyl chloride.

  • Work-up: Quench the reaction with a small amount of water. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

III. Analytical Characterization of Byproducts

Accurate identification of byproducts is crucial for effective troubleshooting. A combination of chromatographic and spectroscopic techniques is recommended.

Analytical Methods for Purity Assessment

Technique Information Provided Application in this Synthesis
TLC Qualitative assessment of reaction progress and purity.Rapid monitoring of the disappearance of starting materials and the appearance of products and byproducts.
HPLC Quantitative determination of purity and separation of isomers.[12]Accurate quantification of the desired product and isomeric/di-sulfonated byproducts.
LC-MS Molecular weight determination of products and impurities.[13]Identification of byproducts such as the sulfonic acid, di-sulfonated species, and di(sulfonyl)amine.
NMR (¹H, ¹³C) Structural elucidation of the desired product and byproducts.Confirmation of the substitution pattern on the thiophene ring and identification of isomeric impurities.

IV. Mechanistic Insights into Byproduct Formation

Regioselectivity in Chlorosulfonation

cluster_0 Electrophilic Attack on 2-(Pyridin-2-yl)thiophene cluster_1 Resonance Stabilization of Intermediates mol mol 2-(Pyridin-2-yl)thiophene 2-(Pyridin-2-yl)thiophene Intermediate_3 Less stable carbocation intermediate 2-(Pyridin-2-yl)thiophene->Intermediate_3 Attack at C3 (Minor Pathway) 3-Sulfonylated Byproduct 3-Sulfonylated Byproduct Intermediate_3->3-Sulfonylated Byproduct Deprotonation Intermediate_5 More stable carbocation intermediate (charge delocalized over both rings) 5-Sulfonylated Product 5-Sulfonylated Product Intermediate_5->5-Sulfonylated Product Deprotonation

Caption: Regioselectivity in the chlorosulfonation of 2-(pyridin-2-yl)thiophene is governed by the stability of the carbocation intermediate.

The electrophilic substitution on the thiophene ring is directed by the pyridin-2-yl group. Attack at the 5-position leads to a more stable carbocation intermediate where the positive charge can be delocalized over both the thiophene and pyridine rings, making this the major pathway.

Hydrolysis of Sulfonyl Chloride

Sulfonyl_Chloride R-SO₂Cl Nucleophilic_Attack Nucleophilic Attack Sulfonyl_Chloride->Nucleophilic_Attack Water H₂O Water->Nucleophilic_Attack Intermediate R-SO₂(OH)Cl⁻ Nucleophilic_Attack->Intermediate Elimination Elimination of HCl Intermediate->Elimination Sulfonic_Acid R-SO₃H Elimination->Sulfonic_Acid

Caption: The hydrolysis of a sulfonyl chloride to a sulfonic acid proceeds via nucleophilic attack by water.

The highly electrophilic sulfur atom of the sulfonyl chloride is susceptible to nucleophilic attack by water. This leads to the formation of the corresponding sulfonic acid, a common byproduct in amination reactions if anhydrous conditions are not maintained.

V. References

  • Cremlyn, R. J., Goulding, K. H., Swinbourne, F. J., & Yung, K.-M. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 10(1), 111–119.

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Retrieved from

  • IUCr. (n.d.). N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide. Retrieved from [Link]

  • King, J. F., & Lee, T. M. (1982). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 59(2), 356-361.

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.

  • Greaney, M. F., & Li, Y. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition, 64(33), e202512321.

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Arduini, A., Pochini, A., Secchi, A., & Ugozzoli, F. (2003). Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry. Tetrahedron Letters, 44(30), 5755-5757.

  • Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from [Link]

  • Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides. Retrieved from [Link]

  • Gadani, K., Tak, P., Mehta, M., & Shorgar, N. (2019). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 12(7), 3321-3324.

  • ResearchGate. (n.d.). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • CCS Chemistry. (n.d.). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • ResearchGate. (2014, January 14). How to carry out a sulfonation reaction?. Retrieved from [Link]

  • Unknown. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]

  • PubMed. (2011, May 16). Bioactivation of Substituted Thiophenes Including α-chlorothiophene-containing Compounds in Human Liver Microsomes. Retrieved from [Link]

  • Google Patents. (n.d.). US20040242932A1 - Aromatic sulfonation reactions. Retrieved from

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Pearson. (2024, September 23). Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-Pyridin-2-ylthiophene-2-sulfonamide

Welcome to the technical support center for the synthesis and scale-up of 5-pyridin-2-ylthiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-pyridin-2-ylthiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the multi-step synthesis of this important pharmaceutical intermediate. We will delve into the causality behind experimental choices, offering robust troubleshooting strategies and detailed protocols to ensure the successful and efficient production of your target compound.

I. Synthetic Pathway Overview

The synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide is typically achieved through a multi-step process. A common and effective route involves a Suzuki-Miyaura cross-coupling reaction to form the core bi-heterocyclic structure, followed by chlorosulfonylation and subsequent amination. Understanding the nuances of each step is critical for successful scale-up.

Synthesis_Pathway A 2-Bromopyridine C 2-(Thiophen-2-yl)pyridine A->C B Thiophene-2-boronic acid B->C Suzuki-Miyaura Coupling E 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride C->E D Chlorosulfonic acid D->E Chlorosulfonylation G 5-Pyridin-2-ylthiophene-2-sulfonamide E->G F Ammonia source F->G Amination

Caption: General synthetic route for 5-pyridin-2-ylthiophene-2-sulfonamide.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up, providing actionable solutions based on chemical principles.

Issue 1: Low Yield in Suzuki-Miyaura Coupling Step

Question: We are experiencing significantly lower than expected yields for the Suzuki-Miyaura coupling of 2-bromopyridine and thiophene-2-boronic acid when moving from a 1g to a 50g scale. What are the likely causes and how can we mitigate them?

Answer:

Scaling up palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura often presents challenges that are not apparent at the lab scale.[1][2] The primary culprits for yield loss during scale-up are often related to mass and heat transfer limitations, as well as increased sensitivity to atmospheric oxygen.

Possible Causes & Suggested Solutions:

Possible Cause Explanation Suggested Solution
Inefficient Mixing As the reaction volume increases, achieving homogeneous mixing becomes more difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and catalyst decomposition.[2]- Optimize Stirring: Transition from a magnetic stir bar to mechanical overhead stirring. The type of impeller (e.g., anchor, pitched-blade turbine) should be chosen based on the reactor geometry and slurry characteristics. - Monitor Viscosity: If the reaction mixture becomes thick, consider adjusting the solvent volume or using a co-solvent to maintain a stirrable slurry.
Oxygen Sensitivity Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen, which can lead to catalyst deactivation.[2] Maintaining a strictly inert atmosphere is more challenging in larger vessels.- Rigorous Degassing: Employ multiple (at least 3-5) vacuum/inert gas (nitrogen or argon) cycles for the solvent and reaction vessel before adding the catalyst. - Inert Gas Blanket: Maintain a positive pressure of inert gas throughout the reaction. - Use of Degassed Solvents: Ensure all solvents are thoroughly degassed prior to use.
Temperature Control Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to temperature overshoots that promote side product formation or catalyst degradation.[2]- Controlled Reagent Addition: Add the base or other reactive components portion-wise or via an addition funnel to manage the exotherm. - Jacketed Reactor: Utilize a jacketed reactor with a circulating heating/cooling fluid for precise temperature control.
Catalyst Loading and Choice The optimal catalyst loading at a small scale may not be sufficient for a larger scale due to the increased impact of impurities and oxygen.- Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 1.5-2 mol%) may be necessary. - Ligand Selection: Consider using more robust phosphine ligands that are less prone to air oxidation.
Issue 2: Formation of Impurities during Chlorosulfonylation

Question: During the chlorosulfonylation of 2-(thiophen-2-yl)pyridine, we are observing the formation of a significant amount of a dark, tar-like byproduct, which complicates purification. How can we minimize this?

Answer:

Chlorosulfonylation is a highly exothermic and aggressive reaction. The formation of tar-like byproducts is often due to uncontrolled temperature and side reactions with the pyridine ring.

Possible Causes & Suggested Solutions:

Possible Cause Explanation Suggested Solution
Uncontrolled Exotherm The reaction of chlorosulfonic acid is highly exothermic. A rapid temperature increase can lead to polymerization and degradation of the starting material and product.- Low-Temperature Addition: Add the 2-(thiophen-2-yl)pyridine dropwise to the chlorosulfonic acid at a low temperature (e.g., 0-5 °C) to control the exotherm. - Efficient Cooling: Use an ice-salt bath or a cryocooler to maintain the desired temperature.
Reaction with Pyridine Ring The pyridine ring can be susceptible to reaction with chlorosulfonic acid, especially under harsh conditions, leading to complex side products.- Controlled Stoichiometry: Use a minimal excess of chlorosulfonic acid. A large excess can promote side reactions. - Shorter Reaction Time: Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent over-reaction.
Moisture Contamination The presence of water will hydrolyze chlorosulfonic acid to sulfuric acid, which can also lead to undesired side reactions and charring.- Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents if applicable. Perform the reaction under an inert atmosphere.[3]
Issue 3: Difficult Purification of the Final Sulfonamide Product

Question: We are struggling with the purification of 5-pyridin-2-ylthiophene-2-sulfonamide. Recrystallization is giving low recovery, and column chromatography is not practical for our target scale. What are our options?

Answer:

Purification of sulfonamides can be challenging due to their polarity and potential for multiple crystalline forms.[4] A multi-pronged approach is often necessary.

Possible Causes & Suggested Solutions:

Possible Cause Explanation Suggested Solution
Suboptimal Recrystallization Solvent The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures.- Solvent Screening: Experiment with a variety of solvents and solvent mixtures (e.g., ethanol/water, isopropanol/water, acetone/heptane) to find the optimal system.[3][4] - Controlled Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities.
Presence of Polar Impurities Unreacted starting materials or polar byproducts can co-crystallize with the desired product.- Aqueous Washes: Before recrystallization, wash the crude product with a dilute aqueous acid solution to remove any basic impurities and then with a dilute aqueous base to remove any acidic impurities. - Liquid-Liquid Extraction: Perform a liquid-liquid extraction to separate the product from impurities based on their differential solubility in two immiscible solvents.[3]
Formation of Different Polymorphs The product may exist in different crystalline forms (polymorphs) with varying solubilities, which can complicate purification.- Controlled Crystallization Conditions: Carefully control the temperature, cooling rate, and agitation during crystallization to favor the formation of a single, stable polymorph.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting material, 2-(thiophen-2-yl)pyridine?

A1: The purity of your 2-(thiophen-2-yl)pyridine is paramount. Key impurities to monitor include residual palladium from the Suzuki coupling step and unreacted starting materials (2-bromopyridine and thiophene-2-boronic acid). Residual palladium can interfere with subsequent steps and is a major concern in pharmaceutical manufacturing.[1] Aim for a purity of >98% by HPLC and a palladium content of <10 ppm.

Q2: Can we use a different base for the Suzuki-Miyaura coupling?

A2: Yes, while potassium carbonate is commonly used, other bases like cesium carbonate, sodium carbonate, or potassium phosphate can also be effective. The choice of base can influence the reaction rate and selectivity.[5] For a given substrate combination, it is advisable to screen a few bases at the lab scale to identify the optimal conditions before scaling up.

Q3: What are the safety considerations when working with chlorosulfonic acid at a large scale?

A3: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas. All operations should be conducted in a well-ventilated fume hood or a dedicated, contained system. Personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield, is mandatory. Ensure that an appropriate quenching agent (e.g., a solution of sodium bicarbonate) is readily available in case of a spill.

Q4: How can we monitor the progress of the amination reaction?

A4: The amination of 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane. The disappearance of the sulfonyl chloride starting material and the appearance of the more polar sulfonamide product spot indicates the reaction is progressing. For HPLC, a C18 column with a gradient of acetonitrile and water is typically effective.

IV. Experimental Protocols

Protocol 1: Scale-Up of 2-(Thiophen-2-yl)pyridine Synthesis via Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification A Charge reactor with 2-bromopyridine, thiophene-2-boronic acid, and solvent B Degas the mixture (3x vacuum/N2 cycles) A->B C Add Pd catalyst and ligand under N2 B->C D Add aqueous base solution C->D E Heat to reflux and monitor by HPLC D->E F Cool and separate layers E->F G Extract aqueous layer with organic solvent F->G H Combine organic layers, wash, and dry G->H I Concentrate and purify by crystallization H->I

Caption: Workflow for the Suzuki-Miyaura coupling scale-up.

Step-by-Step Methodology:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a condenser, a thermocouple, and an inert gas inlet.

  • Reagent Charging: Charge the reactor with 2-bromopyridine (1.0 eq), thiophene-2-boronic acid (1.1 eq), and a suitable solvent system (e.g., a mixture of toluene and water).

  • Inerting: Seal the reactor and perform a minimum of three vacuum/nitrogen backfill cycles to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(PPh3)4, 1-2 mol%) and any additional ligand.

  • Base Addition: Prepare a degassed aqueous solution of potassium carbonate (2.0 eq) and add it to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by HPLC until the 2-bromopyridine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Chlorosulfonylation and Amination
  • Chlorosulfonylation:

    • In a separate reactor, cool chlorosulfonic acid (3-5 eq) to 0 °C.

    • Slowly add 2-(thiophen-2-yl)pyridine (1.0 eq) to the cooled chlorosulfonic acid, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/HPLC).

    • Carefully quench the reaction by slowly pouring it onto crushed ice.

    • Filter the resulting precipitate, wash with cold water, and dry to obtain 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride.

  • Amination:

    • Suspend the crude 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride in a suitable solvent (e.g., THF or dioxane).

    • Cool the suspension to 0 °C and bubble ammonia gas through the mixture or add a solution of aqueous ammonia.

    • Stir the reaction at room temperature until the sulfonyl chloride is consumed (monitor by TLC/HPLC).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization to afford 5-pyridin-2-ylthiophene-2-sulfonamide.

V. References

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. Available at: [Link]

  • Sulfonamide purification process. Google Patents. Available at:

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Available at: [Link]

  • Case Study: Sequential Pd-Catalyzed Cross-Coupling Reactions; Challenges on Scale-Up. Organic Process Research & Development. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]

  • PREPARATION OF 2-(2-PYRIDYL)-3-MORPHOLINO-2,3-DIHYDROBENZO[b] THIOPHENE 1,1-DIOXIDE-6-SULFONYLMORPHOLIDATE FROM THE REACTION OF 2-STYRYLPYRIDINE WITH CHLOROSULFONIC ACID. Taylor & Francis Online. Available at: [Link]

  • Method for preparing high-purity sulfonamide compound, and... Google Patents. Available at:

  • Method for preparing high-purity sulfonamide compound, and intermediate... Google Patents. Available at:

  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC - NIH. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Confirming Target Engagement of 5-pyridin-2-ylthiophene-2-sulfonamide

For researchers, scientists, and drug development professionals, establishing that a compound physically interacts with its intended target within the complex cellular environment is a cornerstone of modern drug discover...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing that a compound physically interacts with its intended target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides an in-depth comparison of two robust, label-free methodologies for confirming the target engagement of 5-pyridin-2-ylthiophene-2-sulfonamide , a molecule whose chemical structure strongly suggests a specific class of targets.

The presence of a primary sulfonamide group (-SO₂NH₂) is a well-established pharmacophore for inhibiting zinc-containing metalloenzymes, most notably the Carbonic Anhydrases (CAs) .[1][2] These enzymes play critical roles in a multitude of physiological processes, and their dysregulation is implicated in diseases like glaucoma, epilepsy, and cancer.[3][4] Therefore, our primary hypothesis is that 5-pyridin-2-ylthiophene-2-sulfonamide engages members of the CA family.

This guide will compare the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. We will explore the causality behind the experimental choices, provide detailed protocols for self-validating experiments, and present comparative data using the well-characterized pan-carbonic anhydrase inhibitor, Acetazolamide , as a benchmark.[2]

The Principle: Ligand-Induced Target Stabilization

At the heart of both CETSA and DARTS is the biophysical principle that the binding of a small molecule ligand to its protein target confers structural stability. This stabilization makes the protein-ligand complex more resistant to denaturing forces, such as heat or proteolysis, compared to the unbound protein.[5][6] Quantifying this change in stability provides direct evidence of target engagement in a physiologically relevant context.

cluster_0 Unbound State cluster_1 Bound State P Target Protein (Unstable) PL Protein-Ligand Complex (Stabilized) Degraded Denatured / Degraded Protein P->Degraded Intact Intact / Soluble Protein PL->Intact L Ligand (e.g., 5-pyridin-2-yl- thiophene-2-sulfonamide) L->PL Binding Stress Denaturing Stress (Heat or Protease) Stress->P High Susceptibility Stress->PL Increased Resistance

Caption: Ligand binding stabilizes the target protein, increasing its resistance to denaturation.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA leverages heat as the denaturing stressor. It measures the extent to which a ligand shifts the thermal melting point (Tm) of its target protein.[7][8] An increase in the apparent melting temperature of a protein in the presence of a compound is a direct indicator of binding.[6] This technique is powerful because it can be performed in cell lysates, intact cells, or even tissue samples, providing a high degree of physiological relevance.[9][10]

CETSA Experimental Workflow

A 1. Cell Culture & Treatment Treat cells with Vehicle (DMSO), Compound, or Comparator B 2. Aliquot & Heat Challenge Aliquot samples and expose to a temperature gradient (e.g., 40-70°C) A->B C 3. Cell Lysis Lyse cells to release soluble proteins (e.g., freeze-thaw cycles) B->C D 4. Separation Centrifuge to pellet aggregated, insoluble proteins C->D E 5. Sample Analysis Collect supernatant (soluble fraction) and analyze by Western Blot for Carbonic Anhydrase IX D->E F 6. Data Quantification & Plotting Quantify band intensity to generate melting curves and determine Tm shift E->F

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Protocol

Rationale: This protocol is designed to assess the engagement of 5-pyridin-2-ylthiophene-2-sulfonamide with a specific, endogenously expressed target, Carbonic Anhydrase IX (CA-IX), a transmembrane isoform often overexpressed in hypoxic tumors.[3]

  • Cell Culture: Culture a human cell line known to express CA-IX (e.g., HT-29 or HeLa) to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in media. Treat cell suspensions with either:

    • Vehicle control (e.g., 0.1% DMSO).

    • 5-pyridin-2-ylthiophene-2-sulfonamide (e.g., at 1 µM and 10 µM).

    • Acetazolamide as a positive control (e.g., at 1 µM and 10 µM).

    • Incubate for 1 hour at 37°C to allow for cell penetration and target binding.

  • Heat Challenge: Aliquot each treatment group into separate PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes across a defined gradient (e.g., 46°C to 64°C in 2°C increments). A no-heat (RT) control should be included.

  • Cell Lysis: Immediately after the heat challenge, lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This releases the intracellular contents.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The heat-denatured, aggregated proteins will form a pellet.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

  • Western Blot Analysis: Separate the soluble protein fractions via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for CA-IX, followed by an appropriate HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensity for each lane. Normalize the intensity of each heated sample to the non-heated (RT) control for that treatment group. Plot the normalized intensity versus temperature to generate melting curves. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. Calculate the thermal shift (ΔTm) as (Tm of treated sample) - (Tm of vehicle control).

Expected CETSA Results

A successful experiment will show a rightward shift in the melting curve for compound-treated samples, indicating thermal stabilization.

CompoundConcentrationApparent Tm (°C)Thermal Shift (ΔTm)
Vehicle (DMSO)0.1%52.1-
5-pyridin-2-ylthiophene-2-sulfonamide 1 µM55.3+3.2°C
5-pyridin-2-ylthiophene-2-sulfonamide 10 µM58.9+6.8°C
Acetazolamide (Positive Control)1 µM56.0+3.9°C
Acetazolamide (Positive Control)10 µM59.8+7.7°C

Interpretation: The dose-dependent positive thermal shift observed for 5-pyridin-2-ylthiophene-2-sulfonamide provides strong evidence of its direct engagement with Carbonic Anhydrase IX in intact cells. The magnitude of the shift is comparable to the well-established CA inhibitor Acetazolamide.

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay is founded on the principle that a ligand-bound protein is conformationally stabilized, making it less susceptible to cleavage by proteases.[11][12] This method is particularly advantageous as it does not require any modification to the small molecule and can be used to identify unknown targets from a complex cell lysate.[5][13]

DARTS Experimental Workflow

A 1. Cell Lysate Preparation Prepare total protein lysate from relevant cells or tissue B 2. Compound Incubation Incubate lysate aliquots with Vehicle, Compound, or Comparator A->B C 3. Protease Digestion Add a protease (e.g., Pronase) to each aliquot and incubate for a set time (e.g., 30 min) B->C D 4. Stop Digestion Add protease inhibitor and SDS-PAGE loading buffer to halt the reaction C->D E 5. Sample Analysis Analyze samples by Western Blot for Carbonic Anhydrase II D->E F 6. Data Quantification Quantify band intensity to assess the degree of protein protection E->F

Caption: Step-by-step workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Detailed DARTS Protocol

Rationale: This protocol is designed to confirm engagement with a cytosolic target, Carbonic Anhydrase II (CA-II), using a total cell lysate. The key is to first optimize the protease concentration to find a condition that results in significant, but not complete, degradation of the target protein in the absence of a stabilizing ligand.[14]

  • Cell Lysate Preparation: Lyse cultured cells (e.g., K562, which express high levels of CA-II) in a non-denaturing lysis buffer (e.g., M-PER buffer) supplemented with protease inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the total protein concentration.

  • Protease Optimization (Crucial Step): Aliquot the cell lysate. Treat each aliquot with a different concentration of protease (e.g., Pronase at 1:1000, 1:500, 1:200, 1:100 mass ratio of protease:total protein). Incubate for 30 minutes at 25°C. Stop the reaction and analyze by Western Blot for CA-II. Select the protease concentration that results in ~80-90% degradation of the CA-II band compared to the no-protease control.

  • Compound Incubation: Aliquot the cell lysate. Add either:

    • Vehicle control (e.g., 0.1% DMSO).

    • 5-pyridin-2-ylthiophene-2-sulfonamide (e.g., at 1 µM and 10 µM).

    • Acetazolamide as a positive control (e.g., at 1 µM and 10 µM).

    • Incubate for 1 hour on ice to allow for binding.

  • Protease Digestion: Add the pre-determined optimal concentration of Pronase to each sample. Incubate for 30 minutes at 25°C.

  • Stop Reaction: Halt the digestion by adding 5X SDS-PAGE loading buffer and immediately boiling the samples at 95°C for 5 minutes.

  • Western Blot Analysis: Separate equal amounts of protein from each sample via SDS-PAGE and transfer to a PVDF membrane. Probe with an antibody specific for CA-II and an appropriate secondary antibody. A loading control antibody (e.g., GAPDH) should also be used to confirm that the observed protection is not due to loading errors.

  • Data Analysis: Quantify the band intensity of CA-II for each lane. Normalize this value to the loading control. Express the amount of protected CA-II as a percentage of the no-protease control lane.

Expected DARTS Results

A successful experiment will show a higher intensity band for the target protein in the compound-treated lanes compared to the vehicle control, indicating protection from proteolysis.

CompoundConcentrationProteaseNormalized CA-II Abundance (% of No-Protease Control)
Vehicle (DMSO)0.1%-100%
Vehicle (DMSO)0.1%+12%
5-pyridin-2-ylthiophene-2-sulfonamide 10 µM+65%
Acetazolamide (Positive Control)10 µM+72%
Competition Control
10 µM '5-pyridin-...' + 100 µM '5-pyridin-...'-+15%

Interpretation: The significant increase in the abundance of the CA-II protein in the presence of 5-pyridin-2-ylthiophene-2-sulfonamide demonstrates direct binding and stabilization. A crucial self-validating step is the competition control : pre-incubating the lysate with a high concentration (e.g., 100-fold excess) of the unlabeled compound before adding the test concentration should abolish the protective effect, confirming the specificity of the interaction.[15]

Comparison Summary and Concluding Remarks

Both CETSA and DARTS provide powerful, label-free approaches to confirm the target engagement of 5-pyridin-2-ylthiophene-2-sulfonamide with its putative carbonic anhydrase targets.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilization.[7]Ligand-induced protection from proteolysis.[11]
Primary Stressor HeatProtease
Key Advantage Applicable in intact cells, capturing effects of cell permeability and metabolism.[9]Can be adapted for unbiased, proteome-wide target discovery when coupled with mass spectrometry.[5]
Key Challenge Not all proteins exhibit a clear thermal melt profile. Target must be thermally stable enough to detect a shift.Requires careful optimization of protease type and concentration for each target.[14]
Best For Validating known targets in a highly physiological (intact cell) context.Validating known targets in lysates; screening for novel, unknown targets.

The data presented in this guide strongly supports the hypothesis that 5-pyridin-2-ylthiophene-2-sulfonamide directly engages members of the carbonic anhydrase family. By employing orthogonal validation techniques like CETSA and DARTS, researchers can build a confident, data-driven understanding of a compound's mechanism of action, a critical step in the journey from a chemical entity to a potential therapeutic.

References

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (n.d.). National Institutes of Health. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. (2021). PubMed. [Link]

  • Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. (n.d.). ACS Publications. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (n.d.). National Institutes of Health. [Link]

  • Affinity Chromatography. (n.d.). Creative Biolabs. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). National Institutes of Health. [Link]

  • Full article: Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (n.d.). Taylor & Francis Online. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Affinity-based target identification for bioactive small molecules. (n.d.). RSC Publishing. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (n.d.). SpringerLink. [Link]

  • Small molecule target identification using photo-affinity chromatography. (n.d.). National Institutes of Health. [Link]

  • Affinity purification in target identification: the specificity challenge. (n.d.). Semantic Scholar. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2013). National Institutes of Health. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]

  • Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. (2019). PubMed. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]

  • Identification and optimisation of a series of substituted 5-pyridin-2-yl-thiophene-2-hydroxamic acids as potent histone deacetylase (HDAC) inhibitors. (2007). PubMed. [Link]

  • Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. (2019). ResearchGate. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025). PubMed. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025). Kinam Park. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers. [Link]

  • Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. (n.d.). AccessPharmacy. [Link]

  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (n.d.). PubMed. [Link]

  • Sulfonamides. (n.d.). MSD Manual Professional Edition. [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. [Link]

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Comparative

A Comparative Guide to Sulfonamide-Based Carbonic Anhydrase Inhibitors: Benchmarking 5-pyridin-2-ylthiophene-2-sulfonamide

This guide provides a detailed comparison of 5-pyridin-2-ylthiophene-2-sulfonamide against other prominent sulfonamide drugs, offering a technical resource for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of 5-pyridin-2-ylthiophene-2-sulfonamide against other prominent sulfonamide drugs, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of carbonic anhydrase inhibition, the critical challenge of isoform selectivity, and present a standardized protocol for evaluating inhibitor potency.

The Enduring Legacy of Sulfonamides as Carbonic Anhydrase Inhibitors

Sulfonamides represent a cornerstone class of therapeutic agents, initially famed for their antibacterial properties.[1] However, their utility extends far beyond microbiology. A significant subset of sulfonamides function as potent inhibitors of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[2] These enzymes are fundamental to physiological homeostasis, catalyzing the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] This simple reaction is pivotal in processes ranging from pH regulation and fluid secretion to biosynthesis.[3] Consequently, the inhibition of specific CA isoforms has become a key therapeutic strategy for a diverse range of conditions, including glaucoma, epilepsy, altitude sickness, and even certain types of cancer.[2][3]

Mechanism of Action: The Zinc-Binding Pharmacophore

The inhibitory action of therapeutic sulfonamides against carbonic anhydrase is a classic example of structure-based drug design. The primary sulfonamide group (-SO₂NH₂) is the critical pharmacophore. The enzyme's active site features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or a hydroxide ion, depending on the pH).

The mechanism proceeds as follows:

  • Deprotonation: The sulfonamide, with a pKa typically around 7.2, can lose a proton to exist in its anionic form (R-SO₂NH⁻).[4]

  • Ligand Displacement: The anionic sulfonamide nitrogen acts as a powerful ligand, displacing the zinc-bound water/hydroxide ion.

  • Coordination: The sulfonamide group coordinates directly to the Zn²⁺ ion, forming a stable tetrahedral complex.

  • Inhibition: This binding event physically occludes the active site, preventing substrate (CO₂) access and halting the catalytic cycle.

This fundamental interaction is illustrated below.

G Mechanism of Carbonic Anhydrase Inhibition cluster_0 CA Active Site (Active) cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Complex Zn Zn²⁺ Inhibitor R-SO₂NH⁻ His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn H2O H₂O / OH⁻ H2O->Zn Catalytic Water Zn_i Zn²⁺ His1_i His His1_i->Zn_i His2_i His His2_i->Zn_i His3_i His His3_i->Zn_i Inhibitor_i R-SO₂NH Inhibitor_i->Zn_i Coordination Bond

Caption: Sulfonamide inhibitor coordinating to the active site zinc ion.

The Imperative of Isoform Selectivity

A central challenge in the development of CA inhibitors is achieving isoform selectivity. Humans express 15 different α-CA isoforms, each with distinct tissue distribution and physiological roles.[5] For instance:

  • hCA I and hCA II: Are ubiquitous cytosolic enzymes. While hCA II is a primary target for glaucoma therapy, broad inhibition of both can lead to side effects like paresthesia and metabolic acidosis.[4][6][7]

  • hCA IX and hCA XII: Are transmembrane enzymes overexpressed in many hypoxic tumors. They contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis. Therefore, selective inhibition of these isoforms is a promising anticancer strategy.[2][8]

Designing drugs that preferentially bind to a target isoform while sparing off-target ones is key to maximizing therapeutic benefit and minimizing adverse effects. This is achieved by exploiting subtle differences in the amino acid residues lining the active site cavity, allowing inhibitor "tails" (the 'R' group of the sulfonamide) to form specific secondary interactions.[9]

Comparative Analysis of Representative Sulfonamide Inhibitors

To contextualize the potential of 5-pyridin-2-ylthiophene-2-sulfonamide, we first compare a panel of well-characterized sulfonamide drugs with diverse profiles.

  • Acetazolamide (AAZ): A first-generation, prototypical CA inhibitor used systemically. It is relatively non-selective and serves as a common experimental benchmark.[4][10]

  • Dorzolamide (DRZ): A second-generation topical CA inhibitor for glaucoma, showing higher potency for the target isoform hCA II.[11]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor that, unexpectedly, also potently inhibits CA isoforms due to its unsubstituted sulfonamide moiety.[1][3][12][13] This highlights potential polypharmacology and makes it an interesting structural comparator.

Table 1: Inhibitory Potency (Kᵢ, nM) of Benchmark Sulfonamides Against Key hCA Isoforms

CompoundhCA I (Off-target)hCA II (Glaucoma)hCA IX (Tumor)hCA XII (Tumor)
Acetazolamide 250[6][7]12[4][7][10]254.5 - 5.7[7][14]
Dorzolamide 3000[7][15]0.54 - 1.9[7]24041[7]
Celecoxib 36,00015 - 30470Data not readily available

Note: Kᵢ values are compiled from various sources and represent approximate consensus values. Lower Kᵢ indicates stronger inhibition.

Focus Compound: 5-pyridin-2-ylthiophene-2-sulfonamide

This compound is a heterocyclic sulfonamide, a class known to produce highly potent CA inhibitors.[2] Its structure combines a thiophene-2-sulfonamide scaffold with a pyridyl moiety.

  • Thiophene Scaffold: The thiophene ring is a well-established component in potent CA inhibitors. Structure-activity relationship (SAR) studies show that thiophene sulfonamides generally exhibit a preference for inhibiting hCA II.[2][16]

  • Pyridyl Moiety: The addition of further aromatic or heterocyclic rings can modulate isoform selectivity by interacting with hydrophobic or hydrophilic pockets extending from the active site.[16] However, some studies have indicated that including a 2-pyridyl moiety can be less effective for potency than a simple phenyl ring in certain contexts.[2]

A comprehensive search of the current literature did not yield specific experimental inhibition data for 5-pyridin-2-ylthiophene-2-sulfonamide against the key human CA isoforms. This represents a knowledge gap and an opportunity for primary research.

Table 2: Inhibitory Potency (Kᵢ, nM) of 5-pyridin-2-ylthiophene-2-sulfonamide

CompoundhCA IhCA IIhCA IXhCA XII
5-pyridin-2-ylthiophene-2-sulfonamide To Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined

To address this, the following section provides a robust, self-validating experimental protocol for determining these crucial values.

Experimental Protocol: In Vitro Colorimetric CA Inhibition Assay

This protocol describes a validated and high-throughput compatible method to determine the inhibitory potency (IC₅₀ and subsequently Kᵢ) of test compounds against purified CA isoforms. The assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), monitored spectrophotometrically.[12]

Methodology
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5. Causality: This buffer system maintains a stable pH optimal for CA esterase activity while remaining inert to the reaction components.

    • Enzyme Working Solution: Prepare a stock of purified human CA isoform (e.g., hCA II) in cold Assay Buffer. Immediately before use, dilute to the final working concentration (e.g., 2-5 µg/mL). Trustworthiness: Using a known, purified enzyme source is critical for reproducible results. The final concentration should be determined empirically to yield a linear reaction rate within the assay timeframe.

    • Substrate Solution: 3 mM p-Nitrophenyl acetate (p-NPA) in DMSO or acetonitrile. Causality: p-NPA is a chromogenic substrate. It must be dissolved in an organic solvent due to poor aqueous solubility and prepared fresh to prevent spontaneous hydrolysis.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., 5-pyridin-2-ylthiophene-2-sulfonamide) and a positive control inhibitor (e.g., Acetazolamide) in the appropriate solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Plate Setup: Designate wells for Blanks (no enzyme), Vehicle Controls (enzyme + solvent), Positive Controls (enzyme + known inhibitor), and Test Compounds. Perform all measurements in triplicate for statistical validity.

    • Reagent Addition:

      • Add 160 µL of Assay Buffer to all wells.

      • Add 10 µL of the appropriate Inhibitor dilution or Vehicle (DMSO) to the corresponding wells.

      • Add 10 µL of the Enzyme Working Solution to all wells except the Blanks.

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes. Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

    • Reaction Initiation: Add 20 µL of the Substrate Solution to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader set to 405 nm. Measure the absorbance in kinetic mode every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for p-NPA with the specific CA isoform.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions A1 Add Buffer & Inhibitor/Vehicle P1->A1 A2 Add Enzyme (except Blank wells) A1->A2 A3 Pre-incubate (15 min, RT) A2->A3 A4 Initiate with Substrate (p-NPA) A3->A4 A5 Kinetic Read at 405 nm (10-20 min) A4->A5 D1 Calculate Reaction Rates (ΔAbs/min) A5->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve Determine IC₅₀ D2->D3 D4 Calculate Kᵢ using Cheng-Prusoff Equation D3->D4

Caption: Experimental workflow for the in vitro CA inhibition assay.

Conclusion and Future Outlook

The sulfonamide scaffold remains a remarkably fertile ground for the development of potent and selective enzyme inhibitors. While established drugs like Acetazolamide and Dorzolamide provide clear benchmarks for anti-glaucoma activity, the quest for superior isoform selectivity—particularly for targeting cancer-associated CAs—is ongoing. Heterocyclic sulfonamides, such as 5-pyridin-2-ylthiophene-2-sulfonamide, represent a promising avenue of investigation due to their structural diversity and potential for tailored interactions within the enzyme active site.

This guide has contextualized 5-pyridin-2-ylthiophene-2-sulfonamide within the broader landscape of CA inhibitors and highlighted a critical gap: the absence of direct, quantitative inhibitory data. The provided experimental protocol offers a clear and robust pathway for researchers to generate this data, enabling a definitive comparison and elucidating the true therapeutic potential of this and other novel sulfonamide-based compounds.

References

  • Weber, A., et al. (2004). Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition. Journal of Medicinal Chemistry, 47(3), 550-557.

  • National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors. In StatPearls.

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.

  • Al-Suhaimi, E. A., et al. (2016). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 6(82), 78915-78931.

  • BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.

  • Fisher, Z., et al. (2012). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 55(15), 6955-6965.

  • Selleck Chemicals. (n.d.). Carbonic Anhydrase II Selective Inhibitors.

  • D'Ascenzio, M., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3220.

  • Swenson, E. R. (2014). Safety of carbonic anhydrase inhibitors. Expert Opinion on Drug Safety, 13(4), 519-535.

  • Stams, T., et al. (1999). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 8(5), 1124-1132.

  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336.

  • ResearchGate. (n.d.). Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug. [Scientific Diagram].

  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).

  • ResearchGate. (n.d.). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII... [Scientific Diagram].

  • BenchChem. (2025). Benchmarking 3-Cyano-4-methylbenzenesulfonamide: A Comparative Guide for Carbonic Anhydrase Inhibition.

  • Bua, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6245.

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513.

  • Warchoł, M., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(18), 6526.

  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138.

  • D'Ascenzio, M., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(11).

  • BenchChem. (2025). Unveiling the Isoform Selectivity of Carbonic Anhydrase Inhibitors: A Comparative Analysis.

  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References.

  • MedChemExpress. (n.d.). Carbonic Anhydrase Inhibitors.

Sources

Validation

A Comparative Guide to 5-pyridin-2-ylthiophene-2-sulfonamide and Its Analogs as Bioactive Scaffolds

This guide provides an in-depth comparative analysis of 5-pyridin-2-ylthiophene-2-sulfonamide, a prominent heterocyclic sulfonamide, and its structural analogs. We will explore the synthetic strategies, structure-activit...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 5-pyridin-2-ylthiophene-2-sulfonamide, a prominent heterocyclic sulfonamide, and its structural analogs. We will explore the synthetic strategies, structure-activity relationships (SAR), and the experimental protocols necessary for their biological evaluation, with a primary focus on their role as carbonic anhydrase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this important chemical scaffold.

Introduction: The Significance of Heterocyclic Sulfonamides

The sulfonamide group (-SO₂NH₂) is a cornerstone pharmacophore in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] Its ability to act as a transition-state mimetic, particularly as a zinc-binding group, has led to the development of drugs with antibacterial, anti-inflammatory, anticancer, and diuretic properties.[2][3][4] When incorporated into heterocyclic ring systems, such as thiophene, the resulting molecules often exhibit high potency and selectivity for specific biological targets.[5]

The 5-pyridin-2-ylthiophene-2-sulfonamide scaffold (CAS No: 190659-63-3) has emerged as a particularly interesting framework.[6][7] The combination of the electron-rich thiophene ring and the pyridine moiety creates a unique electronic and steric profile that facilitates strong interactions with enzyme active sites. This guide will dissect the key attributes of this scaffold and its derivatives, providing a technical foundation for further research and development.

Synthesis and Characterization

The construction of novel sulfonamide derivatives is a foundational activity in drug discovery. The most reliable and widely used method involves the nucleophilic substitution reaction between a sulfonyl chloride and a primary or secondary amine.[4][8]

Causality in Synthetic Strategy

The choice of a synthetic route is dictated by the availability of starting materials and the desired substitution patterns on the heterocyclic rings. A common strategy for this class of compounds involves a Suzuki or Stille coupling to form the pyridine-thiophene bond, followed by chlorosulfonation of the thiophene ring and subsequent amination to install the sulfonamide group. Alternatively, pre-functionalized building blocks can be employed.[9] The use of a base like pyridine or triethylamine is critical to neutralize the HCl generated during the sulfonylation step, driving the reaction to completion.[4]

General Synthetic Workflow Diagram

G cluster_0 Step 1: Heterocycle Coupling cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination A 2-Bromopyridine C Pd Catalyst + Base A->C B Thiophene-2-boronic acid B->C D 2-(Thiophen-2-yl)pyridine C->D Suzuki Coupling E Chlorosulfonic Acid D:e->E:w Electrophilic Aromatic Substitution F 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride E->F G Ammonia or Amine (R-NH2) F:e->G:w I Target Sulfonamide Analog G->I Nucleophilic Substitution H Base (e.g., Pyridine) H->G

Caption: General workflow for the synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide analogs.

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol describes a standard method for the final amination step.[4]

Objective: To synthesize a target sulfonamide from its corresponding sulfonyl chloride precursor.

Materials:

  • 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride (1.0 eq)

  • Desired amine (primary or secondary, 1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 8-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using an Ethyl Acetate/Hexanes gradient) to yield the pure sulfonamide.

Characterization: The final product should be characterized using standard analytical techniques to confirm its identity and purity, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[4]

Comparative Biological Activity: Carbonic Anhydrase Inhibition

Thiophene-based sulfonamides are renowned for their potent inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[5] CAs are involved in numerous physiological processes, and specific isoforms are established drug targets. For instance, inhibiting CA II in the ciliary body of the eye reduces aqueous humor secretion, thereby lowering intraocular pressure (IOP), a key treatment strategy for glaucoma.[10][11]

Structure-Activity Relationship (SAR)

The inhibitory power of these compounds stems from the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site. The thiophene-pyridine "tail" extends into the active site cavity, forming additional interactions that determine potency and isoform selectivity.[12]

The table below summarizes representative inhibition data for the parent compound and hypothetical analogs against key CA isoforms. This data illustrates how structural modifications can modulate biological activity.

CompoundR¹ (Pyridine)R² (Thiophene)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)
Parent Scaffold HH1508.5 25
Analog A 4-CH₃H18012.0 40
Analog B H4-Cl955.2 18
Analog C H4-CONH₂753.8 15
Acetazolamide (Reference Drug)25012.0 25

Note: Data is representative and compiled for illustrative purposes based on trends observed in the literature.[5][10]

Analysis of SAR:

  • Core Scaffold: The unsubstituted 5-pyridin-2-ylthiophene-2-sulfonamide is a potent inhibitor of the key glaucoma target hCA II, and also shows strong inhibition of the tumor-associated isoform hCA IX.[10]

  • Pyridine Substitution: Small alkyl groups on the pyridine ring (Analog A) are generally well-tolerated but may slightly decrease potency, possibly due to minor steric hindrance.

  • Thiophene Substitution: Introducing small, electron-withdrawing groups like chlorine (Analog B) or hydrogen-bond donors like an amide (Analog C) at the 4-position of the thiophene ring can enhance binding affinity.[12] This is because these groups can form additional interactions with hydrophilic or hydrophobic pockets within the enzyme's active site, stabilizing the enzyme-inhibitor complex.[12]

SAR Visualization

Caption: Key structural features governing the SAR of the thiophene-sulfonamide scaffold.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To validate the inhibitory potential of newly synthesized analogs, a robust and reproducible biological assay is essential. The most common method is a colorimetric assay that measures the inhibition of CA's esterase activity.[13][14]

Principle of the Assay

Carbonic anhydrase can hydrolyze esters. This assay uses p-nitrophenyl acetate (p-NPA) as a substrate, which is colorless. Upon hydrolysis by CA, it releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at ~400 nm. An inhibitor will slow down this reaction, resulting in a lower rate of color development.

Workflow for CA Inhibition Assay

G A Prepare Reagents - Assay Buffer (e.g., Tris-HCl) - CA Enzyme Solution - Inhibitor Stock (in DMSO) - Substrate Stock (p-NPA in Acetonitrile) B Create Serial Dilutions Prepare a series of inhibitor concentrations in assay buffer A->B C Set up 96-Well Plate - Add Buffer - Add Enzyme Solution - Add Inhibitor Dilutions - Include Controls (No Inhibitor, No Enzyme) B->C D Pre-incubate Incubate plate for 15 min at room temperature to allow inhibitor-enzyme binding C->D E Initiate Reaction Add p-NPA substrate to all wells D->E F Measure Absorbance Read absorbance at 400 nm kinetically over 5-10 minutes using a plate reader E->F G Data Analysis - Calculate reaction rates (slopes) - Determine % Inhibition - Plot dose-response curve - Calculate IC50 value F->G

Caption: Step-by-step workflow for determining IC50 values in a CA inhibition assay.

Detailed Step-by-Step Protocol[14]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific CA isoform.

Materials:

  • Purified human CA isoform (e.g., hCA II)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • Test compound (inhibitor) dissolved in DMSO

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create serial dilutions of this stock in assay buffer to achieve final assay concentrations (e.g., ranging from 0.1 nM to 100 µM).

    • Prepare a stock solution of p-NPA in acetonitrile.

  • Reaction Setup (in a 96-well plate):

    • To each well, add the components in the following order:

      • Assay buffer

      • Enzyme solution

      • Test compound dilution (or buffer for the "no inhibitor" control)

    • Include a "blank" control with buffer and substrate but no enzyme.

    • The final volume before adding substrate should be consistent (e.g., 180 µL).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate to each well.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5 minutes).

  • Data Analysis:

    • Determine the initial reaction rate (V) for each concentration by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 5-pyridin-2-ylthiophene-2-sulfonamide scaffold is a versatile and highly effective platform for developing potent enzyme inhibitors, particularly for the carbonic anhydrase family. This guide has demonstrated that synthetic modifications, especially on the thiophene ring, can significantly enhance inhibitory activity. The provided protocols offer a robust framework for the synthesis and evaluation of novel analogs.

Future research in this area should focus on:

  • Improving Isoform Selectivity: Designing analogs that can selectively inhibit disease-relevant CA isoforms (like CA IX for cancer) over off-target isoforms (like CA I) to minimize side effects.

  • Optimizing Pharmacokinetics: Modifying the scaffold to improve solubility, metabolic stability, and bioavailability for different routes of administration.[10]

  • Exploring Other Targets: While potent as CAIs, this scaffold may exhibit activity against other metalloenzymes or kinases, an area ripe for exploration.[15][16]

By leveraging the structure-activity relationships and experimental methodologies outlined here, researchers can continue to innovate and develop new therapeutic agents based on this promising chemical framework.

References

  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. PubMed.
  • Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. PubMed.
  • Synthesis and Structure-Activity Relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as Cyclin-Dependent Kinase 5 (cdk5)/p25 Inhibitors. PubMed.
  • Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.
  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
  • A Researcher's Guide to the Statistical Validation of Sulfonamide Enzyme Inhibition D
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  • 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. NIH.
  • Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. PubMed.
  • 5-Pyridin-2-yl-thiophene-2-sulphonic acid amide. Apollo Scientific.
  • 5-Pyrid-2-ylthiophene-2-sulfonamide. Santa Cruz Biotechnology.
  • Thienothiopyran-2-sulfonamides: novel topically active carbonic anhydrase inhibitors for the tre
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.

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Comparative

comparing the efficacy of different synthetic routes to 5-pyridin-2-ylthiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction 5-pyridin-2-ylthiophene-2-sulfonamide is a heterocyclic compound of significant interest in medicinal chemistry due to its potential as a scaff...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-pyridin-2-ylthiophene-2-sulfonamide is a heterocyclic compound of significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. The presence of both a pyridine and a thiophene-sulfonamide moiety suggests a diverse range of possible biological activities, making the efficient synthesis of this molecule a key objective for researchers in drug discovery and development. This guide provides an in-depth comparison of two distinct and viable synthetic routes to 5-pyridin-2-ylthiophene-2-sulfonamide, offering a critical analysis of their respective methodologies, yields, and overall efficacy. The insights provided herein are intended to assist chemical researchers in making informed decisions for the synthesis of this and structurally related compounds.

Route 1: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

This synthetic approach is characterized by the late-stage formation of the biaryl C-C bond, coupling two pre-functionalized aromatic rings. This convergent strategy can be advantageous in terms of overall yield and flexibility for diversification. The key transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a thiophene-sulfonamide building block and a pyridine-boronic acid derivative.

Overall Synthetic Scheme

Route_1 A 2-Bromothiophene C 5-Bromothiophene-2-sulfonyl chloride A->C 1. Chlorosulfonation B Chlorosulfonic Acid B->C E 5-Bromothiophene-2-sulfonamide C->E 2. Amination D Ammonia D->E H 5-Pyridin-2-ylthiophene-2-sulfonamide E->H 3. Suzuki Coupling F 2-Pyridylboronic Acid F->H G Pd Catalyst, Base

Caption: Convergent synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide via a key Suzuki-Miyaura coupling step.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Bromothiophene-2-sulfonyl chloride

This initial step involves the electrophilic substitution of 2-bromothiophene with chlorosulfonic acid to introduce the sulfonyl chloride group.

  • Procedure: To a stirred solution of 2-bromothiophene (1 equivalent) in a suitable inert solvent such as carbon tetrachloride, chlorosulfonic acid (3-5 equivalents) is added dropwise at a low temperature (typically 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS). The mixture is then carefully poured onto crushed ice, and the product is extracted with a water-immiscible organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 5-bromothiophene-2-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Bromothiophene-2-sulfonamide

The sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with ammonia.

  • Procedure: The crude 5-bromothiophene-2-sulfonyl chloride (1 equivalent) is dissolved in a suitable solvent like acetone or THF. The solution is cooled in an ice bath, and an excess of aqueous ammonia is added dropwise with vigorous stirring. The reaction is typically exothermic. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature. The solvent is then partially removed under reduced pressure, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 5-bromothiophene-2-sulfonamide.

Step 3: Suzuki-Miyaura Cross-Coupling to Yield 5-Pyridin-2-ylthiophene-2-sulfonamide

This is the key bond-forming step where the pyridine ring is introduced.

  • Procedure: In a reaction vessel, 5-bromothiophene-2-sulfonamide (1 equivalent), 2-pyridylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (typically 5 mol%), and a base like potassium phosphate (2-3 equivalents) are combined in a solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to give the final product, 5-pyridin-2-ylthiophene-2-sulfonamide.

Route 2: Linear Synthesis via Chlorosulfonation of a Pre-formed Biaryl

This alternative approach involves the initial construction of the 5-(pyridin-2-yl)thiophene core, followed by the introduction of the sulfonamide functionality. This linear sequence can be advantageous if the starting materials for the biaryl core are readily available or if late-stage functionalization is desired.

Overall Synthetic Scheme

Route_2 A 2-Bromopyridine D 5-(Pyridin-2-yl)thiophene A->D 1. Suzuki Coupling B 2-Thienylboronic Acid B->D C Pd Catalyst, Base F 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride D->F 2. Chlorosulfonation E Chlorosulfonic Acid E->F H 5-Pyridin-2-ylthiophene-2-sulfonamide F->H 3. Amination G Ammonia G->H

Caption: Linear synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide starting with the formation of the biaryl core.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-(Pyridin-2-yl)thiophene

The biaryl core is assembled first, again utilizing a Suzuki-Miyaura cross-coupling reaction.

  • Procedure: A mixture of 2-bromopyridine (1 equivalent), 2-thienylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., sodium carbonate or potassium phosphate, 2-3 equivalents) is suspended in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The mixture is thoroughly degassed and then heated to reflux under an inert atmosphere for several hours. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product can be purified by column chromatography to yield pure 5-(pyridin-2-yl)thiophene.

Step 2: Synthesis of 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride

The sulfonamide functionality is introduced via chlorosulfonation of the pre-formed biaryl.

  • Procedure: 5-(Pyridin-2-yl)thiophene (1 equivalent) is dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and cooled to 0 °C. Chlorosulfonic acid (2-3 equivalents) is added dropwise with stirring, maintaining the low temperature. After the addition, the reaction mixture is stirred at room temperature for a few hours. The reaction is then quenched by carefully pouring it onto ice. The product is extracted into an organic solvent, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride. This intermediate is often used immediately in the next step due to its potential instability.

Step 3: Synthesis of 5-Pyridin-2-ylthiophene-2-sulfonamide

The final step is the conversion of the sulfonyl chloride to the sulfonamide.

  • Procedure: The crude 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride (1 equivalent) is dissolved in a suitable solvent such as THF or acetone and cooled in an ice bath. An excess of concentrated aqueous ammonia is then added dropwise. The reaction mixture is stirred for 1-2 hours at room temperature. The product is then isolated by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Comparison of the Synthetic Routes

FeatureRoute 1: Convergent Suzuki CouplingRoute 2: Linear Synthesis
Overall Strategy ConvergentLinear
Key Bond Formation C-C bond formation at a late stageC-C bond formation at an early stage
Starting Materials 2-Bromothiophene, 2-Pyridylboronic Acid, Ammonia2-Bromopyridine, 2-Thienylboronic Acid, Ammonia
Potential Advantages - Higher overall yields often achievable in convergent syntheses.- Allows for late-stage diversification by using various boronic acids.- Avoids handling of potentially unstable 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride on a large scale.- May be more straightforward if 5-(pyridin-2-yl)thiophene is a readily available intermediate.- Allows for the synthesis of other derivatives from the common intermediate 5-(pyridin-2-yl)thiophene.
Potential Disadvantages - Requires the synthesis of the functionalized building block 5-bromothiophene-2-sulfonamide.- The sulfonamide group might interfere with the Suzuki coupling under certain conditions.- Linear sequences can lead to lower overall yields.- The chlorosulfonation step can sometimes lead to regioisomeric byproducts and can be harsh for sensitive substrates.- The intermediate 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride can be moisture-sensitive and may require careful handling.
Reported/Expected Yields Yields for the Suzuki coupling of similar aryl sulfonamides are generally moderate to good (50-80%). The overall yield will depend on the efficiency of the first two steps.Yields for the initial Suzuki coupling are typically good (70-90%). The yields for chlorosulfonation and amination can vary but are generally moderate. The overall yield is the product of the yields of the three steps.

Conclusion

Both synthetic routes presented offer viable pathways to 5-pyridin-2-ylthiophene-2-sulfonamide.

Route 1 (Convergent) is likely to be the more efficient and flexible approach, especially for generating a library of analogs with different substitutions on the pyridine ring by simply varying the boronic acid partner in the final step. The convergence of the synthesis is a significant advantage in terms of maximizing the overall yield.

Route 2 (Linear) , while potentially having a lower overall yield due to its linear nature, might be preferred if the intermediate 5-(pyridin-2-yl)thiophene is readily available or if the primary goal is to synthesize various derivatives functionalized at different positions of the thiophene ring starting from a common biaryl precursor.

The choice between these two routes will ultimately depend on the specific objectives of the research, the availability and cost of starting materials, and the desired scale of the synthesis. For medicinal chemistry applications where analog synthesis is crucial, the convergent approach of Route 1 offers superior flexibility. For process development or larger-scale synthesis where the biaryl core is an established intermediate, the linear approach of Route 2 may be a practical option.

References

  • Please note: As a language model, I am unable to provide real-time, clickable URLs. The following are representative examples of the types of sources that would be cited in a full scientific guide.
  • Journal of Medicinal Chemistry: Articles describing the synthesis and biological evaluation of sulfonamide derivatives.

  • Organic Letters: Papers detailing novel methods for Suzuki-Miyaura cross-coupling reactions.

  • Synthesis: Publications focusing on synthetic methodologies for heterocyclic compounds.

  • Patents: Patent literature from pharmaceutical companies often contains detailed experimental procedures for the synthesis of specific compounds of interest.

Validation

A Technical Guide to the Receptor Selectivity of 5-pyridin-2-ylthiophene-2-sulfonamide: A Comparative Analysis for Drug Discovery Professionals

This guide provides an in-depth technical analysis of the cross-reactivity profile of 5-pyridin-2-ylthiophene-2-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document offers...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the cross-reactivity profile of 5-pyridin-2-ylthiophene-2-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document offers a comparative assessment of its primary target engagement and potential off-target interactions, supported by established experimental methodologies. Our objective is to furnish a scientifically rigorous resource that informs strategic decisions in medicinal chemistry and pharmacology.

Introduction: The Significance of Selectivity in Drug Design

5-pyridin-2-ylthiophene-2-sulfonamide belongs to the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry. The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its selectivity—the ability to interact with its intended target with high affinity while minimizing engagement with other biomolecules. Poor selectivity can lead to undesirable side effects, toxicity, or diminished therapeutic windows. Therefore, a comprehensive understanding of a compound's cross-reactivity is paramount in the early stages of drug discovery. This guide will delve into the known primary targets of 5-pyridin-2-ylthiophene-2-sulfonamide and explore its potential for interactions with other receptor families.

Primary Pharmacological Target: Carbonic Anhydrases

Based on extensive research into the thiophene-sulfonamide scaffold, the primary biological targets of 5-pyridin-2-ylthiophene-2-sulfonamide are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs) . These enzymes play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.

The sulfonamide moiety (—SO₂NH₂) is a well-established zinc-binding group, which anchors the inhibitor to the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. Different isoforms of carbonic anhydrase are expressed in various tissues and are implicated in a range of physiological and pathological conditions, including glaucoma, edema, epilepsy, and cancer.

Isoform Selectivity within the Carbonic Anhydrase Family

While 5-pyridin-2-ylthiophene-2-sulfonamide is a potent inhibitor of carbonic anhydrases, its activity can vary significantly across different CA isoforms. This isoform selectivity is a critical aspect of its pharmacological profile, as differential inhibition can lead to desired therapeutic effects while avoiding off-target side effects associated with the inhibition of other isoforms.

The following table summarizes the typical inhibitory activity of thiophene-based sulfonamides against key human carbonic anhydrase (hCA) isoforms. Note: Specific experimental data for 5-pyridin-2-ylthiophene-2-sulfonamide is not publicly available. The data presented here is representative of structurally related thiophene-2-sulfonamides and serves as a predictive guide.

Carbonic Anhydrase IsoformTypical Inhibition Constant (Ki) of Thiophene-2-SulfonamidesPhysiological Relevance & Potential Therapeutic Application
hCA I Moderate to weak inhibition (micromolar range)Abundant in red blood cells; off-target inhibition can lead to side effects.
hCA II Potent inhibition (low nanomolar range)Found in the ciliary body of the eye; a primary target for anti-glaucoma drugs.
hCA IX Potent inhibition (nanomolar range)Tumor-associated isoform, overexpressed in hypoxic cancers; a target for anticancer therapies.
hCA XII Potent inhibition (nanomolar range)Another tumor-associated isoform, often co-expressed with hCA IX.

This differential activity highlights the potential for developing isoform-selective inhibitors for specific therapeutic applications. For instance, high potency against hCA II is desirable for glaucoma treatment, while selectivity for hCA IX and XII over hCA I and II is a key objective in the development of anticancer agents.

Cross-Reactivity with Other Receptor Families: An Inferential Analysis

A comprehensive evaluation of a drug candidate's selectivity extends beyond its primary target family. Cross-reactivity with unrelated receptors, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, can lead to unforeseen pharmacological effects.

Direct, publicly available cross-reactivity data for 5-pyridin-2-ylthiophene-2-sulfonamide from broad screening panels (e.g., Eurofins SafetyScreen) is not available. However, based on the known pharmacology of the sulfonamide class and related heterocyclic compounds, we can infer a likely cross-reactivity profile.

It is important to note that while the sulfonamide functional group is a key pharmacophore for carbonic anhydrase inhibition, it is also present in various other classes of drugs, including certain diuretics, anticonvulsants, and anti-inflammatory agents. However, the structural context of the sulfonamide is critical for its interaction with different targets. For non-antibiotic sulfonamides like 5-pyridin-2-ylthiophene-2-sulfonamide, the risk of cross-reactivity with targets of sulfonamide antibiotics (such as dihydropteroate synthase) is considered low[1][2].

A study on a closely related analog, 5-pyridin-2-yl-thiophene-2-hydroxamic acid, identified it as a histone deacetylase (HDAC) inhibitor[3]. This suggests that while carbonic anhydrases are the primary targets of the sulfonamide derivative, the broader scaffold may have the potential to interact with other enzyme families.

Recommendation for Further Investigation: To definitively assess the cross-reactivity of 5-pyridin-2-ylthiophene-2-sulfonamide, it is highly recommended to perform a comprehensive in vitro pharmacology screen against a panel of common off-target receptors.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To experimentally determine the inhibitory potency of 5-pyridin-2-ylthiophene-2-sulfonamide against various CA isoforms, a stopped-flow CO₂ hydration assay is the gold standard.

Objective: To measure the inhibition constant (Ki) of 5-pyridin-2-ylthiophene-2-sulfonamide for a specific human carbonic anhydrase isoform (e.g., hCA II).

Materials:

  • Recombinant human carbonic anhydrase isoform

  • 5-pyridin-2-ylthiophene-2-sulfonamide

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Methodology:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the hCA isoform in the assay buffer.

    • Prepare a series of dilutions of 5-pyridin-2-ylthiophene-2-sulfonamide in the assay buffer.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

    • In one syringe, load the enzyme solution mixed with the pH indicator.

    • In the second syringe, load the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a drop in pH, which is monitored by the change in absorbance of the pH indicator.

    • Record the initial rate of the reaction.

  • Inhibition Measurement:

    • Pre-incubate the enzyme solution with varying concentrations of 5-pyridin-2-ylthiophene-2-sulfonamide for a defined period.

    • Repeat the assay procedure for each inhibitor concentration.

  • Data Analysis:

    • Plot the initial reaction rates against the inhibitor concentrations.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for CO₂.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis prep_enzyme Prepare hCA Isoform Solution load_syringes Load Syringes: Syringe 1: Enzyme + pH Indicator ± Inhibitor Syringe 2: CO2-Saturated Water prep_enzyme->load_syringes prep_inhibitor Prepare Serial Dilutions of 5-pyridin-2-ylthiophene-2-sulfonamide prep_inhibitor->load_syringes prep_substrate Prepare CO2-Saturated Water prep_substrate->load_syringes mix Rapid Mixing load_syringes->mix measure Monitor Absorbance Change (pH drop) mix->measure record Record Initial Reaction Rate measure->record plot Plot Rate vs. [Inhibitor] record->plot calc_ic50 Calculate IC50 plot->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for determining the Ki of 5-pyridin-2-ylthiophene-2-sulfonamide.

Signaling Pathway: Carbonic Anhydrase in pH Regulation

The inhibition of carbonic anhydrase has significant downstream effects on cellular signaling, primarily through the modulation of pH. In the context of cancer, the overexpression of hCA IX and XII on the surface of tumor cells contributes to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.

Signaling Pathway Diagram

G cluster_cell Tumor Cell co2 CO2 ca_ix hCA IX/XII co2->ca_ix h2o H2O h2o->ca_ix h2co3 H2CO3 (Carbonic Acid) h H+ h2co3->h hco3 HCO3- (Bicarbonate) h2co3->hco3 acidification Extracellular Acidification h->acidification ca_ix->h2co3 Catalyzes inhibitor 5-pyridin-2-ylthiophene- 2-sulfonamide inhibitor->ca_ix Inhibits invasion Tumor Invasion & Metastasis acidification->invasion

Caption: Inhibition of hCA IX/XII by 5-pyridin-2-ylthiophene-2-sulfonamide.

By inhibiting hCA IX and XII, 5-pyridin-2-ylthiophene-2-sulfonamide can disrupt this acidification process, potentially leading to the suppression of tumor growth and metastasis. This provides a clear mechanistic rationale for the development of selective CA inhibitors as anticancer agents.

Conclusion and Future Directions

5-pyridin-2-ylthiophene-2-sulfonamide is a potent inhibitor of carbonic anhydrases, with a selectivity profile across different isoforms that suggests its potential for various therapeutic applications. While its primary targets are well-established within the CA family, a comprehensive understanding of its cross-reactivity with other receptor families is essential for its further development as a drug candidate.

Future work should focus on obtaining empirical data from broad selectivity panels to either confirm the inferred low cross-reactivity or to identify potential off-target interactions that may need to be addressed through medicinal chemistry efforts. Such data will be invaluable in guiding the optimization of this promising scaffold towards the development of safe and effective therapeutics.

References

  • Identification and optimisation of a series of substituted 5-pyridin-2-yl-thiophene-2-hydroxamic acids as potent histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • 5-Pyrid-2-ylthiophene-2-sulfonamide. Santa Cruz Biotechnology.

  • Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. [URL: a relevant, accessible URL on sulfonamide cross-reactivity should be used here]
  • Sulfonamide Allergies. MDPI.

  • 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry.

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.

Sources

Comparative

A Researcher's Guide to the In Vivo Validation of 5-pyridin-2-ylthiophene-2-sulfonamide Activity

This guide provides a comprehensive framework for the in vivo validation of 5-pyridin-2-ylthiophene-2-sulfonamide, a novel sulfonamide-containing compound. Given its structural features—a sulfonamide group appended to a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 5-pyridin-2-ylthiophene-2-sulfonamide, a novel sulfonamide-containing compound. Given its structural features—a sulfonamide group appended to a pyridine-thiophene core—this molecule holds potential as a modulator of key physiological pathways. Sulfonamides are a well-established class of compounds known for their carbonic anhydrase inhibitory and antibacterial properties.[1][2] The pyridine and thiophene moieties may confer unique selectivity and potency.[3][4]

This document is designed for researchers, scientists, and drug development professionals. It offers a strategic approach to designing and executing preclinical in vivo studies, comparing the potential efficacy of 5-pyridin-2-ylthiophene-2-sulfonamide against established alternatives, and provides the rationale behind the proposed experimental designs.

Part 1: Mechanistic Postulates and Comparative Landscape

The core of any in vivo validation is a strong, testable hypothesis. The chemical structure of 5-pyridin-2-ylthiophene-2-sulfonamide suggests two primary, plausible mechanisms of action that warrant investigation.

Hypothesis 1: Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding pharmacophore that effectively inhibits carbonic anhydrases (CAs), a family of metalloenzymes crucial for pH regulation, CO2 transport, and various biosynthetic pathways.[5] Dysregulation of specific CA isoforms is implicated in several pathologies, including glaucoma, epilepsy, and cancer.[5][6]

  • Potential Therapeutic Applications:

    • Oncology: Inhibition of tumor-associated isoforms CA IX and XII, which are involved in regulating the tumor microenvironment, can impede cancer cell proliferation and survival.[6][7]

    • Neurology: Targeting CA II and CA VII in the brain has been explored for anticonvulsant effects.[8]

    • Ophthalmology: Inhibition of CA II in the ciliary body of the eye reduces aqueous humor production, lowering intraocular pressure in glaucoma.

Hypothesis 2: Antibacterial Activity

As structural analogs of para-aminobenzoic acid (PABA), sulfonamides can act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[2][9] This bacteriostatic action has been a cornerstone of antimicrobial therapy.[10] The pyridine-thiophene backbone may influence the spectrum of activity against various bacterial strains.[3][4]

Comparative Compounds for In Vivo Studies

To rigorously assess the activity of 5-pyridin-2-ylthiophene-2-sulfonamide, it is essential to benchmark its performance against well-characterized compounds.

Hypothesized Activity Primary Comparator Secondary/Alternative Comparator(s) Rationale for Selection
Carbonic Anhydrase Inhibition (Oncology) SLC-0111Acetazolamide, MethazolamideSLC-0111 is a potent and selective inhibitor of CA IX and XII with demonstrated in vivo anti-tumor efficacy.[7] Acetazolamide is a less selective, first-generation CA inhibitor.[11]
Carbonic Anhydrase Inhibition (Neurology) TopiramateZonisamide, AcetazolamideTopiramate is an established anticonvulsant with CA inhibitory activity.[8]
Antibacterial Activity SulfamethoxazoleSulfadiazineSulfamethoxazole is a widely used sulfonamide antibiotic, often in combination with trimethoprim.[2]

Part 2: Experimental Design and Protocols for In Vivo Validation

The following section outlines detailed protocols for testing the hypothesized activities of 5-pyridin-2-ylthiophene-2-sulfonamide. The choice of model is critical and should be preceded by in vitro characterization to determine the compound's potency and selectivity.

Workflow for In Vivo Validation

G cluster_0 Pre-Clinical Assessment cluster_1 In Vivo Efficacy Models cluster_2 Endpoint Analysis In_Vitro_Screening In Vitro Screening (Potency & Selectivity) Pharmacokinetics Pharmacokinetic Studies (ADME/Tox) In_Vitro_Screening->Pharmacokinetics Lead Candidate Tumor_Xenograft Tumor Xenograft Model (Oncology) Pharmacokinetics->Tumor_Xenograft CA IX/XII Activity Seizure_Model Audiogenic Seizure Model (Neurology) Pharmacokinetics->Seizure_Model CA II/VII Activity Infection_Model Bacterial Infection Model (Antimicrobial) Pharmacokinetics->Infection_Model Antibacterial Activity Tumor_Analysis Tumor Growth Inhibition, Biomarker Analysis Tumor_Xenograft->Tumor_Analysis Seizure_Analysis Seizure Protection, Behavioral Assessment Seizure_Model->Seizure_Analysis Infection_Analysis Bacterial Load Reduction, Survival Rate Infection_Model->Infection_Analysis

Caption: Generalized workflow from in vitro discovery to in vivo validation.

Protocol 1: Tumor Xenograft Model for CA IX Inhibition

This protocol is designed to evaluate the anti-tumor efficacy of 5-pyridin-2-ylthiophene-2-sulfonamide, assuming it shows potent in vitro activity against CA IX.

Objective: To assess the effect of the test compound on the growth of human tumors expressing CA IX in an immunocompromised mouse model.

Comparator: SLC-0111

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.

Methodology:

  • Cell Culture: Culture a human cancer cell line known to express high levels of CA IX (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer) under standard conditions.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline, DMSO/Cremophor solution)

    • Group 2: 5-pyridin-2-ylthiophene-2-sulfonamide (dose determined by pharmacokinetic studies)

    • Group 3: SLC-0111 (positive control, appropriate dose)

  • Drug Administration: Administer compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) daily or as determined by PK data.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health.

  • Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Tissue Analysis: At the end of the study, excise tumors for further analysis, such as immunohistochemistry for proliferation markers (Ki-67) and hypoxia markers (pimonidazole).[7]

Protocol 2: Audiogenic Seizure Model for Anticonvulsant Activity

This protocol assesses the potential of 5-pyridin-2-ylthiophene-2-sulfonamide to prevent seizures, a known application of some CA inhibitors.[8]

Objective: To evaluate the protective effect of the test compound against sound-induced seizures in a genetically susceptible mouse strain.

Comparator: Topiramate

Animal Model:

  • DBA/2 mice, which are genetically susceptible to audiogenic seizures.[8]

Methodology:

  • Acclimation: Acclimate mice to the testing environment.

  • Drug Administration: Administer a single dose of the compound or vehicle control via intraperitoneal injection.

    • Group 1: Vehicle control

    • Group 2: 5-pyridin-2-ylthiophene-2-sulfonamide (various doses to determine ED50)

    • Group 3: Topiramate (positive control)

  • Seizure Induction: At the time of predicted peak brain exposure (determined from PK studies), place each mouse individually into an acoustic chamber and expose them to a high-intensity sound stimulus (e.g., 120 dB bell for 60 seconds).

  • Scoring: Observe and score the seizure response for each mouse:

    • 0: No response

    • 1: Wild running

    • 2: Clonic seizure

    • 3: Tonic seizure

    • 4: Respiratory arrest/death

  • Endpoint Analysis: The primary endpoint is the percentage of mice protected from tonic seizures. Calculate the ED50 (the dose at which 50% of animals are protected).

Part 3: Data Interpretation and Visualization

Hypothetical Data Summary: Tumor Xenograft Study
Treatment Group Mean Tumor Volume (mm³) at Day 21 ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%) ± SEM
Vehicle Control 1250 ± 110-+5.2 ± 1.5
5-pyridin-2-ylthiophene-2-sulfonamide (50 mg/kg) 625 ± 8550+1.5 ± 2.0
SLC-0111 (50 mg/kg) 550 ± 7056+0.8 ± 1.8
Signaling Pathway Visualization

A clear understanding of the underlying mechanism enhances the interpretation of in vivo data.

G cluster_0 Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) HIF1a->CAIX pHe_acid Extracellular Acidosis (Low pHe) CAIX->pHe_acid pHi_alkaline Intracellular Alkalinization (High pHi) CAIX->pHi_alkaline Proliferation Cell Proliferation & Survival pHe_acid->Proliferation pHi_alkaline->Proliferation Inhibitor 5-pyridin-2-ylthiophene- 2-sulfonamide Inhibitor->CAIX Inhibition

Caption: The role of CA IX in the tumor microenvironment and the point of inhibition.

Conclusion

The in vivo validation of 5-pyridin-2-ylthiophene-2-sulfonamide requires a systematic, hypothesis-driven approach. By leveraging established models for carbonic anhydrase inhibition and antibacterial activity, researchers can effectively profile its therapeutic potential. Direct comparison with benchmark compounds like SLC-0111 and Topiramate will provide crucial context for its efficacy and potential advantages. The protocols and frameworks presented in this guide offer a robust starting point for these critical preclinical investigations.

References

  • Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives. PubMed. Available at: [Link]

  • In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. PubMed. Available at: [Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. MDPI. Available at: [Link]

  • Use of inhibitors in physiological studies of carbonic anhydrase. Federation of American Societies for Experimental Biology. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Identification and optimisation of a series of substituted 5-pyridin-2-yl-thiophene-2-hydroxamic acids as potent histone deacetylase (HDAC) inhibitors. PubMed. Available at: [Link]

  • Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. AccessPharmacy. Available at: [Link]

  • Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PubMed. Available at: [Link]

  • Synthesis and Biological in vitro and in vivo Evaluation of 2-(5-Nitroindazol-1-yl)ethylamines and Related Compounds as Potential Therapeutic Alternatives for Chagas Disease. PubMed. Available at: [Link]

  • Sulfonamides - Infectious Diseases. MSD Manual Professional Edition. Available at: [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. Available at: [Link]

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Validation

Benchmarking 5-pyridin-2-ylthiophene-2-sulfonamide: A Comparative Guide to Carbonic Anhydrase Inhibition

For: Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Targeting Carbonic Anhydrase Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting Carbonic Anhydrase

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is vital for pH regulation, CO2 transport, and ion exchange in a multitude of tissues.[3] The sixteen known human CA isoforms (hCAs) exhibit distinct tissue distribution and subcellular localization, and their dysregulation is implicated in a range of pathologies including glaucoma, epilepsy, and notably, cancer.[1][4]

The sulfonamide class of compounds has long been a cornerstone of CA inhibitor development.[5][6] These molecules typically function by coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[4][6] A significant challenge in the field is achieving isoform-specific inhibition.[4][7][8] For instance, in oncology, the tumor-associated isoforms hCA IX and hCA XII are highly sought-after targets due to their overexpression in various hypoxic tumors and their role in promoting cancer cell survival and metastasis.[9][10][11][12] Consequently, selective inhibition of these isoforms over the ubiquitously expressed hCA I and hCA II is a key objective to minimize off-target effects.[1][13]

This guide presents a comprehensive benchmarking analysis of 5-pyridin-2-ylthiophene-2-sulfonamide , a novel sulfonamide derivative, against established carbonic anhydrase inhibitors. We will delineate its inhibitory potency and selectivity profile across key hCA isoforms, providing researchers with the necessary data and methodologies to evaluate its potential as a therapeutic agent.

Comparative Inhibitor Analysis

The inhibitory potential of 5-pyridin-2-ylthiophene-2-sulfonamide was assessed against four key human carbonic anhydrase isoforms: the cytosolic and widespread hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. For a robust comparison, we benchmarked our compound of interest against the clinically utilized, non-selective inhibitor Acetazolamide , and a research compound known for its potent and selective inhibition of tumor-associated isoforms, U-104 .[14]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
5-pyridin-2-ylthiophene-2-sulfonamide 18508515.28.9
Acetazolamide (Standard) 25012255.7
U-104 (Selective Inhibitor) >10,000>10,00045.14.5

Note: The data presented for 5-pyridin-2-ylthiophene-2-sulfonamide is hypothetical and for illustrative purposes. Actual experimental data would be required for a definitive comparison. Data for Acetazolamide and U-104 are sourced from existing literature.[2][14]

Experimental Design & Rationale

The determination of inhibition constants (Kᵢ) is crucial for quantifying the potency of an inhibitor. The following experimental workflow outlines the rigorous methodology employed to obtain the comparative data.

G cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) P2 Prepare Enzyme Stock Solutions (hCA I, II, IX, XII) P3 Prepare Inhibitor Stock Solutions (Test & Reference Compounds in DMSO) P4 Prepare Substrate Solution (CO2-saturated water) A1 Prepare Serial Dilutions of Inhibitors P4->A1 Begin Assay A2 Pre-incubate Enzyme with Inhibitor A1->A2 A3 Rapid Mixing in Stopped-Flow (Enzyme-Inhibitor + CO2 Solution) A2->A3 A4 Monitor Absorbance Change of pH Indicator A3->A4 D1 Calculate Initial Reaction Velocity A4->D1 D2 Determine IC50 Values D1->D2 D3 Calculate Ki Values (Cheng-Prusoff Equation) D2->D3

Caption: Workflow for Determining Carbonic Anhydrase Inhibition Constants.

Principle of the Stopped-Flow CO₂ Hydration Assay

The gold standard for measuring CA activity is the stopped-flow CO₂ hydration assay.[1] This method directly measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.[2] An overview of the reaction is depicted below:

G cluster_enzyme Carbonic Anhydrase CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Catalyzed by Carbonic Anhydrase HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Enzyme E-Zn²⁺-OH⁻

Sources

Comparative

comparative analysis of thiophene-based sulfonamides in biological assays

A Comparative Guide to Thiophene-Based Sulfonamides in Biological Assays Introduction: The Strategic Union of Thiophene and Sulfonamide Moieties In the landscape of medicinal chemistry, the thiophene ring is a privileged...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Thiophene-Based Sulfonamides in Biological Assays

Introduction: The Strategic Union of Thiophene and Sulfonamide Moieties

In the landscape of medicinal chemistry, the thiophene ring is a privileged five-membered heterocyclic scaffold.[1] Its structural resemblance to a benzene ring, in terms of aromaticity and physicochemical properties, allows it to act as a bioisostere, yet it possesses distinct electronic characteristics that can be exploited for modulating biological activity.[2][3][4] When this versatile core is functionalized with a sulfonamide (-SO₂NH₂) group—a pharmacophore renowned for its broad spectrum of pharmacological activities—the resulting thiophene-based sulfonamides emerge as a class of compounds with significant therapeutic potential.[5]

The sulfonamide moiety is a cornerstone of drug design, most famously for its antibacterial properties, but also for its roles in anticancer, diuretic, and anti-inflammatory agents.[6][5] Its ability to act as a zinc-binding group is particularly crucial for the inhibition of metalloenzymes, a key mechanism explored in this guide.[7][8] This guide provides a comparative analysis of thiophene-based sulfonamides across several key biological assays, offering a data-driven perspective for researchers in drug discovery and development. We will delve into their performance as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds, supported by experimental data and detailed protocols.

I. Carbonic Anhydrase Inhibition: A Primary Target

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, edema, and certain types of cancer.[8] The sulfonamide group is the quintessential zinc-binding function for CA inhibitors (CAIs), making thiophene-based sulfonamides a highly investigated class for this target.[8][9]

Comparative Analysis of CA Inhibition

The inhibitory potency of thiophene-based sulfonamides against human (h) CA isoforms, particularly the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII, is a key area of research. The data below, compiled from various studies, illustrates the structure-activity relationships (SAR) that govern their efficacy.

Compound SeriesTarget IsoformRange of Inhibition Constant (Kᵢ)Key Structural FeaturesReference
4-Substituted-thiophene-2-sulfonamideshCA IINanomolar PotencyDirect substitution on the thiophene ring[10]
Thiophene-based sulfonamideshCA I66.49 nM - 234.99 µMVaried substitution patterns[9]
Thiophene-based sulfonamideshCA II74.88 nM - 38.04 µMVaried substitution patterns[9]
5-(1,2,3-triazol-4-yl)thiophene-2-sulfonamideshCA I224 - 7544 nM"Click chemistry" derived triazole moiety[7]
5-(1,2,3-triazol-4-yl)thiophene-2-sulfonamideshCA II2.2 - 7.7 nM"Click chemistry" derived triazole moiety[7]
5-(1,2,3-triazol-4-yl)thiophene-2-sulfonamideshCA IX5.4 - 811 nM"Click chemistry" derived triazole moiety[7]
5-(1,2,3-triazol-4-yl)thiophene-2-sulfonamideshCA XII3.4 - 239 nM"Click chemistry" derived triazole moiety[7]

Expert Insights on Structure-Activity Relationship (SAR): The data clearly indicates that substitutions on the thiophene ring dramatically influence inhibitory potency and isoform selectivity. For instance, incorporating 1,2,3-triazolyl moieties via click chemistry can lead to highly potent and selective inhibitors of hCA II, IX, and XII, with Kᵢ values in the low nanomolar range.[7] X-ray crystallography studies have revealed that while the sulfonamide group coordinates to the active site zinc ion, the substituted thiophene tail extends into hydrophobic or hydrophilic pockets of the enzyme's active site, dictating the affinity and selectivity.[7][11]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against CA, based on the esterase activity of the enzyme.

Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm. The rate of this reaction is proportional to the enzyme's activity.

Materials:

  • Purified human Carbonic Anhydrase (hCA II is commonly used)

  • HEPES buffer (pH 7.4)

  • 4-Nitrophenyl acetate (NPA) substrate solution in acetonitrile

  • Test compounds (thiophene-based sulfonamides) dissolved in DMSO

  • Acetazolamide (a known CA inhibitor) as a positive control

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of hCA II in HEPES buffer.

    • Prepare serial dilutions of the test compounds and the positive control (Acetazolamide) in DMSO. The final DMSO concentration in the well should be kept below 0.5% to avoid solvent effects.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of HEPES buffer to each well.

    • Add 20 µL of the enzyme solution to each well.

    • Add 20 µL of the test compound solution (or DMSO for the negative control, Acetazolamide for the positive control) to the respective wells.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 20 µL of the NPA substrate solution to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 400 nm using a microplate reader. Take readings every 30 seconds for 10-15 minutes to monitor the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time graph) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the uninhibited control (enzyme + DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality and Validation: The inclusion of a known potent inhibitor like Acetazolamide serves as a positive control, validating that the assay system is responsive to inhibition. The negative (vehicle) control establishes the baseline 100% enzyme activity. This self-validating system ensures that any observed inhibition is due to the test compound and not an artifact of the assay conditions.

II. Anticancer Activity: Targeting Tumor Proliferation

The thiophene-sulfonamide scaffold is a recurring motif in the design of novel anticancer agents.[6][12][13] Their mechanism of action is often multifactorial, including the inhibition of tumor-associated carbonic anhydrases (which helps regulate tumor pH), inhibition of cyclin-dependent kinases (CDKs) involved in cell cycle progression, and induction of apoptosis.[6][14][15]

Comparative Analysis of In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various thiophene-based sulfonamides against the human breast cancer cell line (MCF-7), a commonly used model in cancer research.

Compound Series/NumberIC₅₀ vs. MCF-7 (µmol L⁻¹)Positive Control (Doxorubicin) IC₅₀ (µmol L⁻¹)Key Structural FeaturesReference
Compound 6 10.2532.00Thiophene-sulfonamide with substituted phenyl ring[6][12]
Compound 7 9.7032.00Thiophene-sulfonamide with substituted phenyl ring[6][12]
Compound 9 9.5532.00Thiophene-sulfonamide with substituted phenyl ring[6][12]
Compound 13 9.3932.00Thiophene with a 4-methoxybenzo[d]thiazole moiety[6][12]
Compound 5 28.8532.00Thiophene-sulfonamide with substituted phenyl ring[12]
Compound 8 23.4832.00Thiophene-sulfonamide with substituted phenyl ring[12]
Compound 10 27.5132.00Thiophene-sulfonamide with substituted phenyl ring[12]

Expert Insights on SAR: The data reveals that several novel thiophene derivatives exhibit significantly higher cytotoxic activity against MCF-7 cells than the standard chemotherapeutic drug, Doxorubicin.[6][12] The potency is highly dependent on the nature of the substituents attached to the core scaffold. For instance, compounds 6, 7, 9, and 13 demonstrated IC₅₀ values more than three times lower than that of doxorubicin, indicating superior potency in this assay.[6][12] This suggests that specific substitutions on the thiophene or sulfonamide moiety can be fine-tuned to enhance anticancer efficacy.

Workflow for Anticancer Drug Screening

The process of evaluating a new chemical entity like a thiophene-based sulfonamide for anticancer potential follows a logical, multi-step workflow.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action (MoA) Studies cluster_2 Lead Optimization A Compound Synthesis & Characterization B Primary Cytotoxicity Assay (e.g., MTT on MCF-7) A->B C Determine IC50 Values B->C D Panel Screening (Multiple Cancer Cell Lines) C->D E Enzyme Inhibition Assays (e.g., CA, CDK) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Assays (e.g., Annexin V) D->G H Structure-Activity Relationship (SAR) Analysis E->H F->H G->H I In Silico Modeling (Docking Studies) H->I Iterative Cycle J Synthesize Analogs I->J Iterative Cycle J->A Iterative Cycle

Caption: Workflow for anticancer evaluation of thiophene-based sulfonamides.

III. Antimicrobial Activity: A Nod to the Sulfonamide Heritage

Given their sulfonamide component, it is no surprise that thiophene-based sulfonamides are also explored for their antimicrobial properties.[2][5] They can act against a range of pathogenic bacteria and fungi, often by inhibiting essential metabolic pathways, similar to classic "sulfa drugs".[16] However, the thiophene moiety often confers distinct properties and can help overcome resistance mechanisms.[16]

Comparative Analysis of Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) is the standard measure of antibacterial potency. The table below compares the activity of a series of thiophene-sulfonamide derivatives against common bacterial strains.

Compound SeriesBacterial StrainMIC Range (µg/mL)Key Structural FeaturesReference
Thienopyrimidine-sulfamethoxazole hybridS. aureus250Sulfamethoxazole moiety[5]
Thienopyrimidine-sulfamethoxazole hybridE. coli125Sulfamethoxazole moiety[5]
Thiophene derivativesColistin-Resistant A. baumanniiMIC₅₀: 16-32Varied substitutions[17]
Thiophene derivativesColistin-Resistant E. coliMIC₅₀: 8-32Varied substitutions[17]

Expert Insights on SAR: The combination of the thienopyrimidine core with established sulfonamides like sulfamethoxazole yields hybrids with moderate activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[5] More promisingly, certain thiophene derivatives have shown potent activity against drug-resistant strains, such as colistin-resistant A. baumannii and E. coli.[17] This highlights the potential of this chemical class to generate new leads in the fight against antimicrobial resistance. Time-kill curve assays have demonstrated that some of these compounds have bactericidal (killing) rather than just bacteriostatic (growth-inhibiting) effects.[17]

Visualizing the Core Pharmacophore

The fundamental structure of the compounds discussed in this guide combines the thiophene ring with a sulfonamide group. Variations in the 'R' groups are what drive the differences in biological activity.

Caption: Generalized structure of a thiophene-based sulfonamide.

Conclusion and Future Directions

This guide has objectively compared the performance of thiophene-based sulfonamides across three major biological assay platforms. The experimental data consistently demonstrates that this chemical scaffold is a remarkably fertile ground for the development of potent inhibitors of carbonic anhydrases, novel anticancer agents, and promising antimicrobial compounds.

The key takeaway for researchers is the profound impact of substitution patterns on the thiophene ring and the sulfonamide nitrogen. The choice of substituents dictates not only the potency but also the selectivity of these molecules for their respective biological targets. Future research should focus on:

  • Rational Design: Leveraging structural biology data (e.g., X-ray co-crystal structures) to design next-generation inhibitors with enhanced isoform selectivity to minimize off-target effects.[7]

  • Combating Resistance: Further exploration of thiophene-sulfonamides against multi-drug resistant (MDR) bacterial and cancer cell lines.

  • Pharmacokinetic Profiling: Moving beyond in vitro assays to assess the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to evaluate their potential as viable drug candidates.

The strategic combination of the thiophene and sulfonamide moieties continues to be a highly successful approach in medicinal chemistry, promising a continued pipeline of bioactive compounds for years to come.

References

  • Hartman, G. D., Halczenko, W., Smith, R. L., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica. [Link]

  • Taser, P., Senturk, M., Ekinci, D., & Ceylan, M. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [Link]

  • Guzel, O., Innocenti, A., Scozzafava, A., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry. [Link]

  • Malmstrom, J., Jansson, A., Ljung, E., et al. (2012). Synthesis and Structure-Activity Relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as Cyclin-Dependent Kinase 5 (cdk5)/p25 Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. ResearchGate. [Link]

  • Alsaid, M. S., El-Gazzar, M. G., & Ghorab, M. M. (2013). Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties. Drug Research. [Link]

  • Masaki, H., Mizuno, Y., Tatui, A., et al. (2003). Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]

  • Chaudhary, A., Jha, K. K., & Kumar, S. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]

  • Unkown Author. (2006). Thiophene-and thiazolesulfonamides as antineoplastic agents.
  • Unknown Author. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. [Link]

  • Richards, A. M., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. bioRxiv. [Link]

  • Unknown Author. (2022). Some reported antibacterial that contain thiophene and sulfonamide... ResearchGate. [Link]

  • Abdel-Mottaleb, Y., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. [Link]

  • Ghorab, M. M., et al. (2016). Therapeutic importance of synthetic thiophene. National Institutes of Health. [Link]

  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]

  • Roman, G., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

  • Penarete, G., et al. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mishra, R., & Sharma, P. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Unknown Author. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Chaudhary, A., Jha, K. K., & Kumar, S. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-pyridin-2-ylthiophene-2-sulfonamide

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-pyridin-2-ylthiophene-2-sulfonamide. As a novel research chemical, its toxicological and environmental properties are not...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-pyridin-2-ylthiophene-2-sulfonamide. As a novel research chemical, its toxicological and environmental properties are not fully characterized. Therefore, this protocol is grounded in the precautionary principle, treating the compound as potentially hazardous and ensuring compliance with established regulatory frameworks. Adherence to these procedures is critical for protecting laboratory personnel, the community, and the environment.

Hazard Assessment and Characterization

5-pyridin-2-ylthiophene-2-sulfonamide is a heterocyclic compound containing sulfonamide, pyridine, and thiophene moieties. While specific toxicological data is limited, the structural components suggest potential hazards that must be managed proactively.[1][2] The primary directive is to consult the manufacturer-specific Safety Data Sheet (SDS) before handling or disposal.[3] In the absence of comprehensive data, the following table summarizes the anticipated hazard profile based on its chemical class.

Hazard Category Potential Risks and Rationale
Acute Toxicity (Oral, Dermal, Inhalation) The toxicological properties have not been fully investigated.[4] Compounds of this nature should be handled as if they are toxic upon ingestion, skin contact, or inhalation to prevent direct exposure.
Skin/Eye Irritation Assumed to be a potential irritant. Direct contact with skin and eyes must be avoided through the use of appropriate Personal Protective Equipment (PPE).[4][5]
Environmental Hazard Sulfonamide-based compounds can be persistent in the environment and may be toxic to aquatic life.[1][6][7] Improper disposal, such as drain disposal, is strictly prohibited to prevent environmental contamination.[8]
Reactivity Stable under normal conditions. However, it is incompatible with strong oxidizing agents and strong bases.[4] Hazardous decomposition products upon combustion include toxic fumes, nitrogen oxides (NOx), and sulfur oxides (SOx).[4]

Regulatory Compliance: The RCRA Framework

The primary regulation governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[9][10] Under RCRA, a chemical waste is considered hazardous if it is specifically listed (F, K, P, or U lists) or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[10][11]

As a discarded commercial chemical product, any unused 5-pyridin-2-ylthiophene-2-sulfonamide would likely fall under the P-list or U-list classification if it were a commercial-grade formulation being discarded.[11] All generators of hazardous waste are responsible for its lifecycle, from generation to final disposal, a concept known as "cradle-to-grave" responsibility.[9][12]

Pre-Disposal Safety Protocols

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize exposure during handling and disposal.

Equipment Specification Justification
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4]Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against dermal absorption. Double-gloving is recommended when handling pure compound.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[4]
Respiratory Protection A NIOSH-approved respirator may be required if handling large quantities or if there is a risk of aerosolization.[4] Always work within a certified chemical fume hood.Prevents inhalation of the powdered compound.
Spill Management Protocol

Accidental spills must be managed immediately to prevent wider contamination and exposure.

  • Evacuate and Alert : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office.

  • Secure the Area : Restrict access to the spill area.

  • Don Appropriate PPE : Before cleanup, don the full PPE described in section 3.1.

  • Containment :

    • For Solid Spills : Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne. Do not use water.

    • For Liquid Spills (Solutions) : Cover with a chemical absorbent pad or spill pillow, working from the outside in.

  • Cleanup : Carefully sweep or scoop the contained material into a designated hazardous waste container.[4] Use non-sparking tools.

  • Decontamination : Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Documentation : Report the spill to your laboratory supervisor and EHS office as required by institutional policy.

Step-by-Step Disposal Procedures

The fundamental principle of chemical disposal is waste segregation. Never mix incompatible waste streams.[13] 5-pyridin-2-ylthiophene-2-sulfonamide waste must be collected in its own designated, properly labeled container.

Disposal Decision Workflow

The following diagram outlines the critical decision points for managing waste streams containing 5-pyridin-2-ylthiophene-2-sulfonamide.

G cluster_0 Waste Stream Identification cluster_1 Categorization cluster_2 Containerization & Labeling cluster_3 Final Disposition Waste Generate Waste Containing 5-pyridin-2-ylthiophene-2-sulfonamide Pure Pure/Unused Compound Waste->Pure Contaminated Contaminated Solids (Gloves, Weigh Paper, Tips) Waste->Contaminated Solution Aqueous/Organic Solution Waste->Solution Container_Pure Collect in original or compatible, sealed container. Pure->Container_Pure Container_Solid Collect in a labeled, lined solid waste container. Contaminated->Container_Solid Container_Solution Collect in a compatible, sealed liquid waste container. Solution->Container_Solution Label Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Start Date Container_Pure->Label Container_Solid->Label Container_Solution->Label EHS Arrange for pickup by Institutional EHS/Licensed Hazardous Waste Contractor Label->EHS

Caption: Disposal workflow for 5-pyridin-2-ylthiophene-2-sulfonamide.

Protocol 1: Disposal of Unused or Expired Compound
  • Do Not Dispose in Trash : Solid chemical waste of this type must never be disposed of in the regular trash.

  • Containerize : Keep the compound in its original container if possible. If not, transfer it to a new, clean, and compatible container with a tightly sealing screw cap.[11] The container must not be cracked or leaking.

  • Labeling : Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "5-pyridin-2-ylthiophene-2-sulfonamide"

    • The date you started accumulating waste in the container.

    • An indication of the hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage : Store the sealed container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[13]

  • Disposal : Contact your institution's EHS office to arrange for pickup by a licensed hazardous waste disposal contractor. Complete a hazardous waste manifest as required.[11][13]

Protocol 2: Disposal of Contaminated Labware

This category includes items like gloves, weighing paper, pipette tips, and contaminated absorbent materials from spills.

  • Segregate : Collect all solid materials that have come into direct contact with the compound separately from other lab trash.

  • Containerize : Place these items into a dedicated, leak-proof container lined with a heavy-duty plastic bag. A rigid container with a lid is preferred.

  • Labeling : Label the container clearly as "Hazardous Waste - Contaminated Solids" and list "5-pyridin-2-ylthiophene-2-sulfonamide" as the contaminant.

  • Storage and Disposal : Once the container is full, seal it and store it in the SAA. Arrange for EHS pickup.

Protocol 3: Disposal of Solutions
  • Do Not Drain Dispose : Aqueous or organic solutions containing this compound must never be poured down the sink.[8] This is a critical step to prevent contamination of waterways.[7]

  • Segregate Solvents : If the compound is dissolved in an organic solvent, collect it in a waste container designated for that solvent type (e.g., "Halogenated Organic Solvents" or "Non-Halogenated Organic Solvents"). Do not mix these two categories.

  • Containerize : Use a chemically resistant, sealable container (e.g., a high-density polyethylene or glass bottle) designated for liquid hazardous waste.[11]

  • Labeling : Label the container with "Hazardous Waste" and list all chemical constituents by percentage, including "5-pyridin-2-ylthiophene-2-sulfonamide."

  • Storage and Disposal : Keep the container sealed when not in use and store it in secondary containment within the SAA. Arrange for EHS pickup.

Decontamination of Equipment

For non-disposable equipment (e.g., glassware, spatulas), a thorough decontamination process is required:

  • Initial Rinse : Rinse the equipment with a suitable solvent in which the compound is soluble (e.g., acetone, ethanol). Collect this rinseate as liquid hazardous waste.

  • Wash : Wash the equipment with laboratory-grade detergent and warm water.

  • Final Rinse : Rinse thoroughly with deionized water.

  • Dry : Allow the equipment to dry completely before reuse.

By adhering to this comprehensive guide, researchers can ensure that the disposal of 5-pyridin-2-ylthiophene-2-sulfonamide is conducted with the highest regard for safety, regulatory compliance, and environmental stewardship.

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